Chlorophenol Red sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIGZFHHZGTEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-64-2 | |
| Record name | Chlorophenol Red Sodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Chlorophenol Red Sodium Salt for Scientific Professionals
Chlorophenol Red sodium salt is a sulfonephthalein dye widely utilized by researchers, scientists, and drug development professionals as a pH indicator. Its distinct color transition and stability in various solutions make it an invaluable tool in numerous laboratory applications, from titrations and biochemical assays to monitoring microbial growth and cell culture conditions. This in-depth technical guide provides comprehensive information on its chemical structure, properties, and applications, complete with experimental protocols and data presented for practical use.
Chemical Structure and Properties
Chlorophenol Red is chemically known as sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate.[1] The presence of two chlorine atoms on the phenolic rings influences its acidity and, consequently, its pH indication range. The sodium salt form enhances its solubility in aqueous solutions.
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate | [1] |
| Synonyms | 3′,3′′-Dichlorophenolsulfonephthalein sodium salt | [2] |
| CAS Number | 123333-64-2 | [2] |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [1][2] |
| Molecular Weight | 445.24 g/mol | [2] |
| Appearance | Dark red to brown crystalline powder | [2] |
| Melting Point | 266 - 268 °C | [2] |
| Solubility | Soluble in water | [] |
| pH Transition Range | 4.8 - 6.4 (Yellow to Red/Violet) | [4][5][6] |
| pKa | ~6.0 | |
| λmax (in 0.1 M NaOH) | 572 - 579 nm | [5][6] |
| Molar Absorptivity (ε) | ≥45000 at 573-579 nm in 0.1 M NaOH | [7] |
| ≥12000 at 295-301 nm in 0.1 M NaOH | [7] | |
| ≥5000 at 368-374 nm in 0.1 M NaOH | [7] |
Mechanism of pH Indication
The function of Chlorophenol Red as a pH indicator is based on the reversible protonation and deprotonation of its molecular structure, leading to a change in its electronic conjugation and, consequently, its color. In acidic solutions, the molecule is in its protonated, lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule deprotonates to form a quinoidal structure that is red or violet in color. This transition occurs over a specific pH range, making it a useful visual indicator.
Synthesis Overview
While detailed, proprietary synthesis methods may vary, the general synthesis of sulfonephthalein dyes like Chlorophenol Red involves the condensation of a substituted phenol with a derivative of sulfonic acid. A related patent describes the synthesis of a Chlorophenol Red derivative by reacting bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester with Chlorophenol Red in the presence of potassium carbonate in N,N-dimethylformamide.[8] This suggests that the core Chlorophenol Red structure can be synthesized and subsequently modified for various applications.
Experimental Protocols
Preparation of Chlorophenol Red Indicator Solution (0.1% w/v)
This protocol outlines the preparation of a stock solution of this compound for general use as a pH indicator.
Workflow:
Materials:
-
This compound
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Storage bottle (amber glass recommended)
Procedure:
-
Accurately weigh 0.1 g of this compound using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled or deionized water to the flask.
-
Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.
-
Once the solid is completely dissolved, add water to the 100 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Transfer the solution to a labeled, light-resistant storage bottle. The solution is stable at room temperature.
Acid-Base Titration using Chlorophenol Red
This protocol describes the use of Chlorophenol Red as an indicator for the titration of a weak base with a strong acid.
Materials:
-
Chlorophenol Red indicator solution (0.1% w/v)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Weak base solution of unknown concentration (e.g., sodium bicarbonate)
-
Burette
-
Pipette
-
Erlenmeyer flask
-
White tile or paper
Procedure:
-
Rinse the burette with the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume of the weak base solution into an Erlenmeyer flask.
-
Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn red or violet.
-
Place the flask on a white tile or paper to easily observe the color change.
-
Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.
-
Continue the titration until the color of the solution changes from red/violet to yellow. This is the endpoint of the titration.
-
Record the final volume of the acid from the burette.
-
Calculate the concentration of the weak base using the titration formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.
Monitoring pH in Cell Culture Media
Chlorophenol Red can be used as a non-invasive indicator of pH changes in cell culture media, which is crucial for maintaining optimal cell growth conditions.
Logical Relationship:
Procedure:
-
Prepare the cell culture medium as per the specific cell line requirements.
-
Aseptically add a sterile-filtered solution of this compound to the medium to a final concentration of typically 1-15 mg/L. The optimal concentration may need to be determined empirically for different media and cell types.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Visually monitor the color of the culture medium daily. A change from red to orange to yellow indicates a drop in pH due to the accumulation of metabolic byproducts like lactic acid and CO₂.
-
The color change can be used as a qualitative guide for when to change the medium to maintain a healthy culture environment. For quantitative measurements, a spectrophotometer can be used to measure the absorbance at around 572 nm. A decrease in absorbance at this wavelength corresponds to a decrease in pH.
Applications in Research and Development
Beyond its primary use as a pH indicator in titrations, this compound finds applications in various research areas:
-
Microbiology: It is incorporated into culture media to monitor pH changes resulting from microbial growth and metabolism.[2]
-
Biochemical Assays: The pH-dependent color change is utilized in enzyme assays where a change in pH is a product of the enzymatic reaction.
-
Water Quality Testing: It can be used for the colorimetric determination of pH in water samples.
-
Selective Determination of Chlorine Dioxide: Chlorophenol Red reacts selectively with chlorine dioxide, making it useful for its quantification in drinking water.[9]
This technical guide provides a comprehensive overview of this compound for professionals in research and development. Its reliable performance and clear visual indication of pH make it an indispensable tool in a wide range of scientific applications.
References
- 1. This compound | C19H11Cl2NaO5S | CID 53393475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. pH pens and chlorophenol red [cool.culturalheritage.org]
- 5. gspchem.com [gspchem.com]
- 6. 4430-20-0 CAS | CHLOROPHENOL RED INDICATOR | Biological Stains and Dyes | Article No. 02770 [lobachemie.com]
- 7. Chlorophenol Red indicator grade 4430-20-0 [sigmaaldrich.com]
- 8. US6534637B2 - Synthesis of chlorophenol red glucuronic acid - Google Patents [patents.google.com]
- 9. Chlorophenol red - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Chlorophenol Red Sodium Salt: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Chlorophenol Red sodium salt is a versatile sulfonephthalein dye predominantly utilized as a pH indicator in a multitude of scientific and industrial applications. Its distinct and sensitive color transition within a specific pH range makes it an invaluable tool in analytical chemistry, biochemistry, and cell culture monitoring. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its practical application.
Core Physical and Chemical Properties
This compound is the sodium salt of 3',3''-dichlorophenolsulfonephthalein. Its chemical structure and fundamental properties are summarized below.
| Property | Value | References |
| Chemical Name | sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate | [1] |
| Synonyms | 3',3''-Dichlorophenolsulfonephthalein sodium salt, CPRS | [2] |
| CAS Number | 123333-64-2 | [3] |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [1] |
| Molecular Weight | 445.24 g/mol | [3] |
| Appearance | Dark red to brown crystalline powder | [3] |
| Melting Point | 266 - 268 °C | [3] |
| Solubility | Soluble in water and ethanol. | [1] |
| pKa | ~6.0 | |
| pH Transition Range | pH 4.8 (yellow) to pH 6.4 (red/purple) | [1][2] |
| Maximum Absorption (λmax) | 572-578 nm | [4] |
pH Indicator Mechanism and Visual Transition
The utility of Chlorophenol Red as a pH indicator stems from the pH-dependent equilibrium between its protonated (acidic) and deprotonated (basic) forms, which exhibit different colors. In acidic solutions, the equilibrium favors the protonated, yellow-colored form. As the pH increases, the equilibrium shifts towards the deprotonated, red- or purple-colored form.
Caption: pH-Dependent Color Transition of Chlorophenol Red.
Experimental Protocols
Preparation of Chlorophenol Red Indicator Solution (0.1% w/v)
This protocol describes the preparation of a stock solution of Chlorophenol Red suitable for use in titrations and other pH-sensitive assays.
Materials:
-
This compound
-
20% Ethanol in deionized water
-
0.1 M Sodium hydroxide (NaOH) solution
-
100 mL volumetric flask
-
Weighing balance
-
Magnetic stirrer and stir bar
Procedure:
-
Method A (Ethanolic Solution):
-
Accurately weigh 0.1 g of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of 20% ethanol and stir until the solid is completely dissolved.
-
Bring the final volume to 100 mL with 20% ethanol.[3]
-
-
Method B (Aqueous Solution):
Storage: Store the prepared indicator solution in a tightly sealed container at room temperature, protected from light.
Acid-Base Titration Using Chlorophenol Red Indicator
This protocol outlines the use of Chlorophenol Red as an indicator for the titration of a weak acid with a strong base.
Materials:
-
Unknown concentration of a weak acid (e.g., acetic acid)
-
Standardized strong base titrant (e.g., 0.1 M NaOH)
-
Chlorophenol Red indicator solution (0.1%)
-
Burette, stand, and clamp
-
Erlenmeyer flask
-
Pipette and bulb
-
Deionized water
-
White background (for easy color change observation)
Procedure:
-
Preparation:
-
Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into an Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for observation.
-
Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn yellow.[1]
-
-
Titration:
-
Place the Erlenmeyer flask on a white background beneath the burette.
-
Slowly add the NaOH titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[5]
-
As the endpoint is approached, the red/purple color will begin to persist for longer periods upon addition of the base.
-
Add the titrant dropwise near the endpoint until the solution exhibits a distinct and permanent color change from yellow to reddish-purple. This is the endpoint of the titration.[1][2]
-
-
Data Analysis:
-
Record the final volume of the NaOH solution in the burette.
-
Calculate the volume of NaOH added by subtracting the initial volume from the final volume.
-
Use the stoichiometry of the acid-base reaction and the known concentration of the NaOH solution to calculate the concentration of the weak acid.
-
Caption: Experimental Workflow for Acid-Base Titration.
Monitoring pH in Cell Culture Media
Chlorophenol Red can be used as a visual indicator of pH changes in cell culture media, which can be indicative of cell metabolism, proliferation, or contamination.[6]
Application in Drug Development:
During drug screening or cytotoxicity assays, changes in cellular metabolism induced by a test compound can lead to acidification of the culture medium. Monitoring this pH shift with Chlorophenol Red can provide a qualitative or semi-quantitative measure of the compound's effect.
Protocol for Visual pH Monitoring:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density in culture medium containing Chlorophenol Red. Most standard media formulations already include a pH indicator, often phenol red, which has a similar principle of action. If using a custom medium, Chlorophenol Red can be added, though its biocompatibility and potential for interference should be validated for the specific cell line and assay.
-
Compound Addition: Add the test compounds at various concentrations to the appropriate wells. Include vehicle-only controls and positive/negative controls.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visual Observation: At regular time points, visually inspect the color of the culture medium in each well. A color change from red towards yellow indicates a decrease in pH, which may correlate with increased metabolic activity or cell death leading to lysis and release of acidic intracellular contents.[6]
-
Spectrophotometric Analysis (Optional): For a more quantitative assessment, the absorbance of the culture medium can be measured at approximately 560-575 nm. A decrease in absorbance at this wavelength corresponds to a decrease in pH. A calibration curve of pH versus absorbance can be generated for the specific medium to allow for more precise pH determination.[7]
Considerations:
-
The buffering capacity of the culture medium will influence the rate and magnitude of the pH change.
-
Phenol red, a related indicator commonly used in media, has been reported to have weak estrogenic effects, which should be considered in studies involving hormone-sensitive cells. While less data is available for Chlorophenol Red, similar caution is warranted.
-
For fluorescence-based assays, the potential for spectral overlap with the indicator should be evaluated.
Conclusion
This compound is a reliable and effective pH indicator with a well-defined color transition. Its utility in both classical analytical techniques like titration and modern biological applications such as cell culture monitoring makes it a valuable tool for researchers and scientists. The protocols provided in this guide offer a starting point for the practical application of this versatile compound in a laboratory setting. Adherence to proper preparation and procedural steps will ensure accurate and reproducible results.
References
- 1. gspchem.com [gspchem.com]
- 2. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 3. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 4. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]
- 5. youtube.com [youtube.com]
- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 7. agilent.com [agilent.com]
An In-depth Technical Guide to Chlorophenol Red Sodium Salt as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorophenol Red sodium salt, a vital pH indicator for various scientific applications. This document details its pH indicator range, color transition properties, and the experimental protocols for their determination, adhering to the highest standards of scientific accuracy and data presentation.
Core Properties of this compound
This compound is a sulfonephthalein dye widely utilized in laboratory settings for the colorimetric determination of pH. Its distinct color change provides a clear visual reference for the acidity or alkalinity of a solution.
Data Presentation
The quantitative properties of this compound as a pH indicator are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Visual pH Transition Range | 4.8 - 6.7 | [1][2] |
| Color in Acidic Medium (pH < 4.8) | Yellow | [3][4] |
| Color in Basic Medium (pH > 6.7) | Red-violet/Purple | [1][3][5] |
| pKa | Approximately 6.0 | |
| λmax (Acidic Form) | 432 - 440 nm | [3][6] |
| λmax (Basic Form) | 572 - 582 nm | [3][4][6][7] |
Chemical Transition and Signaling Pathway
The color change of Chlorophenol Red is a result of a pH-dependent equilibrium between its acidic (HIn) and basic (In⁻) forms. The transition involves the dissociation of a proton, leading to a change in the molecule's electronic structure and, consequently, its light absorption properties.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound as a pH indicator.
Preparation of Indicator Stock Solution
-
Weighing: Accurately weigh 100 mg of this compound.
-
Dissolving: Dissolve the powder in 100 mL of 20% ethanol or distilled water to prepare a 0.1% stock solution. Gentle warming may be required to facilitate dissolution. For a water-based solution, a small amount of dilute sodium hydroxide can be added to aid dissolution.
Determination of λmax for Acidic and Basic Forms
This protocol utilizes a spectrophotometer to determine the wavelengths of maximum absorbance for the fully protonated and deprotonated forms of the indicator.
-
Preparation of Acidic Solution (pH << 4.8): Add a small aliquot of the indicator stock solution to a solution of 0.1 M hydrochloric acid.
-
Preparation of Basic Solution (pH >> 6.7): Add a small aliquot of the indicator stock solution to a solution of 0.1 M sodium hydroxide.
-
Spectrophotometric Analysis:
-
Calibrate the spectrophotometer with a blank solution (0.1 M HCl and 0.1 M NaOH, respectively).
-
Measure the absorbance spectrum of the acidic solution from 400 nm to 700 nm to determine the λmax of the yellow form.
-
Measure the absorbance spectrum of the basic solution from 400 nm to 700 nm to determine the λmax of the red-violet form.
-
Spectrophotometric Determination of pKa and pH Transition Range
This protocol involves the preparation of a series of buffer solutions of known pH to measure the absorbance of the indicator at different points within its transition range.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected transition range of Chlorophenol Red (e.g., from pH 4.0 to 8.0 in increments of 0.2 pH units). Phosphate or acetate buffer systems are suitable.
-
Sample Preparation: To a constant volume of each buffer solution, add a small, constant volume of the Chlorophenol Red stock solution.
-
pH Measurement: Accurately measure the pH of each final solution using a calibrated pH meter.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the λmax determined for the basic (red-violet) form.
-
Measure the absorbance of each buffered indicator solution.
-
-
Data Analysis:
-
Plot the measured absorbance as a function of pH.
-
The pKa of the indicator corresponds to the pH at which the absorbance is halfway between the minimum (acidic) and maximum (basic) absorbance.
-
The visual transition range is the pH range over which the most significant change in absorbance occurs.
-
This comprehensive guide provides the necessary technical information and protocols for the effective use and characterization of this compound as a pH indicator in a research and development setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. gspchem.com [gspchem.com]
- 5. pH pens and chlorophenol red [cool.culturalheritage.org]
- 6. Chlorphenolrot 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Chlorophenol red - Wikipedia [en.wikipedia.org]
A Technical Guide to the Mechanism of Action of Chlorophenol Red as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the physicochemical principles governing the function of Chlorophenol Red as a pH indicator. It details its mechanism of action, quantitative properties, and standardized experimental protocols relevant to research and development settings.
Core Mechanism of Action
Chlorophenol Red (3',3''-Dichlorophenolsulfonphthalein) is a sulfonephthalein dye that functions as a weak acid, enabling its use as a pH indicator.[1][2] Its mechanism is analogous to other phthalein-based indicators, relying on a proton-dependent equilibrium between two distinct structural forms that absorb light at different wavelengths.[1]
Chemical Structure and Equilibrium
The color change of Chlorophenol Red is the result of a reversible protonation/deprotonation reaction.[3] In acidic conditions (below pH 4.8), the indicator exists predominantly in its protonated, lactone form (HIn), which is yellow.[4][5][6] As the pH increases, the phenolic hydroxyl groups deprotonate. This deprotonation induces a structural rearrangement from the non-conjugated lactone ring to a highly conjugated quinoid structure (In²⁻), which is responsible for the characteristic red-violet color observed in more alkaline conditions (above pH 6.7).[6][7]
The equilibrium can be represented as:
HIn (Yellow) + H₂O ⇌ H₃O⁺ + In⁻ (Red-Violet) [3]
This structural transformation alters the molecule's electronic system and, consequently, its interaction with light. The extended π-conjugation in the deprotonated quinoid form lowers the energy required for electronic transitions, shifting the maximum absorbance (λmax) to a longer wavelength in the visible spectrum.
Figure 1: Acid-Base Equilibrium of Chlorophenol Red.
Physicochemical and Spectroscopic Properties
The utility of Chlorophenol Red is defined by its quantitative chemical and spectroscopic characteristics. These properties are summarized below.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₂Cl₂O₅S | [4][8][9] |
| Molar Mass | 423.26 g/mol | [1][4] |
| pKa | ~6.0 | [7] |
| pH Transition Range | 4.8 – 6.7 (Yellow to Red-Violet) | [5][6][7] |
| λmax (Acidic Form, HIn) | 432 - 440 nm (at pH 4.8) | [4][5] |
| λmax (Basic Form, In⁻) | 572 - 582 nm (at pH 6.4) | [1][4][5][10] |
| Molar Absorptivity (ε) | ≥45,000 L·mol⁻¹·cm⁻¹ at ~575 nm in 0.1 M NaOH |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and use of Chlorophenol Red in a laboratory setting.
Preparation of a Chlorophenol Red Indicator Solution (0.1% w/v)
This protocol describes the preparation of a stock solution suitable for titrations and other analytical applications.
Reagents and Materials:
-
Chlorophenol Red powder
-
95% Ethanol
-
Volumetric flask (100 mL)
-
Analytical balance
-
Deionized water
Procedure:
-
Accurately weigh 0.1 g of Chlorophenol Red powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 20 mL of 95% ethanol and swirl to dissolve the powder completely.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a well-sealed container, protected from light.
Figure 2: Workflow for Preparing Chlorophenol Red Indicator.
Spectrophotometric Determination of pKa
This method allows for the precise determination of the pKa of Chlorophenol Red by measuring absorbance as a function of pH.[11][12]
Principle: The Henderson-Hasselbalch equation is applied to spectrophotometric data. By measuring the absorbance of the indicator in solutions of varying known pH at the λmax of the basic form (In⁻), the ratio of [In⁻]/[HIn] can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[13]
Methodology:
-
Solution Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the transition range of the indicator (e.g., pH 5.0 to 7.5).
-
Prepare two additional solutions: one strongly acidic (e.g., pH 1) to obtain a pure spectrum of HIn, and one strongly basic (e.g., pH 13) for a pure spectrum of In⁻.[11]
-
Add an identical, small volume of a concentrated Chlorophenol Red stock solution to a set volume of each buffer.
-
-
Spectrophotometric Measurement:
-
Record the full absorbance spectrum (e.g., 380-700 nm) for the acidic (pH 1) and basic (pH 13) solutions to determine the λmax for both HIn (~435 nm) and In⁻ (~575 nm).[4][5]
-
Measure the absorbance (A) of each buffered indicator solution at the λmax of the basic form (In⁻).
-
Measure the absorbance of the fully acidic solution (A_acid) and the fully basic solution (A_base) at this same wavelength.
-
-
Data Analysis:
-
For each buffered solution, calculate the ratio of the indicator forms using the equation: [In⁻]/[HIn] = (A - A_acid) / (A_base - A) .[12]
-
Plot log([In⁻]/[HIn]) (y-axis) versus pH (x-axis).
-
Perform a linear regression on the data points. The pKa is the value of the x-intercept (the pH at which log([In⁻]/[HIn]) = 0).[12]
-
Figure 3: Experimental Workflow for pKa Determination.
Acid-Base Titration using Chlorophenol Red
This protocol details the use of Chlorophenol Red for endpoint determination in the titration of a weak acid with a strong base.
Materials:
-
Analyte: Acetic acid solution (~0.1 M)
-
Titrant: Standardized sodium hydroxide solution (~0.1 M)
-
Chlorophenol Red indicator solution (0.1%)
-
Buret, pipettes, and Erlenmeyer flasks
Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of the acetic acid solution into a clean Erlenmeyer flask.
-
Add 2-3 drops of the Chlorophenol Red indicator solution. The solution will appear yellow.
-
Fill a buret with the standardized NaOH solution and record the initial volume.
-
Titrate the acetic acid by adding the NaOH solution from the buret while continuously swirling the flask.
-
The endpoint is reached upon the first appearance of a persistent red-violet color.
-
Record the final volume of NaOH solution added.
-
Repeat the titration at least two more times for precision.
-
Calculate the concentration of the acetic acid using the stoichiometric relationship: M_acid × V_acid = M_base × V_base.
Conclusion
Chlorophenol Red's function as a pH indicator is a direct consequence of its molecular structure as a weak acid. The reversible, pH-dependent equilibrium between its yellow lactone form and its red-violet quinoid form provides a distinct visual transition over a well-defined pH range. A thorough understanding of its spectroscopic properties and adherence to standardized protocols enables its effective application in quantitative analysis, making it a valuable tool for researchers in chemistry and drug development.
References
- 1. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 2. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]
- 3. homework.study.com [homework.study.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chlorophenol Red 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. Chlorophenol Red | 4430-20-0 [chemicalbook.com]
- 8. Chlorophenol red | C19H12Cl2O5S | CID 20486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 4430-20-0: Chlorophenol red | CymitQuimica [cymitquimica.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. ulm.edu [ulm.edu]
Solubility of Chlorophenol Red sodium salt in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Chlorophenol Red sodium salt in water and various organic solvents. The information is compiled to assist researchers in laboratory settings, particularly in fields such as biochemistry, microbiology, and drug development, where this pH indicator is frequently utilized.
Core Solubility Data
| Solvent | This compound | Chlorophenol Red (Non-salt form) | Phenol Red Sodium Salt (for comparison) |
| Water | Soluble[1][2][3]; Forms a clear red solution at 0.1% (w/v)[4] | 1 mg/mL | 15 mg/mL[5] |
| Ethanol | Soluble[2] | 10 mg/mL (in 95% ethanol) | 20 mg/mL[5] |
| Methanol / Water (1:1) | Not available | 0.1 g/10 mL | Not available |
| DMSO | Not available | Not available | 75 mg/mL[5] |
Note: The solubility of sulfonephthalein dyes can be influenced by factors such as pH, temperature, and the presence of other solutes. The data presented should be considered as a guideline, and empirical determination is recommended for specific applications.
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, based on the common "shake-flask" technique, is widely accepted for generating reliable solubility data.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 572-578 nm).
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Visualization of the pH-Dependent Equilibrium
Chlorophenol Red functions as a pH indicator due to a change in its chemical structure in response to varying hydrogen ion concentrations. This reversible equilibrium between the acidic (yellow) and basic (red/violet) forms is a key aspect of its utility.
pH Indicator Signaling Pathway
The diagram below illustrates the structural transition of Chlorophenol Red that results in its characteristic color change. In acidic conditions, it exists predominantly in a lactone form, which is yellow. As the pH increases, deprotonation leads to the opening of the lactone ring and the formation of a more conjugated quinoid structure, which is responsible for the red or violet color.
Caption: pH-dependent equilibrium of Chlorophenol Red.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Generalized workflow for solubility determination.
References
Chlorophenol Red Sodium Salt: A Technical Guide for Researchers
CAS Number: 123333-64-2 Molecular Formula: C₁₉H₁₁Cl₂NaO₅S
This technical guide provides an in-depth overview of Chlorophenol Red sodium salt, a versatile pH indicator with significant applications in research, diagnostics, and drug development. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates key concepts with diagrams.
Core Properties and Specifications
This compound is a sulfonephthalein dye recognized for its distinct color change in response to pH variations.[1] It is widely utilized in laboratory settings for its reliability and clear visual indication of pH.[1]
| Property | Value | Reference |
| CAS Number | 123333-64-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [2][3][6] |
| Molecular Weight | 445.25 g/mol | [3][6] |
| Appearance | Dark red to brown crystalline powder | [4] |
| Melting Point | 266 - 268 °C | [4] |
| pH Transition Range | 4.8 - 6.7 (yellow to red/violet) |
Applications in Research and Development
This compound's primary function as a pH indicator lends itself to a variety of applications across different scientific disciplines.
Microbiology and Cell Culture
In microbiology, it is a valuable tool for monitoring microbial growth by detecting pH changes in culture media resulting from metabolic activity.[4] A decrease in pH, often due to the fermentation of carbohydrates, is indicated by a color change. This principle is fundamental in carbohydrate fermentation tests to differentiate bacterial species.
Similarly, in cell culture, this compound is incorporated into media to provide a visual assessment of cell health and viability.[4] Cellular respiration and metabolism can alter the pH of the culture medium, and the indicator's color change can signal the need for media replacement or indicate potential issues with the cell culture.[4]
Biochemical and Enzyme Assays
The sensitivity of Chlorophenol Red to pH changes makes it suitable for monitoring reactions that involve the production or consumption of acids or bases. This is particularly useful in enzyme assays where the enzymatic activity results in a pH shift.
A notable application involves the use of a derivative, Chlorophenol Red-β-D-galactopyranoside (CPRG), as a chromogenic substrate for β-galactosidase. Enzymatic cleavage of CPRG releases Chlorophenol Red, leading to a color change that can be quantified to measure enzyme activity. This assay is employed in microbiology for detecting coliforms and in molecular biology as a reporter gene assay.
Environmental and Analytical Chemistry
Chlorophenol Red is utilized in environmental monitoring, particularly for the determination of chlorine dioxide in water samples. The reaction between chlorine dioxide and Chlorophenol Red results in a color change that is proportional to the concentration of chlorine dioxide, allowing for its quantification.
Experimental Protocols
Preparation of Chlorophenol Red Indicator Solution
A standard indicator solution can be prepared for general pH testing purposes.
Materials:
-
This compound
-
20% Ethanol or Distilled Water
-
0.1 M Sodium Hydroxide (optional, for the free acid form)
Procedure:
-
Method A (in Ethanol): Dissolve 0.1 g of this compound in 100 ml of 20% ethanol.
-
Method B (Aqueous): Dissolve 0.04 g of Chlorophenol Red (the free acid form) in 0.94 ml of 0.1 M sodium hydroxide and dilute to 100 ml with distilled water.
Microbial Carbohydrate Fermentation Test
This protocol outlines the use of Chlorophenol Red in a basal fermentation broth to assess the ability of a microorganism to ferment a specific carbohydrate.
Materials:
-
Basal fermentation broth medium (containing peptone and other nutrients)
-
Specific carbohydrate (e.g., glucose, lactose) at a final concentration of 0.5-1%
-
Chlorophenol Red indicator solution
-
Durham tubes (for gas detection)
-
Test tubes
-
Microorganism culture
Procedure:
-
Prepare the basal fermentation broth and add the desired carbohydrate.
-
Add Chlorophenol Red indicator to the broth according to the desired concentration (typically a few drops of a prepared stock solution per liter of media). The initial color of the medium should be reddish-orange.
-
Dispense the medium into test tubes, inserting an inverted Durham tube into each.
-
Sterilize the media by autoclaving.
-
Aseptically inoculate the tubes with a pure culture of the test microorganism.
-
Incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours, or longer if necessary.
-
Interpretation of Results:
-
Yellow color: Positive for acid production from carbohydrate fermentation.
-
Red or no color change: Negative for fermentation.
-
Gas bubble in Durham tube: Positive for gas production.
-
Lysis-Associated β-Galactosidase Assay (LAGA) with CPRG
This protocol is adapted for quantifying bacterial lysis using the chromogenic substrate Chlorophenol Red-β-D-galactopyranoside (CPRG).[2]
Materials:
-
Chlorophenol Red-β-D-galactopyranoside (CPRG)
-
Bacterial cultures (attacker and recipient strains, where the recipient expresses β-galactosidase)
-
Appropriate growth media
-
96-well microtiter plates
-
Spectrophotometer (capable of reading absorbance at 572 nm)
Procedure:
-
Culture the attacker and recipient bacterial strains to the desired growth phase.
-
Mix the attacker and recipient cultures at an appropriate ratio and spot them onto an agar plate. Incubate to allow for interaction and lysis of the recipient cells.
-
After incubation, treat the cell spots with a solution of CPRG.
-
The β-galactosidase released from lysed recipient cells will hydrolyze CPRG, releasing Chlorophenol Red.
-
Quantify the amount of Chlorophenol Red produced by measuring the absorbance at 572 nm. The intensity of the red color is proportional to the extent of cell lysis.
Visualizing Key Processes
To better understand the applications and mechanisms involving Chlorophenol Red, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for Preparing a Chlorophenol Red Indicator Solution.
Caption: Logical Flow of a Microbial Carbohydrate Fermentation Test.
Caption: Experimental Workflow for the LAGA Assay using CPRG.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 5. biogot.com [biogot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. asm.org [asm.org]
An In-depth Technical Guide to the Safety and Handling of Chlorophenol Red Sodium Salt
Abstract: This technical guide provides comprehensive safety and handling information for Chlorophenol Red sodium salt (CAS No. 123333-64-2), a common pH indicator used in research and development. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this chemical. This document outlines the material's physical and chemical properties, GHS hazard classification, toxicological profile, and detailed protocols for safe handling, storage, exposure control, and emergency procedures. All quantitative data is summarized in tables for clarity, and key procedural workflows are illustrated using diagrams.
Chemical Identification and Properties
This compound is the sodium salt form of Chlorophenol Red, a sulfonephthalein dye used as a pH indicator. Its color transition from yellow to red-violet in the pH range of 4.8 to 6.8 makes it valuable for various analytical applications, including cell culture and microbiological assays.[1][2]
The key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 123333-64-2 | [1][3][4] |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [1][3][5] |
| Molecular Weight | ~445.25 g/mol | [3][5][6] |
| Appearance | Dark red to brown crystalline powder | [1][6][7] |
| Melting Point | 266 - 268 °C | [1][4] |
| pH Indicator Range | pH 4.8 - 6.4 or 5.2 - 6.8 (Yellow to Red/Violet) | [1][2] |
| Stability | Stable under normal temperatures and pressures | [6][7][8] |
| Hazardous Decomposition | Forms carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride upon combustion | [4][7] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant and corrosive effects on the skin, eyes, and respiratory system.[5][6]
| GHS Classification | Details | Reference(s) |
| Pictograms |
| [6] |
| Signal Word | Danger | [5][6] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [5][6] |
| Hazard Classes | Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 1)Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory tract irritation) | [5][6] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
Toxicological Profile
-
Acute Effects: The primary acute hazards are irritation and damage upon direct contact.[2][9]
-
Inhalation: Inhalation of the dust may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[4][6]
-
Skin Contact: Causes skin irritation, characterized by redness, itching, and inflammation.[5][6]
-
Eye Contact: Poses a risk of serious, irreversible eye damage.[5][6] Direct contact can cause severe irritation, pain, and corneal injury.
-
Ingestion: May cause gastrointestinal irritation with symptoms like nausea and vomiting.[7]
-
Chronic Effects: No information was found regarding the chronic effects or carcinogenicity of this substance.[7][10]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize risk. The following workflow outlines the standard procedure for working with this material.
Caption: Standard workflow for handling this compound.
Handling
-
Engineering Controls: Always handle the solid material in a well-ventilated area.[7] A certified chemical fume hood is recommended to minimize inhalation of dust.[2] Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Administrative Controls: Ensure all personnel are trained on the hazards and safe handling procedures outlined in the SDS. Avoid actions that generate dust.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
Storage
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Protect from moisture and direct sunlight.[6]
Exposure Control and Personal Protection
Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. | [6][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use. | [6][8] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. | [6][7] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95). | [4][6] |
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Response
The following diagram outlines the initial steps to take following an exposure.
Caption: Decision flow for first-aid response based on exposure type.
| Exposure Route | First-Aid Measures | Reference(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical advice if feeling unwell. | [6][7] |
| Skin Contact | Immediately remove contaminated clothing. Gently wash the affected area with plenty of soap and water. | [4][6][7] |
| Eye Contact | Seek immediate medical attention. Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. | [2][6][7] |
| Ingestion | Rinse mouth out with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek medical advice. | [4][6][7] |
Accidental Release (Spill) Procedures
Caption: Step-by-step procedure for managing a solid spill.
-
Small Spills: For small spills, immediately clean up, observing all precautions.[7] Sweep up the material, avoiding dust generation, and place it into a suitable, dry, closed container for disposal.[2][7]
-
Large Spills: Evacuate non-essential personnel. Contact your institution's Environmental Health and Safety (EHS) department.
-
General: Ensure the area is well-ventilated after cleanup is complete.[7]
Fire-Fighting Measures
-
The substance is noncombustible.[7]
-
In case of a fire in the surrounding area, use extinguishing media appropriate for the fire's source. Recommended media include dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[6]
-
Do not use a direct water jet, as it may scatter the material.[6]
-
Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]
Note on Experimental Protocols for Hazard Assessment
The GHS hazard classifications (e.g., Skin Irritant Category 2, Eye Damage Category 1) are determined through standardized experimental testing, though specific study reports for this compound are not publicly available. The methodologies for these assessments are typically based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Methodology for Skin Irritation/Corrosion (Ref: OECD Test Guideline 404): This test typically involves applying the substance to the shaved skin of a test animal (historically the albino rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification.
-
Methodology for Serious Eye Damage/Eye Irritation (Ref: OECD Test Guideline 405): This protocol involves applying the test substance to the eye of a test animal. The eye is examined for effects on the cornea, iris, and conjunctiva. The classification is based on the severity and persistence of any observed lesions. Category 1 ("Causes serious eye damage") is assigned when irreversible effects are observed.
These standardized protocols ensure that hazard classifications are consistent and reproducible, forming the basis of the safety information provided in this guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. This compound, 0.04% w/v aqueous solution | CAS 123333-64-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. capotchem.com [capotchem.com]
- 5. This compound | C19H11Cl2NaO5S | CID 53393475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Chlorophenol Red Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide to the Storage and Stability of Chlorophenol Red Sodium Salt Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the storage and stability assessment of Chlorophenol Red sodium salt powder. The information is compiled from safety data sheets, regulatory guidelines, and analytical literature to ensure the integrity and reliability of this pH indicator in research and development settings.
Introduction to this compound
This compound is a sulfonephthalein dye widely used as a pH indicator.[1][2] Its distinct color change from yellow to red over a pH range of approximately 4.8 to 6.4 makes it a valuable tool in various biochemical, microbiological, and analytical applications.[1] The stability of the powder form is critical for the accuracy and reproducibility of experimental results.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound powder. The following recommendations are based on information from multiple safety data sheets (SDS).[3][4][5]
General Storage Conditions
To ensure its long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be kept tightly closed to prevent exposure to moisture and contaminants.[3][4][5] Some suppliers recommend storage at room temperature.[1][6]
Conditions to Avoid
Several environmental factors can degrade the quality of the powder. It is crucial to avoid:
-
Moisture: The compound is soluble in water, and exposure to humidity can lead to caking and potential degradation.[3][7]
-
Direct Sunlight: As with many organic dyes, exposure to light can cause photochemical degradation.[3][6]
-
Incompatible Materials: The powder should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7]
-
Dust Generation: Minimize the creation of dust during handling to avoid inhalation and contamination.[3][4]
Handling Precautions
When handling this compound powder, it is important to use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4] Hands should be washed thoroughly after handling.[3]
Stability Profile and Shelf Life
This compound is considered stable under normal, recommended storage conditions.[3][4][7] Several sources indicate that if stored properly, the product may have an indefinite shelf life.[8] However, for critical applications, it is recommended to perform periodic quality control checks.
Known Decomposition Products
Under conditions of thermal decomposition, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]
Quantitative Stability Data
While specific public-domain studies detailing the quantitative stability of this compound powder under various conditions are limited, the following table summarizes the recommended storage conditions based on qualitative data from safety and technical data sheets.
| Parameter | Recommended Condition | Source(s) |
| Temperature | Cool; Room Temperature | [1][3][4][6] |
| Humidity | Dry | [1][3][4] |
| Light | Protect from light | [3][6] |
| Atmosphere | Well-ventilated area; Tightly closed container | [3][4][5] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [4][7] |
Experimental Protocols for Stability Assessment
For users who need to generate their own stability data, this section provides detailed methodologies for conducting stability studies, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[9][10][11] These protocols can be adapted for chemical reagents like this compound.
Long-Term Stability Study
This study is designed to evaluate the physical and chemical characteristics of the powder over an extended period under recommended storage conditions.
Objective: To establish the re-test period or shelf life under normal storage conditions.
Methodology:
-
Place a sufficient quantity of this compound powder in containers that simulate the actual storage packaging.
-
Store the containers under the long-term storage conditions outlined in the ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[11][12]
-
Withdraw samples at specified time points. For a study of at least 12 months, the frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][13]
-
Analyze the samples for appearance, purity (using a stability-indicating analytical method such as HPLC), and any other relevant quality attributes.
Accelerated Stability Study
This study is designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions.
Objective: To predict the long-term stability profile in a shorter period.
Methodology:
-
Place a sufficient quantity of the powder in appropriate containers.
-
Store the containers under accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.[11][12]
-
Withdraw samples at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[10][13]
-
Analyze the samples using the same methods as in the long-term stability study.
Forced Degradation Study (Stress Testing)
This study involves subjecting the powder to more severe conditions than those used in accelerated stability studies to identify potential degradation products and establish degradation pathways.
Objective: To demonstrate the specificity of the analytical method as stability-indicating and to understand the degradation behavior of the molecule.[9][14]
Methodology:
-
Expose the powder to a range of stress conditions, including:
-
Analyze the stressed samples to identify and quantify any degradation products. This helps in developing a stability-indicating analytical method.[9]
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common technique.
Example HPLC-MS Method for Sulfonephthalein Dyes:
-
Column: C18 reverse-phase column.[15]
-
Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., formate buffer).[15]
-
Detection: UV-Vis detector at the lambda max of Chlorophenol Red (around 572 nm) and/or a mass spectrometer for identification of degradation products.
-
Procedure: Dissolve a known concentration of the powder in a suitable solvent and inject it into the HPLC system. The retention time and peak area of the main peak are used to determine the purity. The appearance of new peaks indicates the presence of impurities or degradation products.
Visualizations
The following diagrams illustrate the logical workflows for handling, storing, and testing the stability of this compound powder.
Caption: Workflow for proper storage and handling.
Caption: Workflow for stability testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. echemi.com [echemi.com]
- 6. goldbio.com [goldbio.com]
- 7. capotchem.com [capotchem.com]
- 8. CHLOROPHENOL RED INDICATOR SOLUTION | 4430-20-0 | MSDS and Specifications of CHLOROPHENOL RED INDICATOR SOLUTION [molychem.net]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Color: A Technical Guide to Chlorophenol Red Sodium Salt in pH Measurement
For Immediate Release
This technical guide provides an in-depth analysis of Chlorophenol Red sodium salt, a vital pH indicator for researchers, scientists, and drug development professionals. The document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of its chemical behavior and application.
Core Mechanism of Action
Chlorophenol Red (C₁₉H₁₂Cl₂O₅S) is a sulfonephthalein dye that functions as a pH indicator by exhibiting a distinct color change over a specific pH range.[1][2] This transition is the result of a pH-dependent structural rearrangement within the molecule. The underlying principle is a reversible protonation and deprotonation reaction, which alters the electronic conjugation of the molecule and, consequently, its absorption of visible light.
In acidic conditions, Chlorophenol Red exists predominantly in its protonated, non-ionized lactone or sultone form. This structure has a limited conjugated system, leading to the absorption of light in the violet-blue region of the spectrum, which results in the solution appearing yellow. As the pH increases and the solution becomes more alkaline, the phenolic hydroxyl groups on the molecule are deprotonated. This deprotonation induces a structural transformation to a highly conjugated quinonoid form. The extended conjugated system in the quinonoid structure absorbs light at a longer wavelength, in the green-yellow region, causing the solution to appear red to violet.[1][3] The transition is reversible, and the addition of acid will shift the equilibrium back towards the yellow lactone form.
This equilibrium between the two forms is central to its function as a pH indicator. The pKa value, the pH at which the concentrations of the acidic and basic forms are equal, is a critical parameter for any pH indicator.
Quantitative Data
The performance of this compound as a pH indicator is defined by several key quantitative parameters. These values are essential for accurate and reliable pH measurements in various analytical and experimental settings.
| Parameter | Value | Conditions |
| pH Transition Range | 4.8 - 6.7 | Aqueous Solution |
| Yellow to Red/Violet | ||
| pKa | ~6.0 | at 25°C |
| λmax (Acidic Form) | ~435 nm | pH < 4.8 |
| λmax (Alkaline Form) | 572 - 579 nm | pH > 6.7 |
| Chemical Formula | C₁₉H₁₁Cl₂NaO₅S | Sodium Salt |
| Molecular Weight | 445.24 g/mol | Sodium Salt |
Experimental Protocols
Preparation of Chlorophenol Red Indicator Solution
A standard solution of Chlorophenol Red can be prepared for use in titrations and other pH measurements.
Materials:
-
This compound
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks (100 mL)
-
Beakers
-
Stirring rod
Procedure:
There are two common methods for preparing the indicator solution:
Method A: Ethanolic Solution [4]
-
Weigh out 0.1 g of this compound.
-
Dissolve the solid in 100 mL of 20% ethanol.
-
Stir until fully dissolved.
Method B: Aqueous Solution with NaOH [4]
-
Weigh out 0.04 g of Chlorophenol Red.
-
In a beaker, add 0.94 mL of 0.1 M NaOH and mix.
-
Transfer the solution to a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with distilled or deionized water.
-
Mix thoroughly until the solution is homogeneous.
The prepared indicator solution should be stored in a well-sealed container, away from direct sunlight.
Acid-Base Titration Using Chlorophenol Red
This protocol outlines the use of Chlorophenol Red as an indicator for the titration of a weak acid with a strong base.
Materials:
-
Analyte (weak acid of unknown concentration)
-
Titrant (standardized strong base, e.g., 0.1 M NaOH)
-
Chlorophenol Red indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
Distilled or deionized water
Procedure:
-
Rinse the burette with a small amount of the standardized strong base solution and then fill the burette. Record the initial volume.
-
Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into an Erlenmeyer flask.
-
Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn yellow.
-
Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.
-
Slowly add the strong base from the burette to the weak acid solution, swirling the flask continuously.
-
As the endpoint is approached, the red/violet color will begin to persist for longer periods where the titrant is added. At this stage, add the titrant drop by drop.
-
The endpoint is reached when the addition of a single drop of the titrant causes a permanent color change from yellow to reddish-violet.
-
Record the final volume of the titrant from the burette.
-
Repeat the titration at least two more times to ensure accuracy.
-
Calculate the concentration of the analyte using the average volume of the titrant used.
Visualizations
Signaling Pathway of Chlorophenol Red
The following diagram illustrates the chemical equilibrium of Chlorophenol Red, showing the structural transition between its acidic (yellow) and alkaline (red/violet) forms.
Caption: Chemical equilibrium of Chlorophenol Red.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Experimental Workflow for Acid-Base Titration
This diagram outlines the logical flow of an acid-base titration experiment using Chlorophenol Red as an indicator.
Caption: Workflow for acid-base titration.
References
Technical Guide: Chlorophenol Red Sodium Salt Absorbance Spectrum and Maximum Wavelength
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the absorbance characteristics of Chlorophenol Red sodium salt, a vital pH indicator. The document outlines its maximum absorption wavelength (λmax), details the experimental protocol for determining its absorbance spectrum, and presents a logical workflow for this procedure.
Core Data: Absorbance Properties
Chlorophenol Red is a sulfonephthalein dye commonly used as a pH indicator. Its color transition and absorbance spectrum are highly dependent on the pH of the solution. The sodium salt form offers good solubility in aqueous solutions.
Quantitative Absorbance Data
The maximum absorption wavelength (λmax) for this compound is consistently observed in the range of 572 to 578 nm. This peak corresponds to the basic (deprotonated) form of the indicator, which typically appears violet. The acidic (protonated) form is yellow and does not absorb significantly in this region of the visible spectrum.
| Parameter | Value | Solvent/Condition |
| Maximum Wavelength (λmax) | 572 - 578 nm | 0.1 M NaOH[1] |
| Molar Extinction Coefficient (ε) at λmax | ≥45,000 M⁻¹cm⁻¹ | 0.1 M NaOH[1] |
| pH Transition Range | 4.8 - 6.7 | Aqueous Solution[1] |
Experimental Protocol: Determination of Absorbance Spectrum
This section details the methodology for measuring the absorbance spectrum of this compound using a UV-Vis spectrophotometer.
Materials and Reagents
-
This compound
-
20% Ethanol solution or 0.1 M Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks (100 mL)
-
Pipettes
-
Quartz or glass cuvettes
-
UV-Vis Spectrophotometer
Preparation of Stock Solution
Two common methods for preparing a this compound stock solution are:
-
Method A (Ethanolic Solution): Dissolve 0.1 g of this compound in 100 mL of 20% ethanol.[2]
-
Method B (Aqueous Alkaline Solution): Dissolve 0.04 g of this compound in 0.94 mL of 0.1 M NaOH and dilute to a final volume of 100 mL with distilled water.[2]
Spectrophotometer Setup and Calibration
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the wavelength range for the scan, typically from 400 nm to 700 nm, to cover the visible spectrum.
-
Prepare a blank solution. This should be the same solvent used to prepare the stock solution (either 20% ethanol or 0.1 M NaOH).
-
Fill a clean cuvette with the blank solution and place it in the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument with the blank solution. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.
Sample Measurement
-
Prepare a working solution by diluting the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU). An 11 μM solution has been shown to provide a clear spectrum.
-
Rinse a clean cuvette with a small amount of the working solution, then fill the cuvette.
-
Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the absorbance scan. The instrument will measure the absorbance at each wavelength in the specified range.
Data Analysis
-
The resulting output will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the highest absorbance value is recorded. This is the maximum absorption wavelength (λmax).
-
The shape of the spectrum provides qualitative information about the compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the absorbance spectrum of this compound.
Caption: Workflow for Absorbance Spectrum Determination.
References
Methodological & Application
Application Notes and Protocols for Chlorophenol Red Sodium Salt in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenol Red sodium salt is a sensitive pH indicator dye used to monitor the acidity of cell culture media. Its distinct color transition from yellow to red over a pH range of approximately 4.8 to 6.8 makes it a valuable tool for visually and spectrophotometrically assessing the metabolic state of cell cultures. As cells proliferate and metabolize nutrients, they release acidic byproducts, leading to a decrease in the pH of the medium. This pH shift can be readily detected by the color change of Chlorophenol Red, providing a simple, non-invasive method to monitor cell health, proliferation, and potential microbial contamination.
These application notes provide a comprehensive guide to the use of this compound in mammalian cell culture media formulation, including its physicochemical properties, preparation of stock solutions, and protocols for monitoring cell culture pH and assessing cell viability.
Physicochemical Properties and pH Indicator Characteristics
A thorough understanding of the properties of this compound is essential for its effective application in cell culture.
| Property | Value | References |
| Chemical Name | Sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxido-3H-benzo[c][1][2]oxathiol-3-yl]phenolate | [3] |
| CAS Number | 123333-64-2 | [3] |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [3] |
| Molecular Weight | 445.24 g/mol | [3] |
| Appearance | Dark red to brown crystalline powder | [3] |
| pH Transition Range | 4.8 - 6.8 (Yellow to Red-Violet) | [4] |
| pKa | ~6.0 | |
| Solubility | Water soluble |
Recommended Concentration in Cell Culture Media
Based on data from plant tissue culture and the typical concentrations of the similar pH indicator, Phenol Red, in mammalian cell culture, a starting concentration range of 5 to 20 µg/mL of this compound is recommended for mammalian cell culture media.[1][5] The optimal concentration may vary depending on the specific cell line and media formulation, and it is advisable to determine the ideal concentration empirically.
Protocols
Preparation of Sterile Stock Solution (1 mg/mL)
Materials:
-
This compound powder
-
Nuclease-free, sterile distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
In a laminar flow hood, weigh out 10 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile distilled water to the conical tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be a clear, dark red.
-
To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Label the tube clearly with "Chlorophenol Red Stock Solution (1 mg/mL)," the date of preparation, and your initials.
-
Store the stock solution at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.
Formulation of Cell Culture Media with Chlorophenol Red
Procedure:
-
Prepare your desired volume of basal cell culture medium (e.g., DMEM, RPMI-1640) according to the manufacturer's instructions.
-
Aseptically add the required volume of the 1 mg/mL Chlorophenol Red stock solution to the basal medium to achieve the desired final concentration (5-20 µg/mL). For example, to prepare 500 mL of medium with a final concentration of 10 µg/mL, add 5 mL of the 1 mg/mL stock solution.
-
Add other supplements such as fetal bovine serum (FBS), antibiotics, and L-glutamine as required for your specific cell line.
-
Adjust the pH of the final medium to the desired level (typically 7.2-7.4 for most mammalian cell lines) using sterile 1N HCl or 1N NaOH.
-
The final prepared medium can be stored at 2-8°C for 2-4 weeks.
Experimental Protocols
Visual Monitoring of Cell Culture pH
This protocol describes the routine visual assessment of cell culture pH to monitor cell health and confluency.
Workflow for Visual pH Monitoring
Caption: Workflow for visual monitoring of cell culture pH.
Quantitative Spectrophotometric Monitoring of Cell Culture pH
This method allows for a more precise measurement of pH changes in the cell culture medium.
Materials:
-
Cell culture plate reader with absorbance measurement capabilities
-
96-well cell culture plates
-
Cell culture medium containing Chlorophenol Red
-
pH meter for calibration
Procedure:
1. Generation of a Standard Curve:
a. Prepare a series of cell culture media standards with known pH values (e.g., from pH 6.0 to 7.6 in 0.2 unit increments). Use sterile buffers to adjust the pH and confirm with a calibrated pH meter. b. Add 200 µL of each pH standard to triplicate wells of a 96-well plate. c. Measure the absorbance at 572 nm (the λmax of the basic form of Chlorophenol Red) and a reference wavelength where the dye has minimal absorbance (e.g., 650 nm). d. Subtract the reference absorbance from the 572 nm absorbance for each well. e. Plot the corrected absorbance values against the corresponding pH values to generate a standard curve.
2. Monitoring pH in Experimental Cultures:
a. Seed cells in a 96-well plate with medium containing Chlorophenol Red. b. At desired time points, measure the absorbance of the culture medium at 572 nm and 650 nm. c. Calculate the corrected absorbance and determine the pH of the medium by interpolating from the standard curve.
Data Presentation
Cytotoxicity of Chlorophenols
The following table summarizes the reported EC50 values for various chlorophenols on L929 fibroblast cells.
| Compound | EC50 at 24h (mmol/L) | EC50 at 48h (mmol/L) | Reference |
| 4-Chlorophenol (CP) | 2.18 | 1.18 | [6] |
| 2,4-Dichlorophenol (DCP) | 0.83 | 0.13 | [6] |
| 2,3,4-Trichlorophenol (TCP) | 0.46 | 0.08 | [6] |
| Pentachlorophenol (PCP) | 0.11 | 0.06 | [6] |
Signaling Pathway: pH Regulation of Notch Signaling
Intracellular pH (pHi) dynamics are increasingly recognized as a critical regulator of cellular signaling pathways. One such pathway is the Notch signaling pathway, which plays a fundamental role in cell fate decisions, proliferation, and differentiation. Studies have shown that changes in pHi can modulate the expression and activity of key components of the Notch pathway.[5][7] A decrease in extracellular pH, as occurs during active cellular metabolism and can be monitored by Chlorophenol Red, can lead to a decrease in pHi, which in turn can downregulate Notch1 expression and subsequent downstream signaling.
Caption: Regulation of the Notch signaling pathway by pH changes.
Conclusion
This compound is a valuable and cost-effective tool for monitoring the pH of cell culture media. Its distinct color change provides a rapid and straightforward assessment of cell culture conditions, aiding in the maintenance of healthy, proliferating cells and the early detection of potential issues. By following the provided protocols and understanding its characteristics, researchers can effectively integrate Chlorophenol Red into their cell culture workflows to improve experimental consistency and reliability. However, it is imperative to empirically determine the optimal, non-toxic concentration for each specific cell line and experimental setup.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pH pens and chlorophenol red [cool.culturalheritage.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorophenol Red Sodium Salt for Acid-Base Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenol Red is a sulfonephthalein dye that serves as a pH indicator in various chemical, environmental, and biological applications. Its distinct color transition from yellow to violet/red over a pH range of approximately 4.8 to 6.8 makes it a suitable choice for specific acid-base titrations, particularly for titrations where the equivalence point lies within this acidic to near-neutral range.[1][2][3] This document provides detailed application notes and protocols for the use of Chlorophenol Red sodium salt as an acid-base indicator, with a specific focus on the titration of bicarbonate solutions.
Properties of this compound
This compound is the water-soluble form of Chlorophenol Red. Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 3',3''-Dichlorophenolsulfonephthalein sodium salt | |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | |
| pH Transition Range | 4.8 - 6.4 | [1] |
| 5.2 - 6.8 | [2] | |
| 4.8 - 6.7 | [3] | |
| Color Change | Yellow (acidic) to Purple/Violet/Red (basic) | [1][2][3] |
| pKa | ~6.0 |
Preparation of Chlorophenol Red Indicator Solution
Several methods can be employed to prepare a working solution of Chlorophenol Red indicator. The choice of method may depend on the specific requirements of the titration and the desired solvent system.
| Method | Description |
| Aqueous Solution (from Sodium Salt) | Dissolve 0.1 g of this compound in 100 mL of distilled or deionized water. |
| Ethanol/Water Solution | Dissolve 0.1 g of Chlorophenol Red in 100 mL of 20% ethanol.[1] |
| Sodium Hydroxide Method | Dissolve 0.04 g of Chlorophenol Red in 0.94 mL of 0.1 M sodium hydroxide and dilute to 100 mL with distilled or deionized water.[1] Alternatively, for a 0.1% solution, dissolve 0.1 g in 24 mL of 0.01 M NaOH and dilute to 250 mL.[4] |
Note: For optimal performance, the indicator solution should be stored in a tightly sealed container, protected from light.
Experimental Protocol: Titration of Sodium Bicarbonate with Hydrochloric Acid
This protocol details the determination of the concentration of a sodium bicarbonate solution using a standardized solution of hydrochloric acid with Chlorophenol Red as the indicator. This titration is relevant in applications such as water alkalinity determination.
Materials and Reagents
-
Analyte: Sodium bicarbonate (NaHCO₃) solution of unknown concentration.
-
Titrant: Standardized 0.1 M Hydrochloric acid (HCl) solution.
-
Indicator: Chlorophenol Red indicator solution (0.1% in 20% ethanol).[1]
-
Equipment:
-
50 mL Burette
-
25 mL Volumetric pipette
-
250 mL Erlenmeyer flasks (x3)
-
Burette stand and clamp
-
White tile or white paper
-
Magnetic stirrer and stir bar (optional)
-
Distilled or deionized water
-
Procedure
-
Preparation of the Burette:
-
Rinse the 50 mL burette twice with small portions of the standardized 0.1 M HCl solution.
-
Fill the burette with the 0.1 M HCl solution, ensuring the tip is free of air bubbles.
-
Record the initial volume of the HCl solution to two decimal places.
-
-
Preparation of the Analyte:
-
Using a 25 mL volumetric pipette, transfer 25.00 mL of the sodium bicarbonate solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn a violet or purple color.
-
-
Titration:
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
-
Slowly add the 0.1 M HCl from the burette to the sodium bicarbonate solution while continuously swirling the flask.
-
As the endpoint is approached, the violet/purple color will begin to fade. At this stage, add the HCl drop by drop.
-
The endpoint is reached when the solution undergoes a sharp and permanent color change from violet/purple to yellow.
-
Record the final volume of the HCl solution in the burette to two decimal places.
-
-
Repeat:
-
Repeat the titration with two more 25.00 mL aliquots of the sodium bicarbonate solution to ensure concordant results (titers within 0.1 mL of each other).
-
Calculation of Sodium Bicarbonate Concentration
The concentration of the sodium bicarbonate solution can be calculated using the following formula:
M_bicarbonate * V_bicarbonate = M_acid * V_acid
Where:
-
M_bicarbonate = Molarity of the sodium bicarbonate solution (mol/L)
-
V_bicarbonate = Volume of the sodium bicarbonate solution used (L)
-
M_acid = Molarity of the HCl solution (mol/L)
-
V_acid = Average volume of the HCl solution used from the concordant titrations (L)
The reaction is: NaHCO₃ + HCl → NaCl + H₂O + CO₂
Signaling Pathways and Experimental Workflows
Caption: Workflow for the titration of sodium bicarbonate with HCl.
Logical Relationships in Titration
Caption: Key components and their relationships in the titration process.
References
Application Note: Spectrophotometric Determination of pH Using Chlorophenol Red Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the determination of pH in aqueous solutions using Chlorophenol Red sodium salt as a colorimetric indicator. The method is based on the principle that the absorbance spectrum of Chlorophenol Red changes predictably with pH. By measuring the absorbance at two specific wavelengths, the ratio of the acidic (yellow) and basic (violet) forms of the indicator can be determined, allowing for a precise calculation of the solution's pH. This technique is highly sensitive and suitable for various applications, including biochemical assays, water quality analysis, and monitoring pH in microbiological culture media.[1][2]
Principle of a Spectrophotometric pH Measurement
The spectrophotometric determination of pH relies on the acid-base equilibrium of an indicator dye.[3] Chlorophenol Red (HIn) is a sulfonephthalein dye that undergoes a color change from yellow in acidic solutions to violet in basic solutions.[1][4] This change corresponds to the dissociation of a proton, shifting the equilibrium between the protonated (acidic, HIn) and deprotonated (basic, In⁻) forms.
The equilibrium can be represented as:
HIn (Yellow) ⇌ H⁺ + In⁻ (Violet)
The pH of the solution can be related to the pKa of the indicator and the ratio of the concentrations of the two forms by the Henderson-Hasselbalch equation.[3] Using the Beer-Lambert law, the concentration ratio can be determined by measuring the solution's absorbance at two wavelengths, typically the absorbance maxima (λmax) of the acidic and basic forms.[3][5] The final pH is calculated using an equation that incorporates the ratio of these absorbance values.[6]
Caption: Chemical equilibrium of Chlorophenol Red indicator.
Quantitative Data Summary
The properties and spectrophotometric parameters of Chlorophenol Red are summarized below.
Table 1: Physicochemical Properties of Chlorophenol Red
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₂Cl₂O₅S | [7][8] |
| Molecular Weight | 423.26 g/mol | [1][9] |
| Sodium Salt Formula | C₁₉H₁₁Cl₂NaO₅S | - |
| Appearance | Dark brown or red crystalline powder | [10] |
| Solubility | Soluble in ethanol; slightly soluble in water | [4] |
Table 2: Spectrophotometric Parameters of Chlorophenol Red
| Parameter | Value | Reference(s) |
| pH Transition Range | 4.8 - 6.7 (Yellow to Violet) | [7][11] |
| pKa (at 25 °C) | ~6.0 | - |
| λmax of Acidic Form (HIn) | ~435 nm | [12] |
| λmax of Basic Form (In⁻) | ~572 nm | [1][7][13] |
Experimental Protocols
This section provides a detailed methodology for preparing reagents, performing instrument calibration, and measuring sample pH.
Required Materials and Equipment
| Category | Item |
| Instrumentation | Dual-beam UV-Vis Spectrophotometer |
| Calibrated pH meter and electrode | |
| Analytical balance | |
| Magnetic stirrer and stir bars | |
| Glassware & Labware | 100 mL volumetric flasks |
| Pipettes (various volumes) | |
| Quartz or glass cuvettes (1 cm path length) | |
| Beakers and Erlenmeyer flasks | |
| Reagents | This compound |
| Ethanol (20% v/v) | |
| Sodium Hydroxide (NaOH), 0.1 M | |
| Hydrochloric Acid (HCl), 0.1 M | |
| Buffer solutions (e.g., phosphate or acetate) covering pH 5.0 to 7.0 | |
| Deionized water |
Reagent Preparation
4.2.1 Chlorophenol Red Stock Solution (0.04% w/v)
-
Accurately weigh 0.04 g of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 0.94 mL of 0.1 M Sodium Hydroxide solution.[14]
-
Add approximately 80 mL of deionized water and swirl gently to dissolve the indicator completely.
-
Once dissolved, bring the volume to the 100 mL mark with deionized water.
-
Store the solution in a dark bottle at room temperature.[11]
4.2.2 Buffer Solutions
Prepare a series of buffer solutions with known pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) using standard laboratory procedures. The pH of each buffer should be verified with a calibrated pH meter. These buffers are essential for the calibration step.
Protocol 1: Determination of Spectrophotometric Parameters (Calibration)
To ensure accuracy, the absorbance maxima (λmax) and molar absorptivity ratios (e₁, e₂, e₃) should be determined empirically using your specific instrument and reagent batches.
-
Determine λmax of the Acidic Form (HIn):
-
Pipette 10 mL of a highly acidic buffer (e.g., pH < 4) into a 50 mL flask.
-
Add a known volume (e.g., 100 µL) of the Chlorophenol Red stock solution.
-
Fill the flask to the mark with the same buffer.
-
Use the buffer as a blank to zero the spectrophotometer.
-
Scan the absorbance of the solution from 380 nm to 700 nm.
-
The wavelength of maximum absorbance is λ₁, which should be near 435 nm.[12]
-
-
Determine λmax of the Basic Form (In⁻):
-
Pipette 10 mL of a basic buffer (e.g., pH > 8) into a 50 mL flask.
-
Add the same known volume (e.g., 100 µL) of the Chlorophenol Red stock solution.
-
Fill the flask to the mark with the same buffer.
-
Use the buffer as a blank to zero the spectrophotometer.
-
Scan the absorbance of the solution from 380 nm to 700 nm.
-
The wavelength of maximum absorbance is λ₂, which should be near 572 nm.[7][13]
-
-
Determine Molar Absorptivity Ratios:
-
For each buffer solution prepared in section 4.2.2 (pH 5.0 to 7.0), prepare a sample by adding a consistent, known amount of indicator stock solution.
-
Measure the absorbance of each sample at the two determined wavelengths (λ₁ and λ₂).
-
These values, along with the known pH of the buffers, will be used to solve for the constants e₁, e₂, and e₃ in the pH calculation formula (Section 5.0). This is typically done by plotting and linear regression based on the rearranged pH equation.
-
Protocol 2: Measurement of Sample pH
-
Sample Preparation:
-
Pipette a precise volume of the unknown sample (e.g., 25 mL) into a beaker or flask.
-
Add a small, precise volume of the Chlorophenol Red stock solution (e.g., 50 µL). The amount should be sufficient to produce an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Mix the solution thoroughly.
-
-
Blank Measurement:
-
Fill a cuvette with the unknown sample without the indicator.
-
Place the cuvette in the spectrophotometer and measure the absorbance at λ₁ and λ₂. These are the blank absorbance values (A_blank₁ and A_blank₂).
-
-
Sample Measurement:
-
Fill a second cuvette with the sample containing the indicator.
-
Measure the absorbance at λ₁ and λ₂ (A_sample₁ and A_sample₂).
-
-
Corrected Absorbance:
-
Subtract the blank absorbance from the sample absorbance at each wavelength to get the corrected values (A₁ and A₂).
-
A₁ = A_sample₁ - A_blank₁
-
A₂ = A_sample₂ - A_blank₂
-
Data Analysis and pH Calculation
The pH of the sample is calculated using the following equation, which is standard for sulfonephthalein indicators:[6][15]
pH = pKₐ + log [ (R - e₁) / (e₂ - R * e₃) ]
Where:
-
R = Absorbance ratio (A₂ / A₁).
-
A₁ = Corrected absorbance at λ₁ (~435 nm).
-
A₂ = Corrected absorbance at λ₂ (~572 nm).
-
pKₐ = The acid dissociation constant of Chlorophenol Red (~6.0).
-
e₁, e₂, e₃ = Molar absorptivity ratios for the indicator, determined during the calibration step (Protocol 1). These ratios are defined as:
-
e₁ = ε(HIn) at λ₂ / ε(HIn) at λ₁
-
e₂ = ε(In⁻) at λ₂ / ε(In⁻) at λ₁
-
e₃ = ε(In⁻) at λ₁ / ε(HIn) at λ₁
-
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric pH determination.
References
- 1. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Introduction [chem.fsu.edu]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. chem.fsu.edu [chem.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Chlorophenol red | C19H12Cl2O5S | CID 20486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thermo Scientific Chemicals Chlorophenol Red, pure, indicator grade | Fisher Scientific [fishersci.ca]
- 10. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]
- 11. goldbio.com [goldbio.com]
- 12. gspchem.com [gspchem.com]
- 13. CHLOROPHENOL RED INDICATOR SOLUTION | SUDAN CHEMICAL [sudanchemical.com]
- 14. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 15. Spectrophotometric pH measurements - IOW [iow.de]
Application Notes and Protocols: Chlorophenol Red Sodium Salt as a pH Indicator in Microbiology Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenol Red sodium salt is a sulfonephthalein dye widely utilized as a pH indicator in various scientific applications, including microbiology. Its distinct color transition across a specific pH range makes it a valuable tool for visually monitoring metabolic activity in microbial cultures. As microorganisms grow and metabolize substrates in a culture medium, they often produce acidic or alkaline byproducts, leading to a change in the pH of the medium. This compound provides a real-time, non-invasive method to observe these pH shifts, offering insights into microbial growth and metabolic pathways.[1] This document provides detailed application notes and protocols for the effective use of this compound in microbiology media.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [1] |
| Molecular Weight | 445.24 g/mol | [1] |
| pH Range | 4.8 - 6.4 | [1] |
| Color Change | Yellow (acidic) to Red/Violet (alkaline) | [1] |
| CAS Number | 123333-64-2 | [1] |
| Melting Point | 266 - 268 °C | [1] |
Principle of pH Indication in Microbial Culture
The use of this compound in microbiology media is based on the principle of monitoring pH changes resulting from microbial metabolism. Many bacteria, when fermenting carbohydrates, produce organic acids which lower the pH of the culture medium. This acidification causes the Chlorophenol Red indicator to change color from red/violet to yellow. Conversely, the breakdown of peptones and other proteinaceous components can lead to the production of alkaline byproducts, causing the indicator to remain in or shift to its red/violet state. This visual cue allows for the rapid differentiation of microorganisms based on their metabolic capabilities.
Caption: Principle of pH indication by microbial metabolism.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (0.1% w/v)
This protocol describes the preparation of a stock solution of this compound that can be added to various microbiology media.
Materials:
-
This compound
-
20% Ethanol or sterile deionized water
-
0.1 M Sodium Hydroxide (NaOH) (optional, for dissolving the free acid form)
-
Sterile volumetric flasks (100 mL)
-
Sterile graduated cylinders
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm pore size)
Procedure:
-
Method A (in 20% Ethanol):
-
Weigh 0.1 g of this compound and transfer it to a sterile 100 mL volumetric flask.
-
Add approximately 80 mL of 20% ethanol.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.
-
Bring the final volume to 100 mL with 20% ethanol.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
-
Method B (in Water with NaOH):
-
This method is typically used for the less soluble free acid form of Chlorophenol Red, but can be adapted for the sodium salt if needed for a purely aqueous solution.
-
Weigh 0.04 g of this compound and place it in a sterile 100 mL volumetric flask.
-
Add 0.94 mL of 0.1 M NaOH and swirl to dissolve.
-
Add approximately 80 mL of sterile deionized water and mix.
-
Bring the final volume to 100 mL with sterile deionized water.
-
Storage: Store the stock solution in a sterile, light-protected container at room temperature.
Protocol 2: Preparation of Carbohydrate Fermentation Broth with Chlorophenol Red
This protocol details the preparation of a differential liquid medium to test for carbohydrate fermentation by microorganisms. This is a general protocol that can be adapted for various carbohydrates (e.g., glucose, lactose, sucrose).
Materials:
-
Proteose peptone or Trypticase
-
Beef extract (optional)
-
Sodium chloride (NaCl)
-
Specific carbohydrate (e.g., glucose)
-
This compound stock solution (0.1%)
-
Durham tubes (for gas detection)
-
Test tubes
-
Autoclave
-
Sterile deionized water
Formulation for 1 Liter of Medium:
| Component | Amount |
| Proteose peptone | 10.0 g |
| Beef extract | 1.0 g |
| Sodium chloride | 5.0 g |
| Carbohydrate | 10.0 g |
| Chlorophenol Red (from 0.1% solution) | ~1.8 mL (for a final concentration of ~0.0018%) |
| Deionized water | 1000 mL |
Procedure:
-
Dissolve Components: In a 1-liter flask, dissolve the proteose peptone, beef extract, and sodium chloride in 1000 mL of deionized water. Heat gently if necessary to fully dissolve the components.
-
Add Carbohydrate and Indicator: Add the specific carbohydrate and the this compound stock solution. The final concentration of the indicator may need to be optimized, but a common starting point for similar indicators like phenol red is around 0.018 g/L.[2]
-
Adjust pH: Adjust the pH of the medium to approximately 7.4 ± 0.2. At this pH, the medium should have a reddish color.
-
Dispense: Dispense the medium into test tubes. If gas production is to be monitored, add an inverted Durham tube to each test tube.
-
Sterilization: Sterilize the tubes by autoclaving at 121°C for 15 minutes. Note that some carbohydrates are heat-labile and may need to be filter-sterilized and added to the autoclaved and cooled basal medium.[2]
-
Inoculation and Incubation: Inoculate the cooled broth with a pure culture of the test microorganism. Incubate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours).[3]
Interpretation of Results:
-
Positive for Fermentation (Acid Production): The color of the medium changes from red to yellow.
-
Negative for Fermentation: The medium remains red or turns a deeper red/fuchsia (due to peptone degradation producing alkaline byproducts).
-
Gas Production: A bubble is observed in the inverted Durham tube.
Experimental Workflow for Carbohydrate Fermentation Test
The following diagram illustrates the general workflow for performing a carbohydrate fermentation test using a medium containing this compound.
Caption: Workflow for carbohydrate fermentation testing.
Applications in Microbiology
-
Differential Media: this compound is primarily used as a differential indicator in media to distinguish between microorganisms based on their ability to ferment specific carbohydrates.[4]
-
Microbial Identification: The fermentation patterns observed with a panel of different carbohydrate broths containing Chlorophenol Red can be used as a biochemical fingerprint to aid in the identification of bacterial species.
-
Metabolic Studies: The color change provides a qualitative assessment of the rate and extent of acid production during microbial growth, which can be useful in metabolic studies.
-
Quality Control: In industrial settings, these indicator media can be used for the quality control of starter cultures or to detect acid-producing contaminants.
Conclusion
This compound is a versatile and effective pH indicator for a variety of applications in microbiology. Its clear color change provides a straightforward method for monitoring microbial metabolism, particularly carbohydrate fermentation. The protocols and information provided in these application notes offer a foundation for researchers, scientists, and drug development professionals to effectively incorporate this indicator into their microbiological workflows.
References
Application of Chlorophenol Red Sodium Salt in Environmental Water Testing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chlorophenol Red sodium salt is a versatile sulfonephthalein dye widely employed in environmental water testing primarily as a pH indicator and a reagent for the determination of chlorine dioxide. Its distinct color change over a specific pH range makes it a valuable tool for rapid and accurate assessments of water quality parameters.
Principle of pH Indication:
This compound functions as a weak acid. In solution, it exists in equilibrium between its acidic (protonated) and basic (deprotonated) forms, which exhibit different colors. The equilibrium shifts with changes in the hydrogen ion concentration (pH) of the water sample, resulting in a visually perceptible color change. The typical pH transition range for Chlorophenol Red is from yellow in acidic conditions (pH below 4.8) to red-violet in more neutral to alkaline conditions (pH above 6.7).[1][2] This property allows for the quick estimation of the pH of a water sample.
Application in Chlorine Dioxide Determination:
Chlorophenol Red is also utilized in the spectrophotometric determination of chlorine dioxide in drinking water.[3][4] In this application, chlorine dioxide bleaches the color of Chlorophenol Red in a pH-controlled environment. The decrease in absorbance at a specific wavelength is proportional to the concentration of chlorine dioxide in the sample. This method is valued for its selectivity for chlorine dioxide, particularly when measures are taken to mitigate interference from other oxidants like free chlorine.[5][6]
Key Considerations and Interferences:
When using this compound for water testing, it is crucial to be aware of potential interferences that can affect the accuracy of the results.
-
High Chlorine/Bromine Concentrations: In pH testing, high levels of chlorine or bromine can interfere with the colorimetric reading, potentially causing a shift in the indicator's color that does not accurately reflect the pH.[7]
-
Sample Turbidity and Color: The intrinsic color or turbidity of a water sample can interfere with the visual and spectrophotometric determination of the endpoint. Filtration of the sample may be necessary.
-
Temperature: The dissociation constant of the indicator and, consequently, its pH transition range can be temperature-dependent. For high-precision measurements, temperature control or compensation is recommended.
-
Ionic Strength: In spectrophotometric pH measurements, the ionic strength of the sample can influence the activity of the indicator's ions and should be considered for highly accurate results.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in environmental water testing.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | |
| Molecular Weight | 445.24 g/mol | |
| pH Transition Range | 4.8 - 6.7 | [1] |
| Color (Acidic) | Yellow | [1] |
| Color (Basic) | Red-Violet | [1] |
| λmax (Basic form) | 572 nm | [1][3] |
Table 2: Application Parameters for Water Analysis
| Application | Parameter | Value/Range | Reference |
| pH Determination | Indicator Solution Concentration | 0.04% (w/v) in water | [8] |
| Spectrophotometric Wavelengths | Acidic form (approx. 433 nm), Basic form (572 nm) | [3] | |
| Chlorine Dioxide Determination | Concentration Range | 0.1 - 1.9 mg/L | [3] |
| Wavelength for Measurement | 570 nm | [5] | |
| pH of Reaction | ~7 | [4] |
Experimental Protocols
Protocol 1: Determination of pH in Water Samples (Visual Method)
1. Objective: To estimate the pH of a water sample using this compound indicator solution.
2. Materials:
-
This compound indicator solution (0.04% w/v in deionized water)
-
Clear glass test tubes or cuvettes
-
pH color chart for Chlorophenol Red
-
Water sample
3. Procedure:
-
Take a clear test tube and add 5 mL of the water sample.
-
Add 2-3 drops of the Chlorophenol Red indicator solution to the test tube.
-
Gently swirl the test tube to ensure the indicator is evenly distributed.
-
Observe the color change of the solution.
-
Compare the resulting color to a standard pH color chart for Chlorophenol Red to determine the approximate pH of the water sample.
Protocol 2: Spectrophotometric Determination of Chlorine Dioxide in Potable Water
This protocol is adapted from the Chlorophenol Red method and includes steps to mitigate interference from free chlorine.[5][6]
1. Objective: To quantitatively determine the concentration of chlorine dioxide in a water sample using a spectrophotometer.
2. Reagents:
-
Chlorophenol Red (CPR) Solution (3 x 10⁻⁵ M): Prepare a 3 x 10⁻⁴ M stock solution by dissolving 0.1436 g of indicator-grade Chlorophenol Red in 100 mL of 0.01 M NaOH and diluting to 1 L with distilled water. Prepare the working solution by a 10-fold dilution of the stock solution with distilled water.[5]
-
Phosphate Buffer (pH 7): Prepare a solution containing 35.2 g/L of potassium dihydrogen phosphate (KH₂PO₄) and 27.2 g/L of disodium hydrogen phosphate (Na₂HPO₄).[5]
-
Sodium Cyclamate Solution (1% m/V): Dissolve 1 g of sodium cyclamate in 100 mL of distilled water. This is used to suppress interference from free chlorine.[5]
-
Thioacetamide Solution (0.25% m/V): Dissolve 0.25 g of thioacetamide in 100 mL of distilled water.[5]
-
Chlorine Dioxide Standard Solutions: Prepare by diluting a stock solution of known concentration. Note: Chlorine dioxide solutions are volatile and should be handled with care in a well-ventilated area.
3. Procedure:
-
To a 50 mL Nessler tube, add 5 mL of the sodium cyclamate solution.
-
Add the water sample to the 50 mL mark and mix thoroughly.
-
Immediately add 2 mL of the phosphate buffer solution and mix.
-
Add 4 mL of the CPR solution and mix.
-
Add 2 mL of the thioacetamide solution and mix.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer with a 40-mm cuvette. Use distilled water as a reference blank.[5]
-
Prepare a calibration curve by measuring the absorbance of a series of standard chlorine dioxide solutions treated with the same procedure.
-
Determine the concentration of chlorine dioxide in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Mechanism of Chlorophenol Red as a pH indicator.
References
- 1. クロロフェノールレッド indicator grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. pH pens and chlorophenol red [cool.culturalheritage.org]
- 3. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Determination of chlorine dioxide in potable waters using chlorophenol red - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Determination of chlorine dioxide in potable waters using chlorophenol red - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. aquamagazine.com [aquamagazine.com]
- 8. beantownchem.com [beantownchem.com]
Application Notes: Chlorophenol Red Sodium Salt for Monitoring Fermentation pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring and controlling pH is critical in fermentation processes as it directly impacts microbial growth, metabolic pathways, and the yield and quality of the final product. Deviations from the optimal pH range can lead to reduced productivity, accumulation of undesirable byproducts, or even complete fermentation failure. Chlorophenol Red sodium salt is a sulfonephthalein dye that serves as a valuable pH indicator for visually monitoring pH changes in fermentation media. Its distinct color transition within a relevant pH range for many microbial fermentations makes it a practical and cost-effective tool for real-time, qualitative to semi-quantitative pH assessment.
This compound undergoes a distinct color change from yellow at pH 4.8 to a violet-red at pH 6.7.[1] This range is particularly useful for monitoring various fermentation processes, including those involving yeast and lactic acid bacteria, where the pH typically drops from a near-neutral starting point to a more acidic environment.
Principle of Operation
This compound is a weak acid that changes color in response to changes in the hydrogen ion (H+) concentration in the fermentation broth. The dissociation of the indicator molecule is pH-dependent, resulting in a structural change that alters its light absorption properties and, consequently, its color. This allows for a visual estimation of the pH of the culture medium.
Applications in Fermentation Monitoring
This compound can be employed in various fermentation applications, including:
-
Yeast Fermentations: Monitoring the acidification of the medium during the growth of Saccharomyces cerevisiae and other yeast species in the production of biofuels, alcoholic beverages, and recombinant proteins. Yeast metabolism typically lowers the pH of the medium, and maintaining it within an optimal range is crucial for cell viability and productivity.[2][3]
-
Bacterial Fermentations: Tracking pH changes in bacterial cultures, such as lactic acid bacteria (LAB) fermentations used in the food industry and the production of probiotics.[4] The production of organic acids by these bacteria leads to a significant drop in pH, which is a key indicator of fermentation progress.[4]
-
High-Throughput Screening: In small-scale cultures and high-throughput screening experiments, where the use of individual pH probes is impractical, this compound offers a convenient method for parallel, visual pH monitoring.
-
Educational and Preliminary Studies: For rapid, qualitative assessment of fermentation progression in academic research and process development.
Quantitative Data Summary
The following table summarizes the key properties of this compound as a pH indicator.
| Property | Value | Reference |
| Chemical Name | Chlorophenol Red, sodium salt | [] |
| CAS Number | 123333-64-2 | [] |
| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [] |
| pH Range | 4.8 - 6.7 | [1] |
| Color Change | Yellow to Violet-Red | [1] |
| pKa | ~6.0 | |
| Solubility | Soluble in water | [] |
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Stock Solution (0.04% w/v)
This protocol is adapted from general laboratory solution preparation guidelines.[6]
Materials:
-
This compound
-
Distilled or deionized water
-
0.01 M Sodium Hydroxide (NaOH) solution (optional, for pH adjustment of the indicator solution itself if starting from the acid form of the dye)
-
50 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 20 mg (0.02 g) of this compound using an analytical balance.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of distilled or deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.
-
If starting with the acid form of Chlorophenol Red, add 0.01 M NaOH dropwise until the indicator dissolves and the solution is at the desired starting color (typically orange-red).
-
Once dissolved, add distilled or deionized water to bring the final volume to 50 mL.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the stock solution in a well-sealed, light-protected container at room temperature.
Protocol 2: Incorporation of this compound into Fermentation Media
Materials:
-
Prepared fermentation medium (e.g., YPD for yeast, MRS for lactic acid bacteria)
-
0.04% this compound stock solution
-
Sterile flasks or bioreactors
-
Autoclave
Procedure:
-
Prepare the desired fermentation medium according to the standard protocol.
-
Before sterilization, add the this compound stock solution to the medium to achieve a final concentration typically in the range of 0.001% to 0.002% (w/v). For example, add 2.5 to 5.0 mL of the 0.04% stock solution per liter of fermentation medium.
-
Mix the medium thoroughly to ensure uniform distribution of the indicator.
-
Dispense the medium into fermentation vessels (flasks, tubes, or bioreactors).
-
Sterilize the medium containing the indicator by autoclaving at 121°C for 15-20 minutes, or as required for the specific medium. Note: It is important to verify that the high temperature and pressure of autoclaving do not degrade the indicator. Most sulfonephthalein dyes are stable under these conditions.
-
After cooling, the medium is ready for inoculation. The initial color of the medium should be reddish-orange, corresponding to the typical starting pH of many fermentation media (around pH 6.0-6.5).
Protocol 3: Visual Monitoring of Fermentation pH
Materials:
-
Inoculated fermentation medium containing this compound
-
Incubator or bioreactor with temperature control
-
A color chart correlating Chlorophenol Red color to pH (can be prepared using buffers of known pH)
-
(Optional) pH meter for calibration and verification
Procedure:
-
Inoculate the fermentation medium containing Chlorophenol Red with the desired microorganism.
-
Incubate the culture under the appropriate conditions (temperature, agitation, aeration).
-
At regular intervals, visually inspect the color of the fermentation broth.
-
Record the observed color and any changes over time.
-
(Optional but recommended) To obtain a more quantitative reading, at each time point, aseptically withdraw a small sample of the fermentation broth and measure its pH using a calibrated pH meter. Correlate the pH meter reading with the observed color. This will help in creating a custom color-pH chart for your specific fermentation medium, as the color of the indicator can be influenced by the medium's composition and turbidity.
-
A color change from reddish-orange towards yellow indicates a drop in pH, signifying the production of acidic metabolites by the microorganisms.
Visualization of Workflows and Concepts
Caption: Workflow for monitoring fermentation pH using Chlorophenol Red.
Caption: Relationship between microbial activity, pH, and color change.
Limitations and Considerations
-
Qualitative Nature: Visual colorimetric pH determination is inherently less precise than using a pH meter. It is best suited for monitoring trends and approximate pH ranges.
-
Media Interference: The color and turbidity of the fermentation medium can interfere with the visual assessment of the indicator's color. It is advisable to create a color standard by adding the indicator to sterile media at various known pH values.
-
Indicator Concentration: The concentration of the indicator should be optimized to provide a clear color change without inhibiting microbial growth. The recommended starting point is 0.001% to 0.002% (w/v).
-
Limited pH Range: Chlorophenol Red is only effective within its specific pH transition range (4.8-6.7). For fermentations that operate outside this range, a different indicator would be necessary.
-
Sodium Salt vs. Acid Form: The sodium salt of Chlorophenol Red is readily soluble in water, whereas the acid form may require the addition of a small amount of alkali to dissolve.
Conclusion
This compound is a convenient and economical tool for the real-time visual monitoring of pH in various fermentation processes. When used appropriately, it provides valuable insights into the metabolic state of the culture and the progression of the fermentation. For precise pH control and quantitative analysis, its use should be complemented with a calibrated pH meter. The protocols provided herein offer a starting point for researchers to incorporate this useful indicator into their fermentation monitoring workflows.
References
Application Notes and Protocols: Cell Viability Assays Using pH-Sensitive Dyes
A Note on Chlorophenol Red Sodium Salt: Initial searches for cell viability assays directly employing this compound did not yield established, standardized protocols. Chlorophenol Red is a pH indicator dye with a color transition range of approximately pH 4.8 to 6.7, making it suitable for monitoring pH changes in chemical solutions.[1][2] While cellular metabolism does lead to pH alterations in the culture medium, which can be an indirect indicator of cell health, Chlorophenol Red is not typically used as a direct, quantitative marker for cell viability in the same manner as other vital dyes.[3][4][5][6][7]
It is possible that the query intended to explore the use of a different pH-sensitive dye, Neutral Red, which is the basis for a widely accepted and validated cell viability and cytotoxicity assay. The Neutral Red uptake assay is based on the ability of viable cells to incorporate and sequester the dye within their lysosomes. This document will provide detailed application notes and protocols for the Neutral Red uptake assay.
The Neutral Red Uptake Assay for Cell Viability and Cytotoxicity
The Neutral Red uptake assay is a sensitive, quantitative method for assessing cell viability and the cytotoxic effects of xenobiotics.[8][9][10] The principle of this assay lies in the ability of healthy, viable cells to actively transport and accumulate the supravital dye, Neutral Red, within their intact lysosomes.[11][12][13][14] In contrast, non-viable cells, or those with compromised plasma membranes, are unable to retain the dye. The amount of dye retained in the lysosomes is directly proportional to the number of viable cells in the culture.
Mechanism of Action
Neutral Red is a weak cationic dye that can penetrate cell membranes through non-ionic diffusion. Once inside the cell, the dye becomes protonated and is sequestered in the acidic environment of the lysosomes. This accumulation is dependent on the cell's capacity to maintain a low intralysosomal pH through an ATP-dependent proton pump. Toxic substances that impair the plasma membrane integrity, lysosomal function, or cellular energy metabolism will result in a decreased uptake and retention of Neutral Red.
Data Presentation
The following table summarizes typical quantitative data obtained from a Neutral Red uptake assay, illustrating the determination of an IC50 value for a test compound.
| Compound Concentration (µM) | Mean Absorbance (OD 540 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.180 | 0.070 | 94.4 |
| 10 | 0.950 | 0.065 | 76.0 |
| 25 | 0.630 | 0.050 | 50.4 |
| 50 | 0.310 | 0.040 | 24.8 |
| 100 | 0.150 | 0.025 | 12.0 |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that results in a 50% reduction in cell viability. In the example above, the IC50 value is approximately 25 µM.
Experimental Protocols
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Test compound
-
Neutral Red stock solution (e.g., 3.3 mg/mL in sterile water)
-
Neutral Red working solution (dilute stock 1:100 in pre-warmed, serum-free medium)
-
Phosphate-Buffered Saline (PBS)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader with a 540 nm filter
Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the seeding medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: After the treatment period, remove the medium containing the test compound. Add 100 µL of pre-warmed Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.
-
Washing: Carefully remove the Neutral Red solution. Wash the cells with 150 µL of PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of Neutral Red destain solution to each well. Shake the plate gently for 10-20 minutes on an orbital shaker to solubilize the dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
Protocol for Suspension Cells
-
Cell Seeding and Treatment: Seed cells and immediately treat with serial dilutions of the test compound in a 96-well plate. The final volume in each well should be 100 µL.
-
Incubation: Incubate for the desired exposure period.
-
Neutral Red Staining: Add 10 µL of Neutral Red stock solution to each well and incubate for 2-3 hours.
-
Cell Pelleting and Washing: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully aspirate the supernatant without disturbing the cell pellet. Wash the cells by resuspending the pellet in 150 µL of PBS and repeating the centrifugation and aspiration steps.
-
Dye Extraction and Measurement: Add 150 µL of Neutral Red destain solution to each well and resuspend the cell pellet. Shake for 10-20 minutes to ensure complete lysis and dye solubilization. Measure the absorbance at 540 nm.
Visualizations
Signaling Pathway: Principle of Neutral Red Uptake
Caption: Neutral Red passively enters viable cells and is trapped in acidic lysosomes.
Experimental Workflow: Neutral Red Assay
Caption: Step-by-step workflow for performing the Neutral Red cell viability assay.
References
- 1. 氯酚红 indicator grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid fluorescence assessment of intracellular pH as a viability indicator of Clavibacter michiganensis subsp. michiganensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. Energy Metabolism and Intracellular pH Alteration in Neural Spheroids Carrying Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. assaygenie.com [assaygenie.com]
- 12. Neutral red - Wikipedia [en.wikipedia.org]
- 13. Neutral Red Clinisciences [clinisciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Chlorophenol Red Sodium Salt for Cell and Tissue pH Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenol Red (CPR) is a sulfonephthalein dye primarily utilized as a pH indicator.[1][2] Its application in cellular and tissue studies is not as a traditional histological stain for visualizing morphology, but rather as a vital indicator to monitor the pH of the extracellular environment, such as in cell culture media.[2][3] The color transition of Chlorophenol Red provides a rapid, non-invasive visual assessment of cellular metabolic activity and the overall health of the culture.[4][5] An acidic shift in the medium, indicated by a color change from red/violet to yellow, can signify cellular proliferation, metabolic stress, or bacterial contamination.[3][4]
Principle of Action
Chlorophenol Red sodium salt is a water-soluble dye that exhibits a distinct color change over a pH range of approximately 4.8 to 6.8.[6] In more alkaline conditions (higher pH), the indicator is red to violet, while in acidic conditions (lower pH), it turns yellow.[6][7] This change is due to alterations in the molecular structure of the dye in response to varying hydrogen ion concentrations.[8] In the context of cell culture, as cells metabolize nutrients and produce acidic byproducts like lactic acid, the pH of the surrounding medium decreases, leading to a corresponding color change in the Chlorophenol Red indicator.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound relevant to its use as a pH indicator in cell and tissue culture.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₁Cl₂NaO₅S | [2] |
| Molecular Weight | 445.24 g/mol | [7] |
| pH Transition Range | 4.8 - 6.8 | [3][6] |
| Color Change | Yellow (acidic) to Red/Violet (alkaline) | [3][7] |
| pKa | ~6.0 | [3] |
| Solubility | Soluble in 95% ethanol (10 mg/mL) | |
| Recommended Concentration in Media | 5 - 20 µg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of Chlorophenol Red Stock Solution
Objective: To prepare a sterile stock solution of Chlorophenol Red for addition to cell culture media.
Materials:
-
This compound powder
-
Cell culture grade water or Phosphate Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
In a sterile conical tube, weigh out the desired amount of this compound powder to prepare a stock solution (e.g., 10 mg/mL).
-
Add the appropriate volume of sterile cell culture grade water or PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the sterile stock solution at 4°C, protected from light.
Protocol 2: Monitoring pH in Adherent Cell Cultures
Objective: To visually monitor the pH of the culture medium of adherent cells using Chlorophenol Red.
Materials:
-
Adherent cells cultured in multi-well plates, flasks, or dishes
-
Complete cell culture medium
-
Chlorophenol Red stock solution (from Protocol 1)
Procedure:
-
Prepare the complete cell culture medium and warm it to 37°C.
-
Add the Chlorophenol Red stock solution to the medium to achieve the desired final concentration (e.g., 10 µg/mL). Mix well. This is now your indicator medium.
-
When passaging cells or changing the medium, aspirate the old medium and replace it with the indicator medium.
-
Incubate the cells under their standard conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the color of the medium daily.
-
Red/Violet: Indicates a neutral to alkaline pH, typical of fresh medium or low cell metabolic activity.
-
Orange/Pink: Indicates a slight drop in pH, suggesting active cell metabolism.
-
Yellow: Indicates an acidic pH, which may be due to high cell density, rapid proliferation, or potential bacterial contamination. This signals that the medium should be changed.
-
-
Record the color of the medium along with other cell health observations (e.g., morphology, confluency).
Protocol 3: Assessing pH Changes in 3D Tissue or Organoid Cultures
Objective: To use Chlorophenol Red to monitor the pH of the medium surrounding 3D tissue explants or organoids.
Materials:
-
3D tissue or organoid culture
-
Culture medium appropriate for the 3D model
-
Chlorophenol Red stock solution (from Protocol 1)
Procedure:
-
Prepare the culture medium and supplement it with Chlorophenol Red stock solution to the desired final concentration.
-
Culture the tissue explants or organoids according to your established protocol, using the indicator medium.
-
Observe the color of the medium in the culture vessel daily. Due to the higher metabolic rate and potential for diffusion gradients in 3D cultures, localized pH changes around the tissue may occur more rapidly.
-
A rapid shift to yellow may indicate high metabolic activity, nutrient depletion in the core of the tissue, or cell death.
-
Correlate the color of the medium with the growth and morphology of the 3D culture.
Diagrams
Caption: Workflow for monitoring cell culture pH using Chlorophenol Red.
Caption: Logical flow of events leading to Chlorophenol Red color change.
Considerations and Limitations
-
Analogy to Phenol Red: While less common, Chlorophenol Red serves a similar purpose to the widely used Phenol Red. It is important to note that Phenol Red has been shown to have weak estrogenic activity and can interfere with certain colorimetric or fluorescent assays.[4] Researchers should consider the potential for similar effects with Chlorophenol Red, especially in hormone-sensitive studies or when using sensitive downstream assays.
-
Not a Viability Stain: Chlorophenol Red does not directly measure cell viability (the number of live vs. dead cells). A rapid color change to yellow could indicate high metabolic activity in a healthy, proliferating culture or stress and leakage of acidic contents from dying cells. Therefore, observations should always be correlated with microscopic examination of cell morphology.
-
Serum and Protein Interference: The protein components in serum-containing media can slightly alter the pH and buffering capacity, which may influence the exact color transition point of the indicator.
-
Lighting Conditions: The perceived color can be subjective and may vary with ambient lighting. Consistent observation conditions are recommended.
By incorporating Chlorophenol Red into the culture medium, researchers can gain valuable, real-time insights into the metabolic state of their cell and tissue cultures, enabling timely intervention and more consistent experimental outcomes.
References
- 1. bartovation.com [bartovation.com]
- 2. gspchem.com [gspchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 5. promocell.com [promocell.com]
- 6. cephamls.com [cephamls.com]
- 7. gspchem.com [gspchem.com]
- 8. Chlorophenol red - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Chlorophenol Red Sodium Salt in Plant Tissue Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Chlorophenol Red sodium salt as a pH indicator in plant tissue culture media. This document is intended to guide researchers in the effective visual monitoring of pH, a critical parameter for optimal plant cell growth, differentiation, and overall culture health.
Introduction
The pH of plant tissue culture media is a crucial factor that influences nutrient availability, enzyme activity, and cellular morphogenesis.[1] Maintaining an optimal pH range, typically between 5.0 and 6.5 for most plant species, is essential for successful in vitro culture. This compound is a sulfonephthalein dye that serves as a visual pH indicator, enabling real-time, non-invasive monitoring of the acidity or alkalinity of the culture medium. Its distinct color transition provides a rapid assessment of pH shifts that can occur due to nutrient uptake by the plant tissue, metabolic byproducts, or microbial contamination.
Chlorophenol Red undergoes a color change from yellow at pH 4.8 to a reddish-purple at pH 6.8.[1] This range makes it particularly useful for monitoring the pH of plant tissue culture media, which is typically initiated around pH 5.8. A shift towards yellow indicates acidification, while a move towards purple signifies alkalinization.
Applications in Plant Tissue Culture
The primary application of this compound in plant tissue culture is as a semi-quantitative visual pH indicator.[1][2][3] This allows for:
-
Rapid Assessment of Media pH: A quick visual check of the culture vessels can inform the researcher about the current pH status of the medium without the need for destructive sampling or expensive equipment.
-
Early Detection of Problems: A sudden and significant drop in pH can be an early indicator of microbial contamination, allowing for the timely removal of affected cultures and preventing widespread contamination.
-
Optimization of Subculture Timing: The gradual acidification of the medium is a natural consequence of cell growth. Monitoring this change with Chlorophenol Red can help in determining the optimal time for transferring explants to fresh medium, ensuring a continuous supply of nutrients at an appropriate pH.
-
High-Throughput Screening: In large-scale experiments or commercial micropropagation, visual indicators provide a cost-effective and efficient method for monitoring a large number of cultures simultaneously.
Data Presentation
The following tables summarize the key characteristics and recommended working concentrations of this compound for plant tissue culture applications.
Table 1: Properties of this compound
| Property | Value | Reference |
| pH Range | 4.8 - 6.8 | [1] |
| Color (Acidic) | Yellow | [1] |
| Color (Basic) | Reddish-Purple | [1] |
| Autoclavable | Yes | [2][3] |
| Toxicity | No toxic side effects reported on tested plant species.[2][3] | [2][3] |
Table 2: Recommended Concentrations for Plant Tissue Culture Media
| Concentration (µg/mL) | Observation | Recommendation | Reference |
| 5 | Visible color change, but may fade over a 5-week period.[1][2] | Suitable for short-term cultures. | [1][2] |
| 20 | More noticeable and stable color change over a 5-week period.[1][2] | Recommended for long-term cultures and clearer visual assessment. | [1][2] |
Experimental Protocols
Preparation of Chlorophenol Red Stock Solution
Materials:
-
This compound
-
Sterile distilled water
-
Sterile filter (0.22 µm)
-
Sterile container for storage
Protocol:
-
Weigh an appropriate amount of this compound to prepare a stock solution of 1 mg/mL.
-
Dissolve the powder in a small volume of sterile distilled water.
-
Bring the final volume to the desired level with sterile distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution in a sterile, light-protected container at 4°C.
Incorporation of Chlorophenol Red into Plant Tissue Culture Medium
Materials:
-
Prepared plant tissue culture medium (e.g., Murashige and Skoog medium)
-
Chlorophenol Red stock solution (1 mg/mL)
-
Sterile flasks or beakers
-
pH meter
-
1M HCl and 1M NaOH for pH adjustment
-
Autoclave
Protocol:
-
Prepare the desired volume of plant tissue culture medium according to the standard protocol, omitting the gelling agent.
-
While stirring the medium, add the required volume of the Chlorophenol Red stock solution to achieve the final desired concentration (e.g., for a 20 µg/mL final concentration, add 20 µL of the 1 mg/mL stock solution for every 1 mL of medium).
-
Adjust the pH of the medium to the desired level (typically 5.8 for most plant cultures) using 1M HCl or 1M NaOH. The color of the medium should be within the indicator's transition range.
-
Add the gelling agent (e.g., agar) and heat the medium to dissolve it completely.
-
Dispense the medium into culture vessels.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Allow the medium to cool and solidify in a sterile environment.
Visualizations
Chemical Mechanism of Chlorophenol Red pH Indication
Caption: Chemical equilibrium of Chlorophenol Red indicating color change with pH.
Experimental Workflow for Testing pH Indicator in Plant Tissue Culture
Caption: Workflow for evaluating Chlorophenol Red in plant tissue culture.
Limitations and Considerations
While Chlorophenol Red is a valuable tool, it is important to be aware of its limitations:
-
Semi-Quantitative: The color change provides an estimate of the pH and is not a substitute for precise measurement with a pH meter, especially during media preparation.
-
Fading: At lower concentrations (e.g., 5 µg/mL), the color of the indicator may fade over time, making long-term assessment difficult.[1][2]
-
Limited Range: For plant species that cause a rapid and significant drop in media pH to below 5.0, Chlorophenol Red will remain yellow, and further acidification will not be visually distinguishable. In such cases, an indicator with a lower pH range or a combination of indicators might be more suitable.[1]
-
Potential for Interactions: While generally considered non-toxic to plants, it is always good practice to run a small-scale trial to ensure that the indicator does not have any adverse effects on the specific plant species or cell line being cultured.
Conclusion
This compound is a simple, effective, and economical tool for the visual monitoring of pH in plant tissue culture media. Its use can aid in routine culture maintenance, early detection of problems, and optimization of culture protocols. By following the provided protocols and considering the limitations, researchers can successfully integrate this pH indicator into their plant tissue culture workflows to improve efficiency and experimental outcomes.
References
Troubleshooting & Optimization
How to prevent fading of Chlorophenol Red sodium salt indicator color
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chlorophenol Red sodium salt as a pH indicator.
Frequently Asked Questions (FAQs)
1. What is Chlorophenol Red and what is its pH range?
Chlorophenol Red (CPR), chemically known as 3',3''-Dichlorophenolsulfonephthalein, is a sulfonephthalein dye commonly used as a pH indicator.[1] It undergoes a distinct color change from yellow in acidic conditions to red or violet in basic conditions. The typical pH transition range for Chlorophenol Red is between pH 4.8 and 6.7.[2]
2. How should this compound be stored?
To ensure its stability, this compound powder and its solutions should be stored in a cool, dry, and dark place.[1][3] Exposure to light, particularly UV radiation, can lead to photodegradation and color fading. Containers should be tightly sealed to protect from moisture and atmospheric contaminants.
3. What are the common solvents for preparing a Chlorophenol Red indicator solution?
This compound is typically dissolved in distilled water or ethanol to prepare an indicator solution.[1] For some applications, a small amount of sodium hydroxide is used to dissolve the acidic form of the indicator.
Troubleshooting Guide: Color Fading of Chlorophenol Red Indicator
One of the most common issues encountered during experiments is the fading or complete disappearance of the Chlorophenol Red indicator color. This guide will help you identify the potential causes and provide solutions to prevent this issue.
Problem: The Chlorophenol Red indicator color fades or disappears upon addition to my sample.
Possible Cause 1: Presence of Strong Oxidizing Agents
Strong oxidizing agents can chemically degrade the indicator molecule, leading to a loss of color. This is a common issue in assays involving substances like hydrogen peroxide, hypochlorite, or persulfates.
Solution:
-
Quench the Oxidizing Agent: If possible, add a quenching agent to your sample to neutralize the oxidizing species before adding the Chlorophenol Red indicator. The choice of quenching agent will depend on your specific assay and should not interfere with your downstream analysis.
-
Use a Higher Indicator Concentration: In some cases, a higher concentration of the indicator may be used, but this should be done with caution as it may affect the pH of the solution.
-
Alternative Indicator: If the oxidizing agent is essential for your reaction, consider using a pH indicator that is more resistant to oxidation.
Possible Cause 2: Exposure to Light (Photodegradation)
Chlorophenol Red, like many organic dyes, is susceptible to photodegradation, especially under UV or intense visible light. This can lead to a gradual fading of the color over time.
Solution:
-
Work in Low-Light Conditions: Perform your experiments in a shaded area or use amber-colored labware to minimize light exposure.
-
Prepare Fresh Solutions: Prepare your Chlorophenol Red indicator solution fresh and store it in an amber bottle.
-
Incorporate a Photostabilizer: For long-term experiments, consider adding a UV absorber or a photostabilizer to your solution, ensuring it does not interfere with your assay.
Possible Cause 3: Extreme pH
While Chlorophenol Red is used to measure pH, its stability can be compromised at very high or very low pH values, especially in the presence of other reactive species.
Solution:
-
Ensure Compatibility: Verify that your experimental pH is within a range where Chlorophenol Red is stable.
-
Use a Buffer: If your sample has an extreme pH, consider using a suitable buffer system to bring it closer to the indicator's working range before measurement.
Possible Cause 4: Presence of Reducing Agents
Certain strong reducing agents can also lead to the degradation of the indicator's chromophore.
Solution:
-
Pre-treat the Sample: If your sample contains reducing agents, you may need to pre-treat it to remove or neutralize them before adding the indicator.
-
Consider an Alternative Indicator: Select an indicator that is known to be stable in the presence of the specific reducing agents in your sample.
Quantitative Data on Chlorophenol Red Stability
The stability of Chlorophenol Red can be affected by various chemical agents. The table below summarizes the degradation of chlorophenols (as a proxy for the indicator's core structure) in the presence of different reactive species.
| Chemical Agent | Concentration | pH | Time | Degradation Efficiency (%) | Reference |
| Laccase (from G. lucidum) | 100 mg/L (2,6-DCP) | 5.0 | 12 h | 100 | [1] |
| Laccase (from G. lucidum) | 600 mg/L (2,6-DCP) | 5.0 | 12 h | 100 | [1] |
| Laccase (from G. lucidum) | 800 mg/L (2,6-DCP) | 5.0 | 12 h | 79.08 | [1] |
| Laccase (from G. lucidum) | 100 mg/L (3-CP) | 5.0 | 12 h | 40.44 | [1] |
| Zero-Valent Iron (ZVI) / Persulfate (SPS) | 1 mM 2-CP | 6.0 | 1 h | ~17 (SPS alone) | [4] |
| Chlorine Dioxide | 0.1–1.9 mg/L | 7.0 | - | Reactive | [5] |
| Hydrogen Peroxide (with goethite) | - | - | - | Degradation observed | [6] |
Experimental Protocols
Protocol for Preparation of a Stabilized Chlorophenol Red Indicator Solution
This protocol describes the preparation of a Chlorophenol Red indicator solution with enhanced stability against light-induced fading.
Materials:
-
This compound
-
Ethanol (95%)
-
Distilled, deionized water
-
Sodium sulfite (antioxidant)
-
Amber glass bottle
Procedure:
-
Prepare the Indicator Stock Solution:
-
Weigh 100 mg of this compound.
-
Dissolve it in 100 mL of 95% ethanol in a clean glass beaker. Stir gently until fully dissolved. This is your 0.1% stock solution.
-
-
Prepare the Working Solution:
-
In a separate beaker, dissolve 10 mg of sodium sulfite in 90 mL of distilled, deionized water.
-
Add 10 mL of the 0.1% Chlorophenol Red stock solution to the sodium sulfite solution.
-
Mix thoroughly. The final concentration of the indicator will be 0.01% and the sodium sulfite will be 0.01%.
-
-
Storage:
-
Transfer the stabilized working solution to a clean, amber glass bottle.
-
Store the solution in a cool, dark place (4-8 °C is recommended for long-term storage).
-
It is recommended to prepare a fresh working solution weekly for best results.
-
Visualizations
Logical Workflow for Troubleshooting Color Fading
This diagram outlines a logical workflow to diagnose and address the issue of Chlorophenol Red indicator color fading during an experiment.
Caption: A flowchart to diagnose and resolve color fading issues with Chlorophenol Red.
Simplified Signaling Pathway of Oxidative Degradation
This diagram illustrates a simplified pathway of how an oxidizing agent can lead to the degradation of the Chlorophenol Red indicator, resulting in color loss.
Caption: Simplified pathway of Chlorophenol Red degradation by an oxidizing agent.
References
- 1. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Taguchi orthogonal optimization for the oxidative degradation of 2-chlorophenol using zero valent iron-activated persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 6. Oxidation of chlorophenols with hydrogen peroxide in the presence of goethite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Chlorophenol Red Sodium Salt with Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Chlorophenol Red sodium salt in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a sulfonephthalein dye commonly used as a pH indicator. Its distinct color change from yellow in acidic conditions (pH below 5.2) to red-violet in neutral to alkaline conditions (pH above 6.8) provides a quick visual assessment of the pH of a solution, such as cell culture media. This helps in monitoring the health of cell cultures, as metabolic activity can alter the pH.
Q2: How can this compound interfere with my biological assays?
Interference from this compound can manifest in several ways, primarily due to its optical properties:
-
Spectral Overlap: The absorbance spectrum of Chlorophenol Red can overlap with the excitation or emission spectra of fluorescent molecules (e.g., GFP, RFP) or the absorbance wavelength of colorimetric assays. This can lead to artificially high or low readings.
-
Fluorescence Quenching: Chlorophenol Red may quench the fluorescence of certain probes, reducing the signal in fluorescence-based assays.
-
Direct Absorbance Interference: In colorimetric assays that measure absorbance, the intrinsic color of Chlorophenol Red can contribute to the final reading, leading to inaccurate quantification.
-
Chemical Reactivity: Although less common, pH indicators can sometimes interact with assay components or test compounds, altering their chemical properties and affecting the assay outcome.
Q3: I am seeing unexpected results in my fluorescence-based assay. Could Chlorophenol Red be the cause?
Yes, it is possible. The most common issue is spectral overlap. Chlorophenol Red has a broad absorbance spectrum that can interfere with commonly used fluorophores. For instance, its absorbance may overlap with the excitation spectrum of red fluorescent proteins (RFPs) or the emission spectrum of green fluorescent proteins (GFP). This can lead to inner filter effects or direct signal interference.
Q4: Can this compound affect my enzyme kinetics or luciferase reporter assays?
Direct inhibition of enzymes by Chlorophenol Red is not widely reported. However, indirect interference is possible:
-
Colorimetric Detection: If the enzyme assay uses a colorimetric substrate that is read in the same absorbance range as Chlorophenol Red, the indicator will contribute to the background signal.
-
Luciferase Assays: Some colored compounds can quench the light output from luciferase reactions. While specific data for Chlorophenol Red is limited, similar compounds like phenol red have been shown to interfere with bioluminescence signals.[1]
Q5: What are the alternatives to using Chlorophenol Red for pH monitoring in my assays?
Several alternatives can be considered to avoid potential interference:
-
Use Indicator-Free Media: The most straightforward solution is to use a medium formulation that does not contain a pH indicator.
-
External pH Measurement: The pH of the medium can be monitored periodically using a calibrated pH meter with a micro-electrode.
-
Alternative pH Indicators: If a visual indicator is necessary, consider one with spectral properties that do not overlap with your assay's detection wavelengths. Examples include Bromothymol Blue or m-Cresol Purple.[2]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Readings in Absorbance-Based Assays
This is often due to the intrinsic absorbance of Chlorophenol Red.
Objective: To correct for the absorbance contribution of Chlorophenol Red in a 96-well plate assay.
Methodology:
-
Prepare a Blank: In several wells of your microplate, add the same medium containing Chlorophenol Red but without the cells or assay reagents (your "media blank").
-
Wavelength Scan: If your plate reader has this capability, perform a wavelength scan of a well containing the media blank to identify the absorbance peak of Chlorophenol Red.
-
Select a Correction Wavelength: Choose a wavelength where Chlorophenol Red has minimal or no absorbance, typically in the near-infrared range (e.g., 750 nm).[3]
-
Dual-Wavelength Reading: Set your plate reader to measure the absorbance at your experimental wavelength (e.g., the wavelength for your colorimetric product) and the correction wavelength (e.g., 750 nm).
-
Data Analysis: For each well, subtract the absorbance value at the correction wavelength from the absorbance value at the experimental wavelength. This will correct for background absorbance from the indicator and other sources like plate imperfections.
Issue 2: Reduced Signal or Quenching in Fluorescence-Based Assays
This may be caused by spectral overlap leading to an inner filter effect or direct fluorescence quenching.
Caption: Troubleshooting workflow for reduced fluorescence signals.
Issue 3: Variability in Luciferase Reporter Assays
Signal variability or unexpectedly low signal in luciferase assays can be a sign of interference.
Objective: To determine if Chlorophenol Red is interfering with a luciferase assay.
Methodology:
-
Prepare Cell Lysates: Culture your reporter cells in both standard medium (containing Chlorophenol Red) and an indicator-free medium. After treatment, lyse the cells according to your standard protocol.
-
Spiking Experiment (Cell-Free):
-
Prepare a solution of purified luciferase enzyme in your assay buffer.
-
In a white, opaque 96-well plate, add the luciferase solution to wells containing either buffer alone or buffer with varying concentrations of this compound.
-
Initiate the reaction by adding the luciferin substrate.
-
Measure luminescence immediately and over time.
-
-
Data Analysis:
-
Compare the luciferase activity from cells grown in the two different media. A significant difference suggests interference with cellular processes or the assay itself.
-
In the cell-free assay, a dose-dependent decrease in luminescence in the presence of Chlorophenol Red indicates direct quenching or inhibition of the luciferase enzyme.
-
Data Summary
While specific quantitative data for Chlorophenol Red's interference is not extensively published, we can infer potential effects from its spectral properties and data on the similar compound, Phenol Red.
Table 1: Spectral Properties of Chlorophenol Red and Common Fluorophores
| Compound | Excitation Max (nm) | Emission Max (nm) | Absorbance Max (nm) of Chlorophenol Red | Potential for Interference |
| GFP (Green Fluorescent Protein) | ~488 | ~509 | ~572 (in basic conditions) | Moderate (Overlap with emission tail) |
| RFP (Red Fluorescent Protein) | ~558 | ~583 | ~572 (in basic conditions) | High (Direct overlap with excitation and absorbance)[4] |
| Fluorescein (FITC) | ~495 | ~518 | ~572 (in basic conditions) | Moderate (Overlap with emission tail) |
Note: The absorbance maximum of Chlorophenol Red is pH-dependent.
Visualization of Potential Interference
Spectral Overlap Diagram
Caption: Potential spectral overlap of Chlorophenol Red with GFP and RFP.
This technical guide provides a starting point for identifying and mitigating the potential interference of this compound in your biological assays. For further assistance, please consult the references or contact your assay kit manufacturer.
References
Optimizing Chlorophenol Red Sodium Salt Concentration for Microbial Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
New Technical Resource Center Launched for Researchers Utilizing Chlorophenol Red in Microbial Assays
To assist researchers, scientists, and drug development professionals in the accurate and effective use of Chlorophenol Red (CPR) sodium salt as a pH indicator in microbial assays, a new comprehensive technical support center is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and enhance experimental success.
Chlorophenol Red is a valuable pH indicator for monitoring microbial metabolic activity, which often results in a pH change of the culture medium. Its distinct color transition from yellow to red-violet within a pH range of approximately 4.8 to 6.8 makes it a useful tool for visually assessing bacterial growth and fermentation. However, optimizing its concentration is critical to ensure accurate pH measurement without interfering with microbial viability.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of Chlorophenol Red sodium salt for microbial assays?
The optimal concentration of this compound can vary depending on the specific microbial species, the type of culture medium, and the assay format (e.g., broth microdilution, agar plates). A typical starting concentration for many applications is 0.002% (w/v) or 20 mg/L. However, it is recommended to perform a preliminary experiment to determine the ideal concentration for your specific conditions, testing a range from 0.001% to 0.005%.
2. How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in deionized water. A common stock solution concentration is 0.1% (w/v). For example, to make a 0.1% stock solution, dissolve 100 mg of this compound in 100 mL of deionized water. This stock solution can then be filter-sterilized and stored at 4°C, protected from light. The working concentration is achieved by diluting the stock solution into the microbial growth medium.
3. Can this compound be toxic to microorganisms?
While generally used at concentrations considered non-toxic, some sensitive microbial strains may exhibit growth inhibition at higher concentrations of Chlorophenol Red. It is crucial to evaluate the potential cytotoxicity of the indicator at the intended working concentration for the specific microorganism being studied. A control experiment with and without the indicator should be performed to assess any impact on microbial growth.
4. How does microbial metabolism lead to a color change with Chlorophenol Red?
Many microbes, particularly during fermentation, produce acidic byproducts such as lactic acid, acetic acid, and formic acid. This acid production lowers the pH of the culture medium. As the pH drops below 6.8, Chlorophenol Red will begin to transition from its red-violet color to yellow, with a more pronounced yellow color as the pH approaches 4.8. This color change is a visual indication of metabolic activity and can be correlated with microbial growth.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No color change observed despite visible microbial growth. | 1. The microbial strain does not produce sufficient acid to lower the pH into the indicator's range. 2. The buffering capacity of the medium is too high. 3. The concentration of the indicator is too low. | 1. Verify the metabolic pathway of your microorganism. Consider using an alternative assay if acid production is not a primary metabolic outcome. 2. Use a medium with lower buffering capacity if appropriate for your experiment. 3. Increase the concentration of this compound, ensuring it does not become inhibitory to the microbe. |
| Color change is observed in the negative control (no microbes). | 1. The initial pH of the medium is already within the transition range of the indicator. 2. Contamination of the medium with acid-producing microbes. | 1. Adjust the initial pH of the medium to be above the indicator's transition range (e.g., pH 7.2-7.4). 2. Ensure aseptic techniques are strictly followed during media preparation and handling. |
| Inconsistent color changes across replicate wells or plates. | 1. Uneven distribution of inoculum. 2. "Edge effect" in microplates leading to temperature or evaporation variations. 3. Inaccurate pipetting of the indicator or microbial suspension. | 1. Ensure the inoculum is well-mixed before dispensing. 2. To minimize edge effects, avoid using the outer wells of the microplate for sensitive experiments or fill them with sterile medium. 3. Calibrate pipettes regularly and ensure proper pipetting technique. |
| Reduced microbial growth in the presence of the indicator compared to the control. | The concentration of this compound is inhibitory to the specific microorganism. | Perform a dose-response experiment to determine the highest non-inhibitory concentration of the indicator for your microbial strain. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for pH indicators in microbial assays. It is important to note that the optimal concentration for this compound should be empirically determined for each specific application.
| Indicator | Typical Concentration in Agar Media (g/L) | Typical pH Range |
| Phenol Red | 0.018 - 0.025[1][2] | 6.8 - 8.4 |
| Chlorophenol Red | Starting point: 0.020 | 4.8 - 6.8 |
| Bromocresol Purple | 0.020 - 0.040 | 5.2 - 6.8 |
| Bromothymol Blue | 0.025 - 0.050 | 6.0 - 7.6 |
Experimental Protocols
Protocol 1: Preparation of Chlorophenol Red Indicator Solution (0.1% Stock)
-
Weigh 100 mg of this compound powder.
-
Dissolve the powder in 100 mL of purified, deionized water.
-
Mix thoroughly until the salt is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the sterile stock solution in a labeled, light-protected container at 4°C.
Protocol 2: Broth Microdilution Assay for Monitoring Bacterial Metabolism
-
Prepare the desired microbial growth medium and adjust the pH to 7.2-7.4.
-
Add the 0.1% this compound stock solution to the medium to achieve the desired final concentration (e.g., 20 mg/L or 0.002%).
-
Dispense 100 µL of the indicator-containing medium into the wells of a 96-well microtiter plate.
-
Prepare a serial dilution of the compound to be tested, if applicable.
-
Inoculate the wells with 10 µL of a bacterial suspension (adjusted to a 0.5 McFarland standard). Include negative control wells (medium with indicator only) and positive control wells (medium with indicator and bacteria, without test compound).
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli or S. aureus).
-
Visually inspect the plate or use a microplate reader to measure absorbance at 570 nm at various time points (e.g., 12, 24, 48 hours). A color change from red-violet to yellow indicates acid production and microbial growth.
Visualizations
References
Technical Support Center: Stability of Chlorophenol Red Sodium Salt in Different Buffer Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Chlorophenol Red sodium salt in various buffer systems. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols for stability testing, and illustrative stability data.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fading or Discoloration of the Indicator | 1. Photodegradation: Prolonged exposure to ambient or UV light can cause the dye to fade. 2. Chemical Degradation: The buffer components or other reagents in the solution may be reacting with and degrading the Chlorophenol Red. 3. Extreme pH: The pH of the solution may be outside the stable range for the indicator. | 1. Prepare fresh indicator solutions and store them in amber bottles or protect them from light. 2. Verify the compatibility of all solution components with Chlorophenol Red. If a reaction is suspected, consider using an alternative buffer system. 3. Ensure the experimental pH is within the indicator's working range (approximately pH 4.8 to 6.8).[1] |
| Precipitation of the Indicator | 1. Low Solubility: The concentration of the indicator may exceed its solubility in the specific buffer system or solvent. 2. Temperature Effects: A decrease in temperature can reduce the solubility of the indicator, leading to precipitation. 3. Interaction with Buffer Salts: High concentrations of certain salts in the buffer can lead to the "salting out" of the indicator. | 1. Prepare a less concentrated stock solution of the indicator. 2. Ensure the buffer and indicator solutions are at a stable, appropriate temperature for the experiment. 3. If high salt concentrations are necessary, consider a different indicator with higher solubility in that medium. |
| Inconsistent or Drifting pH Readings | 1. Buffer Degradation: The buffer itself may be unstable, leading to a shift in pH over time. 2. CO2 Absorption: Absorption of atmospheric carbon dioxide can lower the pH of unsealed, weakly buffered, or alkaline solutions.[2] 3. Temperature Fluctuations: The pKa of the buffer and the indicator can be temperature-dependent, causing pH readings to vary with temperature changes.[2] | 1. Use freshly prepared buffer solutions for critical experiments. 2. Keep solutions sealed whenever possible, especially when working with buffers that are sensitive to CO2. 3. Maintain a constant and controlled temperature throughout the experiment. |
| Unexpected Color Transition pH | 1. Ionic Strength: The ionic strength of the buffer can influence the pKa of the indicator, shifting its color transition range.[2] 2. Solvent Effects: If organic co-solvents are used, they can alter the polarity of the medium and affect the indicator's pKa. 3. Indicator Concentration: Very high concentrations of the indicator can slightly shift the perceived color transition point.[2] | 1. Calibrate the indicator's response in the specific buffer system being used if high accuracy is required. 2. If possible, use a consistent solvent system for all experiments. 3. Use the lowest effective concentration of the indicator. |
Frequently Asked Questions (FAQs)
Q1: What is the typical pH range for Chlorophenol Red?
A1: this compound typically undergoes a color change from yellow at pH 5.2 to a reddish-violet at pH 6.8.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the appropriate amount of this compound in deionized water. A common concentration for a stock solution is 0.1% (w/v). Gentle warming may aid in dissolution.
Q3: How should I store my this compound solution to ensure its stability?
A3: Store the solution in a tightly sealed, amber glass bottle in a cool, dark place.[3] A safety data sheet suggests that if stored properly, the shelf life is indefinite.[3]
Q4: Can I use Chlorophenol Red in buffers containing organic solvents?
A4: Yes, but be aware that the presence of organic solvents can alter the pKa of the indicator and thus shift its pH transition range. It is advisable to validate the indicator's performance in your specific solvent system.
Q5: What is the wavelength of maximum absorbance (λmax) for Chlorophenol Red?
A5: The λmax for the basic (red/violet) form of Chlorophenol Red is approximately 572 nm.[4] This wavelength is typically used for spectrophotometric analysis of the indicator's stability.
Experimental Protocol: Spectrophotometric Stability Assessment of this compound
This protocol outlines a method to quantitatively assess the stability of this compound in different buffer systems over time.
1. Objective: To determine the stability of this compound in phosphate, acetate, and citrate buffer systems at a constant temperature by monitoring its absorbance over a specified period.
2. Materials:
-
This compound
-
Sodium phosphate monobasic and dibasic
-
Sodium acetate and acetic acid
-
Sodium citrate and citric acid
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Cuvettes
-
Constant temperature incubator
3. Procedure:
-
Buffer Preparation:
-
Prepare 0.1 M stock solutions of phosphate buffer (pH 6.0), acetate buffer (pH 6.0), and citrate buffer (pH 6.0).
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Indicator Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in deionized water.
-
From this stock, prepare a working solution by diluting it with each of the three buffer systems to achieve an initial absorbance of approximately 1.0 at 572 nm.
-
-
Stability Study:
-
For each buffer system, dispense the Chlorophenol Red working solution into several sealed, amber vials.
-
Place the vials in a constant temperature incubator set to 25°C.
-
At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial for each buffer system.
-
Allow the vial to equilibrate to room temperature.
-
Measure the absorbance of the solution at 572 nm using the respective buffer as a blank.
-
-
Data Analysis:
-
Record the absorbance values for each time point and buffer system.
-
Calculate the percentage of remaining Chlorophenol Red at each time point relative to the initial absorbance (Time 0).
-
Plot the percentage of remaining Chlorophenol Red versus time for each buffer system.
-
Experimental Workflow Diagram:
Illustrative Stability Data
The following tables present hypothetical data that could be obtained from the experimental protocol described above. This data is for illustrative purposes to demonstrate how the stability of this compound might vary in different buffer systems.
Table 1: Absorbance of this compound (at 572 nm) Over Time in Different Buffer Systems at 25°C
| Time (hours) | Phosphate Buffer (pH 6.0) | Acetate Buffer (pH 6.0) | Citrate Buffer (pH 6.0) |
| 0 | 1.002 | 1.005 | 1.003 |
| 24 | 0.998 | 0.985 | 0.991 |
| 48 | 0.995 | 0.968 | 0.982 |
| 72 | 0.991 | 0.952 | 0.975 |
| 168 | 0.982 | 0.910 | 0.958 |
Table 2: Percentage of Remaining this compound Over Time
| Time (hours) | Phosphate Buffer (pH 6.0) | Acetate Buffer (pH 6.0) | Citrate Buffer (pH 6.0) |
| 0 | 100.0% | 100.0% | 100.0% |
| 24 | 99.6% | 98.0% | 98.8% |
| 48 | 99.3% | 96.3% | 97.9% |
| 72 | 98.9% | 94.7% | 97.2% |
| 168 | 98.0% | 90.5% | 95.5% |
Interpretation of Illustrative Data:
Based on this hypothetical data, this compound exhibits the highest stability in the phosphate buffer, followed by the citrate buffer, and is least stable in the acetate buffer under the specified conditions. This suggests that for applications requiring long-term stability of the indicator, a phosphate buffer system may be the most suitable choice.
Logical Relationship of Stability Factors:
References
How to improve the accuracy of titration endpoints with Chlorophenol Red sodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of titration endpoints when using Chlorophenol Red sodium salt.
Troubleshooting Guide: Inaccurate Titration Endpoints
Issue 1: Faint, Fleeting, or Indistinct Endpoint Color Change
Possible Causes:
-
Incorrect Indicator Concentration: Using too much or too little indicator can affect the sharpness of the color change. Excessive indicator can obscure the endpoint, while too little may result in a faint color that is difficult to discern.
-
Inadequate Mixing: If the titrant is not thoroughly mixed with the analyte, localized areas of high or low pH can cause a premature or delayed color change.
-
Slow Endpoint Approach: Adding the titrant too quickly near the endpoint can cause you to overshoot the true equivalence point, leading to an indistinct color change.
Solutions:
| Solution | Description |
| Optimize Indicator Concentration | Typically, 2-3 drops of a 0.1% Chlorophenol Red solution are sufficient for a standard titration. If the color change is weak, a slight increase in the amount of indicator may be necessary. |
| Ensure Proper Mixing | Continuously and gently swirl the flask throughout the titration to ensure the titrant is evenly distributed in the analyte solution. |
| Slow Titrant Addition | As the endpoint is approached, the color change will persist for longer periods. At this stage, add the titrant drop by drop, ensuring each drop is fully mixed before adding the next. The endpoint is reached when the faintest distinct color change persists for at least 30 seconds. |
| Use a White Background | Placing a white tile or a piece of white paper under the titration flask can enhance the visibility of the color change. |
Issue 2: Consistent Over- or Under-estimation of the Endpoint
Possible Causes:
-
Incorrectly Standardized Titrant: The concentration of the titrant solution may not be accurately known, leading to systematic errors in the titration.
-
Parallax Error: Misreading the burette due to viewing the meniscus from an angle can lead to consistent errors in volume readings.
-
Air Bubbles in the Burette: The presence of air bubbles in the burette tip can be expelled during the titration, leading to an inaccurate volume reading.
Solutions:
| Solution | Description |
| Standardize the Titrant | Regularly standardize the titrant against a primary standard, such as potassium hydrogen phthalate (KHP) for a base, to accurately determine its concentration. |
| Proper Burette Reading Technique | Always read the volume at the bottom of the meniscus with your eye level with the meniscus to avoid parallax error. |
| Remove Air Bubbles | Before starting the titration, ensure that the burette tip is free of air bubbles by running some of the titrant through it. |
| Prepare a Color Standard | Prepare a solution with the expected endpoint pH and the same concentration of Chlorophenol Red. Use this as a visual reference to identify the true endpoint color. |
Frequently Asked Questions (FAQs)
Q1: What is the pH transition range of this compound?
A1: this compound typically exhibits a color change from yellow at pH 4.8 to a red or violet color at pH 6.8.[1][2][3][4][5] Different sources may report slightly different ranges, so it is important to consider the specific lot and preparation of the indicator.
Q2: How do I prepare a Chlorophenol Red indicator solution?
A2: A common preparation for a 0.1% indicator solution involves dissolving 0.1 g of this compound in 100 mL of 20% ethanol. Alternatively, 0.04 g can be dissolved in 0.94 mL of 0.1M sodium hydroxide and then diluted to 100 mL with water.
Q3: Can Chlorophenol Red be used in non-aqueous titrations?
A3: While Chlorophenol Red is primarily used in aqueous solutions, some indicators can be used in non-aqueous titrations depending on the solvent system. For non-aqueous titrations, indicators like crystal violet or thymol blue are more commonly employed.[6][7][8][9][10] The choice of indicator is highly dependent on the solvent and the analyte.
Q4: How does temperature affect the performance of Chlorophenol Red?
A4: The pH of a solution and the pKa of an indicator can be temperature-dependent. For the highest accuracy, it is recommended to perform titrations and standardizations at a consistent, controlled temperature.[11]
Q5: What are some common sources of error in titrations using visual indicators?
A5: Common errors include misjudging the endpoint color, incorrect reading of the burette, using a non-standardized titrant, and improper mixing of the solution.[11][12] Using the correct amount of indicator is also crucial, as too much can shift the endpoint.[11]
Experimental Protocols
Standardization of Sodium Hydroxide (NaOH) with Potassium Hydrogen Phthalate (KHP) using Chlorophenol Red Indicator
Materials:
-
Sodium hydroxide (NaOH) solution (~0.1 M)
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Chlorophenol Red indicator solution (0.1% in 20% ethanol)
-
Deionized water
-
50 mL burette
-
250 mL Erlenmeyer flasks (x3)
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare the KHP Samples:
-
Accurately weigh by difference approximately 0.4-0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass of KHP in each flask.
-
To each flask, add approximately 50 mL of deionized water and swirl to dissolve the KHP completely.
-
-
Prepare the Burette:
-
Rinse the burette twice with small portions of the ~0.1 M NaOH solution.
-
Fill the burette with the NaOH solution, ensuring the tip is free of air bubbles.
-
Record the initial volume of the NaOH solution to two decimal places.
-
-
Titration:
-
Add 2-3 drops of Chlorophenol Red indicator solution to the first KHP sample flask. The solution should be yellow.
-
Begin adding the NaOH solution from the burette to the KHP solution while continuously swirling the flask.
-
As the endpoint nears, the reddish color will start to persist for longer. Add the NaOH dropwise until the solution turns to a distinct orange-red or violet color that persists for at least 30 seconds. This is the endpoint.
-
Record the final volume of the NaOH solution to two decimal places.
-
-
Repeat:
-
Repeat the titration for the other two KHP samples.
-
-
Calculations:
-
Calculate the moles of KHP in each flask.
-
Since the reaction between NaOH and KHP is 1:1, the moles of NaOH are equal to the moles of KHP at the equivalence point.
-
Calculate the molarity of the NaOH solution for each trial.
-
Determine the average molarity of the NaOH solution.
-
Visualizations
References
- 1. pH pens and chlorophenol red [cool.culturalheritage.org]
- 2. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 3. chemiis.com [chemiis.com]
- 4. goldbio.com [goldbio.com]
- 5. Chlorophenol red, Hi-Cert™ [himedialabs.com]
- 6. sips.org.in [sips.org.in]
- 7. copbela.org [copbela.org]
- 8. Non aqueous titration | PPTX [slideshare.net]
- 9. depthofbiology.com [depthofbiology.com]
- 10. scribd.com [scribd.com]
- 11. titrations.info [titrations.info]
- 12. solubilityofthings.com [solubilityofthings.com]
Impact of temperature on Chlorophenol Red sodium salt pH readings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chlorophenol Red sodium salt as a pH indicator.
Frequently Asked Questions (FAQs)
Q1: What is the pH range and color change of this compound?
A1: this compound is a pH indicator that exhibits a distinct color change from yellow in acidic solutions to violet in alkaline solutions. Its effective pH transition range is generally cited as pH 5.4 to 6.8.[1]
Q2: How does temperature affect pH readings with this compound?
A2: Temperature has a significant impact on pH measurements for several reasons. An increase in temperature can lead to a decrease in the solution's viscosity and an increase in the mobility of its ions.[2] It can also increase the number of ions in a solution due to the dissociation of molecules, which is particularly true for weak acids and bases.[2] As pH is a measure of the hydrogen ion concentration, a change in the temperature of a solution will be reflected by a subsequent change in its pH.[2] Furthermore, the dissociation constant (pKa) of the indicator itself is temperature-dependent.
Q3: Is there a temperature correction chart for this compound?
Q4: What is the pKa of this compound?
A4: The pKa of Chlorophenol Red is approximately 6.0 at 25°C.[3] This value is the pH at which the concentrations of the acidic (yellow) and basic (violet) forms of the indicator are equal.
Q5: How should this compound solutions be prepared and stored?
A5: this compound is soluble in water and ethanol. For spectrophotometric measurements, a stock solution is typically prepared by dissolving the powder in a suitable solvent, such as deionized water or ethanol, and then diluting it to the desired concentration for the experiment. Store the solution in a well-sealed container, protected from light, at room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate or Inconsistent pH Readings | 1. Temperature Fluctuations: The pKa of the indicator and the pH of the sample are temperature-dependent. 2. Incorrect Wavelength: Using a wavelength other than the absorbance maxima of the acidic and basic forms of the indicator. 3. Indicator Concentration: The concentration of the indicator may be too high, leading to non-linear absorbance readings. 4. Interfering Substances: Other colored compounds or substances that absorb light at the measurement wavelengths can interfere with the reading. | 1. Maintain Constant Temperature: Use a water bath or other temperature control device to ensure that the sample and calibration buffers are at the same, constant temperature. Report the temperature at which the measurement was taken. 2. Verify Wavelengths: Ensure your spectrophotometer is set to the correct wavelengths for the acidic (approximately 432 nm) and basic (approximately 572 nm) forms of Chlorophenol Red.[1] 3. Optimize Indicator Concentration: Prepare a fresh, dilute solution of the indicator. The absorbance should ideally be within the linear range of your spectrophotometer (typically below 1.5 AU). 4. Run a Blank: Use a sample without the indicator as a blank to zero the spectrophotometer and account for any background absorbance. |
| Color of the Indicator is Faint or Unexpected | 1. Incorrect pH Range: The pH of the sample is outside the effective range of the indicator (pH 5.4-6.8). 2. Indicator Degradation: The indicator may have degraded due to improper storage or exposure to harsh conditions. 3. Chemical Reaction: The indicator may be reacting with a component in the sample. | 1. Pre-test with a pH Meter: Use a calibrated pH meter to get an approximate pH of your sample to ensure it falls within the indicator's range. 2. Prepare a Fresh Solution: Prepare a fresh solution of this compound from a reliable source. 3. Test for Reactivity: Observe if the color of the indicator changes over time in the sample, which might suggest a chemical reaction. If so, this indicator may not be suitable for your sample. |
| Drifting pH Readings | 1. Thermal Equilibrium: The sample and electrode (if used for calibration) have not reached thermal equilibrium. 2. Photodegradation: Prolonged exposure to the spectrophotometer's light source can sometimes cause the indicator to fade. | 1. Allow for Equilibration: Allow the sample to sit in the temperature-controlled environment for a sufficient amount of time to reach a stable temperature before taking a measurement. 2. Minimize Light Exposure: Take readings promptly and avoid unnecessarily long exposure of the sample to the light source. |
Data Presentation
Table 1: Estimated pKa of Chlorophenol Red at Various Temperatures
Disclaimer: The following pKa values are estimated using the van't Hoff equation with an assumed enthalpy of dissociation (ΔH°) of 29 kJ/mol, a value typical for sulfonephthalein indicators. These values should be experimentally verified for the highest accuracy.
| Temperature (°C) | Temperature (K) | pKa |
| 10 | 283.15 | 6.16 |
| 15 | 288.15 | 6.10 |
| 20 | 293.15 | 6.05 |
| 25 | 298.15 | 6.00 |
| 30 | 303.15 | 5.95 |
| 35 | 308.15 | 5.90 |
| 40 | 313.15 | 5.85 |
Experimental Protocols
Spectrophotometric Determination of the pKa of this compound
This protocol outlines the steps to experimentally determine the pKa of this compound at a specific temperature.
Materials:
-
This compound
-
Spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Buffer solutions of known pH (e.g., phosphate buffers) covering the range of pH 5.0 to 7.0
-
0.1 M HCl and 0.1 M NaOH solutions
-
Deionized water
-
Temperature-controlled water bath
Procedure:
-
Preparation of Stock Indicator Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Prepare a series of buffer solutions with pH values ranging from approximately 5.0 to 7.0.
-
To a set of volumetric flasks, add a precise volume of the stock indicator solution and the same volume of each buffer solution. Dilute to the mark with deionized water.
-
Prepare a highly acidic solution (pH < 4) by adding a drop of 0.1 M HCl to one of the indicator-buffer mixtures. This will convert the indicator to its fully acidic (yellow) form.
-
Prepare a highly basic solution (pH > 8) by adding a drop of 0.1 M NaOH to another indicator-buffer mixture. This will convert the indicator to its fully basic (violet) form.
-
-
Spectrophotometric Measurements:
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 350-700 nm) to determine the absorbance maxima (λmax) for the acidic and basic forms of the indicator.
-
Measure the absorbance of the highly acidic and highly basic solutions at both λmax values.
-
Measure the absorbance of each of the buffered indicator solutions at both λmax values.
-
Maintain a constant temperature for all solutions using the water bath.
-
-
Data Analysis:
-
Use the following equation to calculate the ratio of the basic to acidic forms of the indicator ([In⁻]/[HIn]) for each buffered solution: [In⁻]/[HIn] = (A - A_HIn) / (A_In - A) where:
-
A is the absorbance of the buffered solution at the λmax of the basic form.
-
A_HIn is the absorbance of the acidic solution at the same wavelength.
-
A_In is the absorbance of the basic solution at the same wavelength.
-
-
Plot the measured pH of each buffer solution against the logarithm of the calculated ratio (log([In⁻]/[HIn])).
-
The pKa is the pH at which log([In⁻]/[HIn]) is zero (i.e., the y-intercept of the plot).
-
Mandatory Visualization
Caption: Workflow for pKa determination.
Caption: Logical flow of temperature effects.
References
Addressing high background signal in Chlorophenol Red sodium salt-based assays
Welcome to the technical support center for Chlorophenol Red sodium salt-based assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on mitigating high background signals.
Troubleshooting Guide: High Background Signal
High background signal can significantly reduce assay sensitivity and lead to inaccurate results. The following guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Issue: High Absorbance in "No-Enzyme" or "Blank" Controls
This is the most direct indicator of a high background signal originating from the assay components themselves, rather than the specific enzymatic reaction.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh buffers and reagent solutions using high-purity water and analytical grade chemicals. Ensure dedicated labware is used for preparing assay reagents to avoid cross-contamination.[1][2] |
| Substrate Instability/Spontaneous Hydrolysis | Prepare the this compound substrate solution fresh for each experiment. Protect the solution from light and store it on ice until use. Minimize the pre-incubation time of the substrate in the assay buffer before starting the reaction.[2] |
| Inherent Color of Assay Components | Run a "no-substrate" control containing all other assay components to determine if the buffer or other additives contribute to the background color. If so, consider using an alternative buffer system or purifying the interfering component. |
| Particulate Matter | Centrifuge or filter samples and reagents to remove any particulate matter that could scatter light and increase absorbance readings.[3] |
Issue: High Background Across All Wells, Including Samples
This suggests a more systemic issue affecting the entire assay plate.
| Potential Cause | Recommended Solution |
| Incorrect Assay Buffer pH | The color of Chlorophenol Red is highly pH-dependent.[4][5] Verify the pH of your assay buffer and ensure it is optimal for both the enzyme's activity and for minimizing the background absorbance of the indicator at the detection wavelength. |
| Inadequate Washing Steps | Inadequate washing can leave residual unbound reagents in the wells.[6] Increase the number and/or duration of wash steps. The addition of a non-ionic detergent, such as Tween-20, to the wash buffer can also help reduce non-specific binding.[1] |
| Excessive Incubation Time | Overly long incubation times can lead to the accumulation of non-specific products or signal amplification.[1] Optimize the incubation time by performing a time-course experiment to find the optimal window for specific signal generation. |
| High Concentration of Detection Reagents | If using a coupled-enzyme assay or a secondary detection system, the concentration of these reagents may be too high, leading to non-specific activity. Perform a titration to determine the optimal concentration of all detection reagents.[1][6] |
| Light Exposure | Some assay components may be light-sensitive, leading to increased background upon exposure. Protect the assay plate from light during incubation and reading.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in Chlorophenol Red-based assays?
A1: Interference can arise from several sources:
-
Endogenous Enzyme Activity: Samples themselves may contain enzymes that can act on the substrate or other assay components, leading to a false-positive signal.[1]
-
Sample Matrix Effects: Components in biological samples, such as proteins, lipids, or salts, can interfere with the assay chemistry or the optical reading.[3]
-
Test Compound Interference: Test compounds, particularly in drug screening, may be colored, fluorescent, or may react directly with the assay reagents.
-
Pan-Assay Interference Compounds (PAINS): These are compounds known to frequently produce false-positive results in high-throughput screens through non-specific mechanisms.[8][9]
Q2: How can I determine if my test compound is interfering with the assay?
A2: To identify compound interference, run the following controls:
-
Compound in "No-Enzyme" Control: Add the test compound to a well containing all assay components except the enzyme. An increase in signal indicates direct interference.
-
Compound in "No-Substrate" Control: Add the test compound and the enzyme to a well without the substrate. This will reveal if the compound interacts with the enzyme or other components to generate a signal.
Q3: What is the optimal pH range for assays using this compound?
A3: Chlorophenol Red undergoes a color change from yellow to violet in the pH range of 4.8 to 6.7.[4] The optimal pH for your assay will be a balance between the pH optimum of your enzyme of interest and a pH that provides a low background signal from the indicator itself. It is crucial to experimentally determine the best pH for your specific assay conditions.
Q4: Can the buffer composition, other than pH, affect the background signal?
A4: Yes, the composition of the buffer can significantly impact the assay. Some ions or additives may interact with the Chlorophenol Red indicator or the enzyme, affecting the background signal or enzymatic activity.[5] It is advisable to test different buffer systems if high background persists.
Q5: How can I minimize non-specific binding in my assay?
A5: To reduce non-specific binding, consider the following:
-
Blocking Agents: For assays involving plate-bound components, use a blocking buffer (e.g., BSA or casein) to saturate non-specific binding sites.
-
Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay and wash buffers can help prevent non-specific interactions.[1]
-
Optimize Reagent Concentrations: Use the lowest effective concentration of enzymes and other detection reagents, as determined by titration experiments.[6]
Experimental Protocols
Protocol 1: Standard β-Galactosidase Assay using Chlorophenol Red-β-D-galactopyranoside (CPRG)
This protocol is adapted for measuring β-galactosidase activity in cell lysates.
Materials:
-
Lysis Buffer (e.g., 1X Reporter Lysis Buffer)
-
Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
CPRG Substrate Solution (prepare fresh)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader (absorbance at 570-595 nm)
Procedure:
-
Cell Lysis: Prepare cell lysates according to your standard protocol. Clarify the lysate by centrifugation to pellet cell debris.[10][11]
-
Assay Setup: Add 20 µL of clarified cell lysate to each well of a 96-well plate. Include a "no-enzyme" control with 20 µL of Lysis Buffer.[10]
-
Substrate Preparation: Prepare the 1X CPRG substrate solution according to the manufacturer's instructions immediately before use.[10]
-
Reaction Initiation: Add 130 µL of the 1X CPRG substrate solution to each well.[10]
-
Incubation: Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the enzyme activity. Monitor for color development.[10]
-
Reaction Termination: Stop the reaction by adding 80 µL of Stop Solution to each well.[10]
-
Data Acquisition: Read the absorbance at 570-595 nm using a microplate reader.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method Adaptation)
While the classic Ellman's method uses DTNB, a similar principle can be applied with a pH-based indicator like Chlorophenol Red if the reaction buffer is weakly buffered and the substrate hydrolysis leads to a pH change.
Materials:
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Acetylthiocholine (ATCh) Substrate Solution
-
This compound Solution
-
AChE Enzyme
-
96-well microplate
-
Microplate reader (absorbance at ~572 nm)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCh and Chlorophenol Red in the Assay Buffer.
-
Assay Setup: In a 96-well plate, add:
-
Test Wells: 20 µL of diluted AChE enzyme.
-
100% Activity Control: 20 µL of diluted AChE enzyme.
-
Blank (No Enzyme): 20 µL of Assay Buffer.[12]
-
-
Reaction Mix Preparation: Prepare a working reaction mix containing the ATCh substrate and Chlorophenol Red indicator in the Assay Buffer.
-
Reaction Initiation: Add 180 µL of the working reaction mix to all wells.
-
Data Acquisition: Immediately begin reading the absorbance at ~572 nm in kinetic mode at room temperature for a set period (e.g., 10-20 minutes). The rate of color change is proportional to the AChE activity. Alternatively, an endpoint reading can be taken after a fixed incubation time.[12]
Data Presentation
Table 1: Troubleshooting High Background - Quantitative Optimization
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Enzyme Concentration | 50 mU/mL | 10 mU/mL | Decrease in non-specific signal |
| Substrate Concentration | 5 mM | 1 mM | Reduced spontaneous hydrolysis |
| Incubation Time | 60 minutes | 20 minutes | Lower background, improved signal-to-noise |
| Wash Steps | 1 wash | 3 washes | Removal of unbound reagents |
| Detergent in Wash Buffer | 0% | 0.05% Tween-20 | Reduced non-specific binding |
Table 2: Effect of pH on Background Absorbance
| pH of Assay Buffer | Absorbance at 572 nm (No Enzyme) | Notes |
| 6.0 | 0.150 | |
| 6.5 | 0.250 | |
| 7.0 | 0.400 | Potential for high background |
| 7.5 | 0.650 | High background likely |
Note: These are representative data and the actual values will vary depending on the specific assay conditions.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. opcw.org [opcw.org]
- 4. goldbio.com [goldbio.com]
- 5. Phenol Red - pH Indicator [cran.r-project.org]
- 6. file.elabscience.com [file.elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boneandcancer.org [boneandcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chlorophenol Red Sodium Salt in Cell Culture
This technical support center provides guidance on the use of Chlorophenol Red sodium salt in cell culture applications, addressing common questions and potential issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is a water-soluble pH indicator. In cell culture, its primary function is to provide a visual assessment of the pH of the culture medium. As cells metabolize and produce acidic waste products, the pH of the medium decreases, causing a color change in the indicator. This allows for a quick, non-invasive way to monitor the health and confluency of cell cultures. The color of this compound transitions from red in a neutral pH environment to yellow in an acidic environment.[1]
Q2: Is this compound cytotoxic to all cell lines?
Currently, there is a lack of comprehensive studies detailing the specific cytotoxicity (e.g., IC50 values) of this compound across a wide range of mammalian cell lines. However, it is commonly used in cell culture media, suggesting that for many cell types, it has low toxicity at typical working concentrations. It is important to note that cytotoxicity can be cell line-specific and concentration-dependent. Therefore, it is recommended to perform a preliminary cytotoxicity assessment for your specific cell line of interest.
Q3: What is the recommended working concentration of this compound in cell culture media?
A typical starting concentration for pH indicators in cell culture media is in the range of 5-15 mg/L. For a related compound, Phenol Red sodium salt, a common concentration is 11 mg/L.[2] It is advisable to consult the certificate of analysis for the specific lot of this compound you are using and to optimize the concentration for your particular cell line and experimental conditions.
Q4: Can this compound interfere with cell-based assays?
Yes, as a colored compound, this compound has the potential to interfere with colorimetric and fluorescence-based assays.
-
Colorimetric Assays (e.g., MTT, XTT, Neutral Red): The intrinsic color of Chlorophenol Red can absorb light at similar wavelengths used to measure the formazan product in MTT or XTT assays, or the extracted dye in a Neutral Red assay. This can lead to inaccurate measurements of cell viability.[3][4][5] It is crucial to include proper controls, such as media-only blanks containing Chlorophenol Red, to account for this background absorbance.
-
Fluorescence-based Assays (e.g., fluorescence microscopy, flow cytometry): Chlorophenol Red may exhibit autofluorescence or quench the fluorescence of experimental dyes, leading to false-positive or false-negative results. The extent of interference will depend on the excitation and emission wavelengths of the fluorophores used in your assay.
Q5: How is this compound different from Phenol Red sodium salt?
While both are pH indicators used in cell culture, they are distinct chemical compounds. Phenol Red is known to have weak estrogenic activity, which can be a concern when working with hormone-sensitive cell lines like MCF-7.[2] While there is less specific data on the estrogenic activity of Chlorophenol Red, its structural similarity to Phenol Red suggests that this is a possibility to consider. For experiments that are sensitive to hormonal effects, using a medium without any pH indicator is recommended.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell Viability Assays
Possible Cause: Interference from this compound.
Solutions:
-
Run Proper Controls:
-
Media-only Blank: Include wells with your complete culture medium (containing Chlorophenol Red) but without cells. This will allow you to subtract the background absorbance or fluorescence of the indicator.
-
Compound-in-Media Control: If you are testing the cytotoxicity of a compound, include a control with your compound in the culture medium without cells to check for any direct reaction between your compound and Chlorophenol Red.
-
-
Use a Phenol Red-Free Medium: The most straightforward way to eliminate interference is to use a culture medium that does not contain any pH indicator.
-
Consider Alternative Viability Assays: If you suspect interference, consider using an assay that is less susceptible to colorimetric or fluorescent interference, such as an ATP-based luminescence assay or a trypan blue exclusion assay for cell counting.
Issue 2: Observing Changes in Cell Morphology or Growth Rate
Possible Cause: Potential cytotoxic or hormonal effects of this compound on your specific cell line.
Solutions:
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations on your cells to determine if there is a concentration-dependent effect on their growth and morphology.
-
Culture Cells in Indicator-Free Medium: As a control, culture your cells in a medium without Chlorophenol Red to see if the observed effects are reversed.
-
Consult Literature for Your Cell Line: While specific data on Chlorophenol Red is limited, check for any published studies on your cell line of interest that mention sensitivity to pH indicators or other media components.
Experimental Protocols
Protocol 1: Preparation of a 1000X this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be diluted into your cell culture medium.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare a 1000X stock solution for a final concentration of 10 mg/L (0.01 g/L), you will need a stock concentration of 10 g/L.
-
Weigh the powder: Carefully weigh out the required amount of this compound powder in a sterile weighing boat.
-
Dissolve the powder: Transfer the powder to a sterile conical tube. Add a small volume of sterile, nuclease-free water and vortex gently to dissolve. This compound is soluble in water.[6][7]
-
Bring to final volume: Once fully dissolved, add sterile, nuclease-free water to reach the final desired volume.
-
Sterile filter: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Assessing Potential Interference of Chlorophenol Red in an MTT Assay
This protocol provides a workflow to determine if this compound interferes with your MTT assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium with and without this compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Plate setup: Prepare a 96-well plate with the following controls:
-
Column 1-3: Cells in medium with Chlorophenol Red.
-
Column 4-6: Cells in medium without Chlorophenol Red.
-
Column 7-9: Medium with Chlorophenol Red only (no cells).
-
Column 10-12: Medium without Chlorophenol Red only (no cells).
-
-
Incubate: Incubate the plate under your standard cell culture conditions.
-
Add MTT reagent: Add MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate: Incubate for the recommended time to allow for formazan crystal formation.
-
Solubilize formazan: Add the solubilization solution to all wells and mix gently to dissolve the formazan crystals.
-
Read absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analyze results: Compare the absorbance values between the different conditions. A significant difference in the background absorbance (no-cell controls) between the media with and without Chlorophenol Red indicates interference.
Data Presentation
Table 1: Compatibility of this compound with Different Cell Lines (Qualitative)
| Cell Line | Compatibility | Notes |
| Various Plant Species | Compatible at 5 and 20 µg/mL | No toxic side effects observed in plant tissue culture. |
| Mammalian Cell Lines | Generally considered compatible at standard concentrations, but should be empirically determined. | Lack of specific published cytotoxicity data necessitates preliminary testing for sensitive cell lines or assays. |
Table 2: Potential Interference of this compound with Common Cell-Based Assays
| Assay Type | Potential for Interference | Recommended Action |
| Colorimetric (e.g., MTT, XTT, Neutral Red) | High | Run media-only controls; consider using an indicator-free medium. |
| Fluorescence (e.g., Microscopy, Flow Cytometry) | Moderate to High | Check for spectral overlap; run media-only controls; use an indicator-free medium for sensitive assays. |
| Luminescence (e.g., ATP-based) | Low | Generally a good alternative to avoid colorimetric or fluorescent interference. |
| Cell Counting (e.g., Trypan Blue) | Low | Direct cell counting is not typically affected by the presence of a pH indicator in the medium. |
Visualizations
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermo Scientific Chemicals Chlorophenol Red, sodium salt, pure, water soluble | Fisher Scientific [fishersci.ca]
- 7. chembk.com [chembk.com]
Validation & Comparative
A Tale of Two Indicators: Chlorophenol Red Sodium Salt vs. Phenol Red for Cell Culture pH Monitoring
For researchers, scientists, and drug development professionals, maintaining optimal pH in cell cultures is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of two pH indicators, Chlorophenol Red sodium salt and the ubiquitously used Phenol Red, to aid in making informed decisions for your cell culture experiments.
Phenol Red has long been the standard pH indicator in mammalian cell culture media, providing a simple, visual method to monitor the health of cultures. However, its use is not without drawbacks, prompting a search for alternatives. This guide examines this compound as a potential substitute and presents a data-driven comparison of their suitability for monitoring physiological pH in mammalian cell culture.
At a Glance: Key Differences
| Feature | This compound | Phenol Red |
| Chemical Formula | C₁₉H₁₁Cl₂NaO₅S | C₁₉H₁₄O₅S |
| Molecular Weight | 445.25 g/mol | 354.38 g/mol |
| pH Indicator Range | 4.8 - 6.8 | 6.8 - 8.2 |
| Color Transition | Yellow to Red/Violet | Yellow to Red to Pink/Fuchsia |
| Suitability for Mammalian Cell Culture (pH ~7.4) | Not Suitable | Suitable (with caveats) |
Performance in the Context of Mammalian Cell Culture
The primary role of a pH indicator in cell culture is to provide a real-time, non-invasive assessment of the medium's pH. Healthy mammalian cell cultures are typically maintained at a physiological pH of 7.2 to 7.4. Metabolic activity, such as glucose consumption and lactic acid production, leads to a decrease in pH. A reliable indicator should therefore exhibit a distinct color change within this physiological range.
Phenol Red fulfills this requirement, transitioning from a red color at pH 7.4 to orange and then yellow as the pH becomes more acidic (below 6.8).[1] A shift to a pink or fuchsia color indicates a more alkaline pH (above 8.2).[1] This visual cue alerts researchers to the need for a media change or potential contamination.
This compound , in contrast, undergoes its color transition in a much more acidic range, typically between pH 4.8 and 6.8, shifting from yellow to red or violet.[2][3] This operational range is well below the optimal pH for mammalian cell viability and growth. Consequently, by the time a significant color change is observed with Chlorophenol Red, the cell culture would likely have already experienced detrimental acidic conditions. While some sources mention its use in "cell culture media," this is more applicable to microbiological or plant tissue culture, where the optimal pH can be more acidic.
Potential for Cytotoxicity and Assay Interference
Beyond the primary function of pH indication, it is crucial to consider the potential off-target effects of any additive to cell culture media.
Phenol Red is generally considered non-toxic at the concentrations used in cell culture.[4] However, it is not without its complications:
-
Estrogenic Activity: Phenol Red is a known weak estrogen mimic, which can be problematic in studies involving hormone-sensitive cells, such as breast cancer cell lines.[4][5]
-
Assay Interference: Due to its color and fluorescent properties, Phenol Red can interfere with colorimetric and fluorescence-based assays, leading to inaccurate results.[4]
-
Redox Activity: Recent studies have shown that Phenol Red can participate in redox reactions, which may introduce an unintended variable in experiments.[6][7]
-
Cytotoxicity in Specific Contexts: While generally safe, some studies have reported cytotoxic effects when combined with other agents, such as carbon nanoparticles.[8]
This compound has limited available data regarding its cytotoxicity and assay interference specifically in the context of mammalian cell culture. However, studies on chlorophenols as a class of compounds have indicated potential for cytotoxicity. One study on various chlorophenols (not specifically the sodium salt indicator) demonstrated cytotoxic effects on L929 fibroblast cells.[9] Given the lack of extensive research on its biological inertness in mammalian systems, its use would require rigorous validation.
Experimental Protocols
Protocol 1: Determining the pH Indicator Range
This protocol outlines a method to visually and spectrophotometrically determine the pH-dependent color change of a pH indicator.
-
Preparation of Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 9.0 (e.g., phosphate or citrate buffers).
-
Indicator Solution: Prepare a stock solution of the pH indicator (e.g., 1 mg/mL in water or ethanol).
-
Color Observation: Add a standardized amount of the indicator stock solution to each buffer solution. Visually document the color at each pH.
-
Spectrophotometric Analysis: Measure the absorbance spectrum (e.g., 400-700 nm) of the indicator in each pH buffer to identify the wavelengths of maximum absorbance for the acidic and basic forms.
Protocol 2: Assessing Cytotoxicity (MTT Assay)
This protocol provides a general method for evaluating the effect of a substance on cell viability.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of the test compound (e.g., this compound or Phenol Red) in a phenol red-free cell culture medium. Replace the existing medium with the treatment media. Include a vehicle control (medium without the test compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Logical Workflow for pH Indicator Selection
Caption: Decision workflow for selecting a pH indicator for mammalian cell culture.
Conclusion
While the search for a perfect, inert pH indicator for cell culture continues, Phenol Red remains the standard choice for routine visual monitoring of physiological pH, despite its known limitations. Researchers should be aware of its potential to influence experimental outcomes, particularly in studies involving hormone signaling or sensitive fluorescence-based assays. For such applications, the use of phenol red-free media is strongly recommended.
Based on its acidic pH transition range, This compound is not a suitable alternative to Phenol Red for monitoring the physiological pH of mammalian cell cultures. Its utility is better suited for applications where a more acidic pH range is of interest, such as in certain microbiological or biochemical assays.
References
- 1. Phenol red sodium salt [himedialabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemiis.com [chemiis.com]
- 4. promocell.com [promocell.com]
- 5. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to pH Indicators: Chlorophenol Red Sodium Salt vs. Bromothymol Blue in Titrations
For researchers, scientists, and drug development professionals engaged in precise chemical analysis, the selection of an appropriate pH indicator is a critical determinant of experimental accuracy. This guide provides a detailed comparison of two common pH indicators, Chlorophenol Red sodium salt and Bromothymol Blue, in the context of acid-base titrations. This analysis is supported by their physicochemical properties and established principles of titration.
Key Performance Characteristics at a Glance
A summary of the essential properties of this compound and Bromothymol Blue is presented below, allowing for a quick comparative assessment.
| Property | This compound | Bromothymol Blue |
| pH Transition Range | 4.8 - 6.7[1] | 6.0 - 7.6[2][3][4] |
| Color in Acidic Solution | Yellow[1][5][6] | Yellow[2][4][7] |
| Color in Basic Solution | Violet/Red-violet[5][8] | Blue[2][4][7] |
| pKa | ~6.0 (estimated from pH range) | ~7.1[2][4][7] |
| Typical Applications | Titrations where the equivalence point is in the slightly acidic to neutral range. | Titrations involving strong acids and strong bases where the equivalence point is near neutral.[3][4] |
Performance in Different Titration Scenarios
The suitability of a pH indicator is determined by how closely its pH transition range brackets the equivalence point of the titration. The equivalence point is where the moles of the titrant are stoichiometrically equal to the moles of the analyte.
Strong Acid-Strong Base Titrations
In the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH), the equivalence point occurs at a neutral pH of 7.0. For such titrations, Bromothymol Blue is an excellent choice as its pH transition range of 6.0 to 7.6 comfortably encompasses the equivalence point.[3][4] The color change from yellow to blue, with a distinct green intermediate at the endpoint, provides a sharp and easily identifiable endpoint.[2][9]
Chlorophenol Red , with a transition range of 4.8 - 6.7, would change color slightly before the equivalence point in a strong acid-strong base titration. This could lead to a premature estimation of the endpoint and introduce a systematic error in the determination of the analyte's concentration.
Weak Acid-Strong Base Titrations
When titrating a weak acid (e.g., acetic acid) with a strong base, the resulting salt hydrolyzes to produce a solution with a pH greater than 7 at the equivalence point. Neither Chlorophenol Red nor Bromothymol Blue are ideal for this type of titration. An indicator with a higher pH transition range, such as phenolphthalein (pH 8.2-10.0), would be more appropriate.[10]
Strong Acid-Weak Base Titrations
For the titration of a strong acid with a weak base (e.g., ammonia), the equivalence point will be in the acidic pH range (less than 7). In this scenario, Chlorophenol Red could be a suitable indicator, as its transition range of 4.8 - 6.7 aligns well with the expected equivalence point. Bromothymol Blue would likely change color too late, after the equivalence point has been passed.
Experimental Protocols
Accurate and reproducible results in titrations depend on meticulous experimental technique. Below are detailed protocols for the preparation of indicator solutions and a general acid-base titration procedure.
Preparation of Indicator Solutions
Chlorophenol Red Indicator Solution (0.1%)
-
Materials:
-
This compound powder: 0.1 g
-
Ethanol (95%): 50 mL
-
Distilled or deionized water
-
100 mL volumetric flask
-
-
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
Dissolve the powder in 50 mL of 95% ethanol in a beaker.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Add distilled or deionized water to the flask until the total volume reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Bromothymol Blue Indicator Solution (0.04%)
-
Materials:
-
Bromothymol Blue powder: 0.1 g
-
0.01 N Sodium Hydroxide (NaOH) solution: 16 mL
-
Distilled or deionized water
-
250 mL volumetric flask
-
-
Procedure:
-
Accurately weigh 0.1 g of Bromothymol Blue powder.
-
In a small beaker or mortar, dissolve the powder in 16 mL of 0.01 N NaOH solution.[2]
-
Once fully dissolved, quantitatively transfer the solution to a 250 mL volumetric flask.
-
Rinse the beaker or mortar with small portions of distilled water and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Dilute the solution to the 250 mL mark with distilled water.
-
Stopper the flask and invert it multiple times to ensure a homogeneous solution.[2]
-
General Acid-Base Titration Procedure
-
Preparation of the Analyte:
-
Using a volumetric pipette, accurately transfer a known volume of the analyte (the solution of unknown concentration) into a clean Erlenmeyer flask.
-
Add a few drops (typically 2-3) of the selected indicator solution (either Chlorophenol Red or Bromothymol Blue) to the analyte.[11]
-
-
Preparation of the Titrant:
-
Rinse a clean burette with a small amount of the titrant (the solution of known concentration).
-
Fill the burette with the titrant, ensuring there are no air bubbles in the tip.
-
Record the initial volume of the titrant in the burette to two decimal places.
-
-
Titration:
-
Place the Erlenmeyer flask containing the analyte and indicator under the burette on a white tile to easily observe the color change.
-
Slowly add the titrant from the burette to the analyte while continuously swirling the flask to ensure thorough mixing.[12]
-
As the endpoint is approached, the color of the solution will start to change more persistently. At this stage, add the titrant drop by drop.
-
-
Endpoint Determination:
-
The endpoint is reached when a single drop of the titrant causes a distinct and permanent color change in the solution.
-
For Bromothymol Blue in a strong acid-strong base titration, the endpoint is a persistent green color.[9][11] For Chlorophenol Red, the endpoint is the first persistent appearance of the violet/red-violet color.
-
-
Data Recording and Analysis:
-
Record the final volume of the titrant in the burette.
-
Calculate the volume of titrant used by subtracting the initial volume from the final volume.
-
Repeat the titration at least two more times to obtain concordant results (volumes that are within a small, acceptable range of each other).
-
Use the average volume of the titrant and the known concentrations to calculate the concentration of the analyte.
-
Visualizing the Process
The following diagrams illustrate the logical process of selecting a titration indicator and the general workflow of an acid-base titration experiment.
Caption: Logical flow for selecting a suitable pH indicator for titration.
Caption: Experimental workflow for a standard acid-base titration.
Conclusion
Both this compound and Bromothymol Blue are valuable indicators for acid-base titrations; however, their optimal applications differ based on the specific reaction being analyzed. Bromothymol Blue is the superior choice for strong acid-strong base titrations due to its transition range closely matching the neutral equivalence point. Conversely, Chlorophenol Red is better suited for titrations where the equivalence point lies in the slightly acidic range, such as in strong acid-weak base titrations. The selection of the correct indicator is paramount for minimizing titration error and achieving accurate and reliable results in quantitative analysis.
References
- 1. Bromothymol Blue: Preparation & Safety - Video | Study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromothymol blue - Wikipedia [en.wikipedia.org]
- 4. brainkart.com [brainkart.com]
- 5. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 6. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 11. Titration [vanderbilt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis: Chlorophenol Red Sodium Salt vs. a Calibrated pH Meter for Accurate pH Measurement
For researchers, scientists, and drug development professionals, the precise measurement of pH is a critical parameter in a vast array of experimental and quality control settings. While the digital pH meter is a ubiquitous tool in modern laboratories, colorimetric indicators, such as Chlorophenol Red sodium salt, offer a visually intuitive alternative. This guide provides an objective comparison of the accuracy and operational principles of this compound and a standard laboratory pH meter, supported by experimental protocols and data.
Quantitative Performance Comparison
The primary distinction between these two methods lies in their principle of measurement and the resultant accuracy. A pH meter provides a direct, quantitative digital readout, whereas this compound relies on a visual color change over a specific pH range.
| Parameter | This compound | Laboratory pH Meter |
| Measurement Principle | Colorimetric | Potentiometric |
| pH Transition Range | 4.8 - 6.8 (Yellow to Red/Violet)[1][2][3] | Typically 0 - 14 |
| Reported Accuracy | Semi-quantitative; accuracy is dependent on the observer's ability to distinguish color shades within the transition range. No specific ± pH unit accuracy is typically reported. | High; Realistic laboratory accuracy is between ±0.03 to ±0.05 pH units [4]. Under ideal conditions, an accuracy of ±0.02 pH units is achievable[4]. A general rule of thumb for absolute accuracy in a lab setting is about 0.1 pH units [4][5]. |
| Resolution | Limited by the visual perception of color change. | High; typically 0.01 pH units or better. |
| Interferences | The presence of salts, proteins, and the concentration of the indicator itself can affect the perceived color and accuracy[6]. Staining of the sample can also make color determination difficult[5][7]. | Temperature fluctuations, electrode coating or damage, improper calibration, and electrical interference can impact accuracy[8][9]. |
| Calibration | Not applicable in the traditional sense, but comparison to a color chart is necessary. | Requires regular calibration with standard buffer solutions (e.g., pH 4.0, 7.0, 10.0)[9]. |
Experimental Protocols
To ensure accurate and reproducible pH measurements, adherence to standardized protocols is essential.
Protocol 1: pH Measurement using a Calibrated pH Meter
This protocol outlines the standard procedure for calibrating and using a laboratory pH meter.
Materials:
-
pH meter with a combination pH electrode
-
Standard pH buffer solutions (e.g., pH 4.01, 7.00, and 10.01)
-
Deionized or distilled water
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
Sample solution
Procedure:
-
Electrode Preparation: Remove the protective cap from the electrode and rinse it thoroughly with deionized water.
-
Calibration:
-
Immerse the electrode in the pH 7.00 buffer solution.
-
Allow the reading to stabilize and calibrate the meter to this first point.
-
Rinse the electrode with deionized water.
-
Immerse the electrode in the pH 4.01 buffer solution.
-
Allow the reading to stabilize and calibrate the meter to this second point.
-
For a three-point calibration, rinse the electrode and repeat the process with the pH 10.01 buffer.
-
-
Sample Measurement:
-
Rinse the electrode with deionized water and gently blot dry.
-
Immerse the electrode in the sample solution.
-
If using a magnetic stirrer, ensure the stir bar does not strike the electrode.
-
Allow the reading to stabilize before recording the pH value.
-
-
Post-Measurement:
-
Rinse the electrode with deionized water and store it in the appropriate storage solution as per the manufacturer's instructions.
-
Protocol 2: pH Estimation using this compound Solution
This protocol describes the use of a this compound solution for estimating the pH of a sample.
Materials:
-
This compound indicator solution (typically 0.1% w/v in water)
-
Sample solution
-
Test tubes or a white spot plate
-
pH color chart for Chlorophenol Red
-
Control solutions with known pH values (optional, for comparison)
Procedure:
-
Sample Preparation: Place a small, known volume of the sample solution into a clean test tube or a well of a spot plate.
-
Indicator Addition: Add a few drops of the Chlorophenol Red indicator solution to the sample. The exact amount may need to be optimized based on the sample's buffering capacity and color.
-
Color Observation: Gently swirl the solution to ensure uniform mixing.
-
pH Estimation: Immediately observe the color of the solution against a white background.
-
Comparison: Compare the observed color to a calibrated pH color chart specific to Chlorophenol Red to estimate the pH value.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for comparing the two pH measurement methods and the signaling pathway of the Chlorophenol Red indicator.
Caption: Experimental workflow for comparing pH meter and Chlorophenol Red measurements.
Caption: Chlorophenol Red pH indicator signaling pathway.
Conclusion
For applications demanding high accuracy and precision, a properly calibrated pH meter is unequivocally the superior choice. Its quantitative output and high resolution provide reliable and reproducible data crucial for research and development. Studies have shown a statistically significant difference between colorimetric methods (like pH test strips) and potentiometric pH meters, with the latter being more accurate[5][7].
This compound, however, serves as a valuable tool for rapid, semi-quantitative pH estimations. It is particularly useful for applications where a precise pH value is not critical, but rather an indication of whether the pH is within a certain range is sufficient. Its ease of use and the lack of need for electronic equipment make it a convenient option for preliminary screenings or for educational purposes. The choice between these two methods should therefore be guided by the specific accuracy requirements of the intended application.
References
- 1. pH pens and chlorophenol red [cool.culturalheritage.org]
- 2. chemiis.com [chemiis.com]
- 3. A Simple but Effective Combination of pH Indicators for Plant Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accuracy of pH measurement [xylemanalytics.com]
- 5. Determining the accuracy of colorimetric pH testing compared to potentiometric methods | BCIT Environmental Public Health Journal [journals.bcit.ca]
- 6. preclaboratories.com [preclaboratories.com]
- 7. circuit.bcit.ca [circuit.bcit.ca]
- 8. news-medical.net [news-medical.net]
- 9. Why My Ph Meter Reading Unstable [boquinstrument.com]
Comparative Guide to Microbiological Assays Using Chlorophenol Red Sodium Salt
This guide provides a detailed comparison of microbiological assays that utilize Chlorophenol Red (CPR) and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to validate and implement new, rapid, and sensitive methods for microbial detection. The guide covers two primary applications: the detection of β-galactosidase in coliforms and the detection of β-lactamase in antibiotic-resistant bacteria.
β-Galactosidase Assay for Coliform Detection using CPRG
The detection of β-galactosidase is a key indicator for the presence of coliform bacteria, including Escherichia coli. The Chlorophenol Red-β-D-galactopyranoside (CPRG) assay is a sensitive chromogenic method for this purpose.
Assay Principle
In this assay, the CPRG molecule serves as a substrate for the β-galactosidase enzyme. CPRG is a conjugate of Chlorophenol Red and galactose. In its intact form, the substrate is yellowish. When β-galactosidase is present, it hydrolyzes the glycosidic bond, releasing the Chlorophenol Red (CPR) chromophore. This cleavage event results in a distinct color change from yellow to red, which can be quantified spectrophotometrically.[1]
Figure 1: Principle of the CPRG-based β-galactosidase assay.
Detailed Experimental Protocol (96-Well Plate Format)
This protocol is adapted from methodologies for detecting β-galactosidase activity in cell lysates or bacterial cultures.[2]
A. Reagent Preparation:
-
Lysis Buffer: Prepare a suitable lysis buffer to release intracellular enzymes. For improved sensitivity, a buffer containing Saponin has been shown to be effective.[3]
-
CPRG Substrate Solution (1X):
-
Prepare a 25X concentrated stock of CPRG by dissolving 16.5 mg of CPRG powder in a suitable buffer provided by a commercial kit or prepared in-house. This stock can be stored at -20°C for up to one month.[1]
-
Immediately before use, dilute the 25X CPRG stock to a 1X working solution using the assay reaction buffer.
-
B. Sample Preparation:
-
Bacterial Culture: Grow bacteria in an appropriate liquid medium.
-
Cell Lysis:
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 min).
-
Resuspend the pellet in Lysis Buffer.
-
Perform freeze-thaw cycles (e.g., 30 minutes at -20°C followed by thawing at room temperature) to ensure complete cell lysis.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 5 min at 4°C) to pellet cell debris. The resulting supernatant contains the enzyme.
-
C. Assay Procedure:
-
Add 20 µL of the clarified cell lysate to each well of a 96-well microtiter plate. Include a blank (lysis buffer only) and a negative control (lysate from non-coliform bacteria).[1]
-
Add 130 µL of the 1X CPRG Substrate solution to each well.
-
Cover the plate to protect it from light.
-
Incubate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration.[1][2]
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[1][2]
Performance Comparison: CPRG vs. Alternative Methods
The CPRG assay offers a balance of speed and sensitivity, positioning it favorably against traditional and molecular methods. It has been reported to be up to 10 times more sensitive than assays using the classic o-nitrophenyl-β-D-galactopyranoside (ONPG) substrate.[1] A fluorimetric adaptation of the CPRG assay demonstrated the ability to detect as little as 1 colony-forming unit (CFU) per 10 mL after a 12-hour enrichment culture.[4]
| Parameter | CPRG Assay | Standard Plate Count | ONPG Assay | qPCR |
| Principle | Enzymatic colorimetric | Growth of viable cells | Enzymatic colorimetric | DNA amplification |
| Time to Result | 1-4 hours (post-enrichment) | 24-48 hours | 1-4 hours (post-enrichment) | 2-4 hours |
| Sensitivity | High (e.g., ~1 CFU/10mL with enrichment)[4] | High (1 CFU) | Moderate (less sensitive than CPRG)[1] | Very High (LOD ~0.27 copies/µL)[5] |
| Specificity | High for β-galactosidase | Moderate (dependent on media) | High for β-galactosidase | Very High (gene-specific) |
| Equipment | Spectrophotometer | Incubator | Spectrophotometer | Thermal cycler |
| Cost | Low to Moderate | Low | Low | High |
| Quantification | Semi-quantitative to Quantitative | Quantitative | Semi-quantitative to Quantitative | Quantitative |
β-Lactamase Assay using Acidimetric Method
The acidimetric method is a rapid and straightforward assay for detecting β-lactamase, the enzyme responsible for resistance to β-lactam antibiotics like penicillin. This method relies on a pH indicator, such as Phenol Red or Chlorophenol Red, to visualize the enzymatic activity.
Assay Principle
The assay is based on the hydrolysis of a β-lactam antibiotic (e.g., penicillin G) by the β-lactamase enzyme. This reaction breaks the β-lactam ring, producing penicilloic acid.[6][7] The generation of this acidic product causes a decrease in the pH of the medium. A pH indicator incorporated into the assay solution changes color in response to this acidification. For instance, using phenol red, a positive reaction is indicated by a color change from red/violet to yellow.[6][7][8]
Figure 2: Principle of the acidimetric β-lactamase assay.
Detailed Experimental Protocol (Tube Method)
This protocol describes a rapid acidimetric test for detecting β-lactamase in bacterial colonies.[6][7][9]
A. Reagent Preparation:
-
Substrate Solution: Prepare a solution of penicillin G in a buffer containing a pH indicator (e.g., 0.5% Phenol Red solution).
-
Adjust the pH of the final solution dropwise with NaOH until it reaches a violet color (pH ~8.5).[9]
-
Dispense the solution into small, sterile tubes and store frozen.
B. Assay Procedure:
-
Thaw the required number of reagent tubes at room temperature.
-
Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from an 18-24 hour culture.
-
Smear the colonies onto the inside wall of the tube, then vortex or shake to create a dense, milky suspension in the reagent solution.
-
Incubate the tube at room temperature.
-
Observe for a color change. A positive result (the presence of β-lactamase) is indicated by a change from violet/red to yellow. This typically occurs within 15 minutes for potent producers.[6][7]
-
The absence of a color change after 1 hour indicates a negative result.
Performance Comparison: Acidimetric vs. Nitrocefin Assay
The primary alternative to the acidimetric method is the Nitrocefin assay, which is considered a reference method due to its high sensitivity.[10] Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis by β-lactamase, a direct chromogenic reaction rather than a pH-based one.[8][11]
| Parameter | Acidimetric Assay (Phenol Red) | Nitrocefin Assay |
| Principle | pH change due to acid production | Direct chromogenic change upon hydrolysis |
| Time to Result | 5-60 minutes | < 15 minutes |
| Sensitivity | Good | Very High (LOD as low as 0.06 mU)[10][12] |
| Specificity | High for β-lactamase | High for β-lactamase |
| Equipment | None (visual) | Spectrophotometer (for quantitative) or visual |
| Cost | Very Low | Moderate to High |
| Format | Qualitative (tube/disk) | Qualitative (disk) and Quantitative (liquid) |
| Ease of Use | Very simple and easy to perform[6] | Simple, requires careful handling of reagent |
Validation Workflow for a New Microbiological Assay
The validation of a new microbiological method is essential to ensure it is reliable, reproducible, and fit for its intended purpose. The process involves comparing the new (alternative) method against an established reference or "gold standard" method.
Figure 3: Logical workflow for validating a new microbiological assay.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Galactosidase Assay to Evaluate Drug-Induced Cytotoxicity in Parasites [jove.com]
- 3. An improved CPRG colorimetric ligand-receptor signal transduction assay based on beta-galactosidase activity in mammalian BWZ-reporter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive fluorimetric β-galactosidase assay for coliform detection using chlorophenol red-β-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digital PCR Validation for Characterization of Quantitative Reference Material of Escherichia coli O157:H7 Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. nitrocefin.com [nitrocefin.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
A Comparative Guide: Chlorophenol Red Sodium Salt versus Bromocresol Purple for Bacterial Differentiation
For Researchers, Scientists, and Drug Development Professionals
The differentiation of bacterial species based on their metabolic capabilities is a cornerstone of microbiology. The use of pH indicators in culture media provides a simple and effective visual method for detecting these metabolic differences. Among the various indicators, Chlorophenol Red and Bromocresol Purple are frequently employed to discern bacterial phenotypes. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate indicator for specific research needs.
At a Glance: Key Properties of Chlorophenol Red and Bromocresol Purple
A summary of the essential chemical and physical properties of Chlorophenol Red sodium salt and Bromocresol Purple is presented below. Understanding these characteristics is fundamental to their application in bacterial differentiation assays.
| Property | This compound | Bromocresol Purple |
| Chemical Formula | C₁₉H₁₁Cl₂NaO₅S | C₂₁H₁₆Br₂O₅S |
| pH Range | 4.8 - 6.7[1] | 5.2 - 6.8[2] |
| Color Change (Acidic to Alkaline) | Yellow to Violet/Red[1][3] | Yellow to Purple[2] |
| pKa | Not specified in provided results | 6.3[2] |
| Common Applications in Microbiology | Detection of acid/base production by microorganisms[3], E. coli detection assays[4]. | Carbohydrate fermentation tests[5], decarboxylase assays[6], isolation of lactic acid bacteria[2]. |
Performance in Bacterial Differentiation
Both Chlorophenol Red and Bromocresol Purple are effective for visualizing pH changes in bacterial culture media. The choice between them often depends on the specific metabolic pathway being investigated and the expected magnitude of the pH shift.
Bromocresol Purple is extensively used and well-documented in classic bacteriological media. Its slightly higher pH range (5.2-6.8) makes it particularly suitable for detecting both acidic and alkaline shifts from a near-neutral starting pH. An early study noted that Bromocresol Purple provides "sharper differentiation" compared to Phenol Red (a close relative of Chlorophenol Red) in the bacteriological examination of stools, suggesting a more distinct color transition[7].
Chlorophenol Red , with a pH range of 4.8 to 6.7, is also valuable for detecting acid production from fermentation. Its utility has been demonstrated in chromogenic assays for the detection of specific bacterial enzymes, such as β-galactosidase in E. coli[4]. However, comprehensive data directly comparing its performance and potential toxicity across a wide range of bacterial species to that of Bromocresol Purple is not as readily available in the reviewed literature.
Experimental Protocols
Detailed methodologies for two common bacterial differentiation tests are provided below, illustrating the application of each indicator.
Carbohydrate Fermentation Broth
This test determines a microorganism's ability to ferment a specific carbohydrate, producing acid and sometimes gas.
Principle: Bacteria that can ferment the supplied carbohydrate will produce acidic byproducts, lowering the pH of the medium and causing a color change in the indicator. Gas production is detected by its entrapment in an inverted Durham tube.
Experimental Workflow: Carbohydrate Fermentation Test
Caption: Workflow for the carbohydrate fermentation test.
Decarboxylase Broth (Moeller's Method)
This test identifies bacteria that can produce decarboxylase enzymes, which break down amino acids.
Principle: The test organism first ferments glucose, lowering the pH and turning the Bromocresol Purple indicator yellow. This acidic environment induces the production of decarboxylase. If the specific amino acid (e.g., lysine, ornithine) is present and the bacterium produces the corresponding decarboxylase, the amino acid is broken down into alkaline amines. This raises the pH, causing the indicator to revert to a purple color. An oil overlay is used to create an anaerobic environment, which promotes fermentation[6].
Experimental Workflow: Decarboxylase Test
Caption: Workflow for the amino acid decarboxylase test.
Underlying Biochemical Pathways
The color changes observed in these differentiation media are the result of specific metabolic pathways altering the pH.
Carbohydrate Fermentation Pathways
Bacteria utilize different fermentation pathways to metabolize carbohydrates, leading to the production of various acidic end products.
Mixed Acid Fermentation: Characteristic of many members of the Enterobacteriaceae family, such as E. coli, this pathway produces a mixture of lactic acid, acetic acid, formic acid, and succinic acid, resulting in a significant drop in the pH of the medium[8].
Signaling Pathway: Mixed Acid Fermentation
Caption: Mixed acid fermentation pathway.
Butanediol Fermentation: Other members of the Enterobacteriaceae, such as Enterobacter and Klebsiella, carry out butanediol fermentation. This pathway produces fewer acidic end products and more neutral products like 2,3-butanediol and ethanol, leading to a less pronounced pH drop compared to mixed acid fermentation[9].
Signaling Pathway: Butanediol Fermentation
Caption: Butanediol fermentation pathway.
Amino Acid Decarboxylation Pathway
The decarboxylation of amino acids is a key mechanism for some bacteria to counteract acidic environments.
Lysine/Ornithine Decarboxylation: In an acidic environment, bacteria that possess the respective decarboxylase enzymes will convert amino acids like lysine and ornithine into their corresponding alkaline amines, cadaverine and putrescine. This process consumes a proton, thereby increasing the pH of the cytoplasm and the surrounding medium[10].
Signaling Pathway: Lysine/Ornithine Decarboxylation
Caption: Biochemical basis of the decarboxylase test.
Conclusion
Both this compound and Bromocresol Purple are valuable tools for the visual differentiation of bacteria based on metabolic pH shifts. Bromocresol Purple is a well-established and widely used indicator, particularly in traditional bacteriological media for fermentation and decarboxylation tests, with some evidence suggesting it provides sharper color distinctions. Chlorophenol Red is also effective, especially in detecting acidic pH changes, and has found application in modern chromogenic and fluorogenic assays.
The selection of an indicator should be based on the specific biochemical test being performed, the expected pH range of the metabolic end products, and the desired clarity of the color change. For routine differentiation of enteric bacteria using traditional methods, Bromocresol Purple has a long history of reliable performance. For the development of novel assays or when investigating bacteria with subtle pH shifts, a preliminary comparison of both indicators may be beneficial to determine the most sensitive and clear reporter for the specific application.
References
- 1. litfl.com [litfl.com]
- 2. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. deepdyve.com [deepdyve.com]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.fsu.edu [chem.fsu.edu]
A Comparative Analysis of Neutral Red and Chlorophenol Red Sodium Salt for Cell Viability Assessment
In the realm of cell-based assays, the accurate determination of cell viability is a cornerstone of toxicology, drug discovery, and fundamental research. Various dyes are employed to differentiate between live and dead cells, each with distinct mechanisms of action. This guide provides a comparative analysis of two such dyes: Neutral Red and Chlorophenol Red sodium salt, detailing their applications, mechanisms, and experimental protocols for researchers, scientists, and drug development professionals.
While both are pH-sensitive dyes, their utility in cell viability assessment is vastly different. Neutral Red is a well-established and widely used supravital dye for quantifying viable cells, whereas this compound primarily serves as a pH indicator in culture media and is not employed for quantitative cell viability assays.
Principle of Detection
Neutral Red , a eurhodin dye, operates on the principle of lysosomal integrity in viable cells.[1] Live cells actively transport the Neutral Red dye and accumulate it within their intact lysosomes.[2] The acidic environment of the lysosomes leads to the protonation of the dye, causing it to be retained. When cells die, their ability to maintain this pH gradient is lost, and their membrane integrity is compromised, leading to the inability to retain the dye.[2] The amount of dye released from the cells after a solubilization step is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][3]
Chlorophenol Red , on the other hand, is a sulfonephthalein dye that functions as an external pH indicator.[4][5] Its color changes from yellow to violet over a pH range of approximately 4.8 to 6.8.[6][7] In cell culture, it is sometimes included in the medium to provide a visual cue of the pH status, which can indicate the health of the culture (e.g., acidification due to high metabolic activity or contamination). However, it does not selectively accumulate in live cells or directly measure a parameter indicative of viability like lysosomal function.
Comparative Summary
The following table summarizes the key characteristics and applications of Neutral Red and this compound in the context of cell-based assays.
| Feature | Neutral Red | This compound |
| Primary Application | Quantitative cell viability and cytotoxicity assays.[3] | pH indicator in solutions and culture media.[4][5] |
| Mechanism of Action | Accumulation in lysosomes of viable cells due to pH gradient.[2] | Color change in response to the pH of the surrounding medium.[8] |
| Basis of Measurement | Spectrophotometric quantification of extracted dye from viable cells.[3] | Visual or spectrophotometric assessment of the medium's color. |
| Typical Readout | Absorbance at ~540 nm.[1] | Color change (Yellow to Violet/Red).[4][8] |
| Quantitative Potential | High; provides a quantitative measure of viable cells.[2] | None for cell viability; indicates pH range. |
| Advantages | Sensitive, reproducible, cost-effective, stable reagents.[2][3][9] | Provides a quick, non-invasive visual check of medium pH.[5] |
| Disadvantages | Can be interfered with by colored compounds; dye precipitation can occur.[2] | Not a measure of cell viability; its presence can potentially interfere with some biological assays. |
Mechanism of Action Diagrams
The following diagrams illustrate the distinct mechanisms of Neutral Red for cell viability assessment and Chlorophenol Red as a pH indicator.
Mechanism of Neutral Red uptake and retention in a viable cell.
Color transition of Chlorophenol Red in response to pH changes.
Experimental Protocol: Neutral Red Cell Viability Assay
This protocol is a generalized procedure for adherent cells in a 96-well plate format. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cells cultured in a 96-well plate
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Phosphate-Buffered Saline (PBS)
-
Destain/Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow, typically for 24 hours.
-
Treatment: Expose cells to the test compound at various concentrations for the desired duration. Include untreated control wells.
-
Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the staining solution and wash the cells with PBS to remove unincorporated dye.
-
Solubilization: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.
-
Shaking: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Neutral Red cell viability assay.
Experimental workflow for the Neutral Red cell viability assay.
Conclusion
References
- 1. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.com]
- 2. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 3. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorophenol Red Indicator 0.1% [rmreagents.com]
- 5. gspchem.com [gspchem.com]
- 6. goldbio.com [goldbio.com]
- 7. Chlorophenol red, Hi-Cert™ [himedialabs.com]
- 8. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 9. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
A Comparative Guide to pH Indicators: Highlighting the Advantages of Chlorophenol Red Sodium Salt in Specific Applications
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and drug development, the accurate measurement of pH is paramount. While digital pH meters offer high precision, pH indicators remain an indispensable tool for rapid, visual assessment of pH in a variety of applications, from microbiological culture to analytical titrations. Among the plethora of available indicators, Chlorophenol Red sodium salt presents distinct advantages in specific contexts. This guide provides an objective comparison of this compound with other common pH indicators, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate indicator for your research needs.
Properties and pH Transition Ranges of Common Indicators
The effectiveness of a pH indicator is primarily determined by its pH transition range, which should bracket the expected equivalence point of a reaction or the optimal pH of a biological system. The following table summarizes the key properties of this compound and other widely used indicators.
| Indicator | Chemical Name | pH Range | Color Change (Acidic to Basic) | pKa |
| This compound | 3′,3′′-Dichlorophenolsulfonephthalein sodium salt | 4.8 - 6.4 | Yellow to Red/Violet | ~6.0 |
| Phenol Red | Phenolsulfonphthalein | 6.8 - 8.2 | Yellow to Red/Pink | ~7.7 |
| Bromothymol Blue | 3′,3′′-Dibromothymolsulfonephthalein | 6.0 - 7.6 | Yellow to Blue | ~7.1 |
| Methyl Orange | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate | 3.1 - 4.4 | Red to Yellow | ~3.47 |
Advantages of this compound in Specific Applications
This compound's unique pH transition range and sharp color change make it particularly advantageous in several applications.
Microbiological and Plant Tissue Culture Media
Monitoring the pH of culture media is crucial for optimal cell growth and for detecting microbial contamination.[1][2] Many microbial metabolic processes result in the production of acids, leading to a decrease in the pH of the medium.[3]
Advantage: Chlorophenol Red's transition range (pH 4.8-6.4) is ideally suited for monitoring acidification in cultures that are maintained at a near-neutral pH.[4] A color change from red to yellow provides a clear and early indication of bacterial or fungal contamination.
In a comparative study on pH indicators in plant tissue culture, Chlorophenol Red was assessed alongside Bromocresol Purple.[5] It was noted that Chlorophenol Red provided a distinct color change in the pH range of 5.5-6.5, which is relevant for many plant culture media.[5]
Experimental Observation: In a study assessing pH indicators for plant shoot cultures, Chlorophenol Red at a concentration of 20 µg/mL exhibited a noticeable color change over a 5-week period, indicating a drop in pH, without showing toxic side effects on the tested plant species.[5] This highlights its utility and biocompatibility in long-term culture applications.
Water Quality and Leak Detection
The pH of water is a critical parameter in environmental monitoring.[6] Chlorophenol Red is employed in water quality testing to assess pH levels and chemical balance.[4] Its sensitivity to pH changes makes it a valuable tool for assessing the health of aquatic ecosystems.
Advantage: The distinct color change of Chlorophenol Red at a near-neutral pH makes it an excellent choice for water leak detection papers. These papers, impregnated with the indicator, will exhibit a dramatic color change from yellow to red or purple upon contact with water that has a pH in the neutral to slightly alkaline range, providing a clear visual signal of a leak.[7] This is particularly useful as the paper is insensitive to high humidity, preventing false positives.[7]
Titrations of Weak Bases with Strong Acids
In acid-base titrations, the indicator's pH range must align with the pH at the equivalence point of the reaction. For the titration of a weak base with a strong acid, the equivalence point will be in the acidic pH range.
Advantage: With a pKa of approximately 6.0, Chlorophenol Red is a suitable indicator for titrations where the equivalence point lies between pH 4.8 and 6.4. This is often the case when titrating a weak base (e.g., ammonia or its organic derivatives) with a strong acid (e.g., HCl). The sharp color transition from red to yellow provides a precise determination of the endpoint.[8]
Experimental Protocols
Protocol 1: Comparative Evaluation of pH Indicators in Microbial Growth Media
Objective: To visually compare the effectiveness of Chlorophenol Red, Phenol Red, and Bromothymol Blue in detecting pH changes due to microbial growth.
Materials:
-
Sterile nutrient broth
-
This compound solution (0.04% w/v)
-
Phenol Red solution (0.025% w/v)
-
Bromothymol Blue solution (0.04% w/v)
-
Bacterial culture (e.g., E. coli)
-
Sterile test tubes and rack
-
Incubator (37°C)
-
pH meter
Methodology:
-
Prepare three sets of sterile test tubes, each containing 9.9 mL of nutrient broth.
-
To the first set, add 0.1 mL of Chlorophenol Red solution.
-
To the second set, add 0.1 mL of Phenol Red solution.
-
To the third set, add 0.1 mL of Bromothymol Blue solution.
-
For each set, inoculate one tube with 0.1 mL of the bacterial culture. Leave one tube uninoculated as a negative control.
-
Measure the initial pH of all solutions using a pH meter.
-
Incubate all tubes at 37°C for 24-48 hours.
-
Visually observe and record the color of the media in all tubes at regular intervals (e.g., every 6 hours).
-
After the incubation period, measure the final pH of all solutions.
Expected Results: The tubes inoculated with bacteria will show a decrease in pH. The clarity and timing of the color change will indicate the effectiveness of each indicator in this application. Chlorophenol Red is expected to show a sharp transition from red to yellow as the pH drops below 6.4.
Protocol 2: Spectrophotometric Analysis of Color Transition Sharpness
Objective: To quantitatively compare the sharpness of the color transition of different pH indicators using a spectrophotometer.
Materials:
-
This compound, Phenol Red, Bromothymol Blue, and Methyl Orange
-
Buffer solutions of known pH values (ranging from pH 2 to 10 in 0.5 pH unit increments)
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Methodology:
-
Prepare stock solutions of each indicator at a concentration of 0.1% w/v in ethanol or water.
-
For each indicator, prepare a series of solutions by adding a small, constant volume of the indicator stock solution to a series of volumetric flasks and diluting to the mark with the buffer solutions of varying pH.
-
Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each solution using the spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms of each indicator.
-
Plot the absorbance at the λmax of the basic form against the pH for each indicator.
-
The sharpness of the color transition can be quantified by the steepness of the slope of the absorbance vs. pH curve within the indicator's transition range.
Visualizing Concepts
Indicator Selection Logic
The choice of a suitable pH indicator is a critical step in many experimental designs. The following diagram illustrates a decision-making process for selecting an appropriate indicator for an acid-base titration.
Caption: Decision tree for selecting a pH indicator for titration.
Experimental Workflow for Comparing pH Indicators
The following diagram outlines a general workflow for the comparative evaluation of pH indicators for a specific application.
Caption: Workflow for comparing pH indicator performance.
Conclusion
The selection of an appropriate pH indicator is a nuanced decision that depends on the specific requirements of the application. While indicators like Phenol Red, Bromothymol Blue, and Methyl Orange have their well-established uses, this compound offers clear advantages in scenarios requiring the monitoring of pH in the slightly acidic to neutral range. Its utility in microbiological and plant tissue culture, water quality testing, and specific acid-base titrations is underscored by its distinct color transition and suitable pKa value. By understanding the comparative performance of these indicators, researchers can make more informed decisions, leading to more accurate and reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophenol red | C19H12Cl2O5S | CID 20486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies on Phenolphthalein and Phenol Red Indicators [eureka.patsnap.com]
- 8. brainkart.com [brainkart.com]
Navigating pH Measurement: A Comparative Guide to the Cross-Reactivity of Chlorophenol Red Sodium Salt
For researchers, scientists, and drug development professionals, the accuracy of pH measurement is paramount. Chlorophenol Red sodium salt, a common sulfonephthalein pH indicator, is widely used for its distinct color transition in the acidic to neutral range. However, the potential for cross-reactivity with various chemical compounds can introduce inaccuracies in experimental results. This guide provides a comprehensive comparison of this compound's performance, details potential interferences, and presents experimental protocols to assess its suitability for specific applications.
This compound undergoes a distinct color change from yellow to red over a pH range of approximately 4.8 to 6.4. This characteristic makes it a valuable tool in various laboratory settings, including biochemical assays, microbiological studies, and water quality testing.[1] However, like all indicators, its performance can be influenced by the chemical environment, leading to a phenomenon known as "indicator error." This guide explores the specifics of such interferences and provides a framework for validating the use of Chlorophenol Red in diverse experimental contexts.
Performance Comparison with Alternative pH Indicators
The selection of a pH indicator should be based on the specific requirements of the experiment, including the pH range of interest and the chemical composition of the sample. The following table compares this compound with other commonly used pH indicators that cover similar or adjacent pH ranges.
| Indicator | pH Range | Color Change (Acid to Base) | Advantages | Potential for Cross-Reactivity/Disadvantages |
| Chlorophenol Red | 4.8 - 6.4 | Yellow to Red | Sharp color transition in a physiologically relevant range. | Susceptible to protein error and interference from some organic molecules and detergents.[2][3] |
| Bromocresol Green | 3.8 - 5.4 | Yellow to Blue | Useful for more acidic conditions; has been used in combination with other indicators for a wider pH range assessment.[4][5] | Can be affected by proteins and certain organic compounds. |
| Bromocresol Purple | 5.2 - 6.8 | Yellow to Purple | Covers a similar range to Chlorophenol Red and has been used in plant tissue culture media.[4][5] | May exhibit protein error. |
| Phenol Red | 6.8 - 8.2 | Yellow to Red/Pink | Widely used in cell culture media due to its color transition around physiological pH.[6] | Can interact with certain biological molecules and is known to have estrogenic effects in some cell lines. |
| Methyl Red | 4.4 - 6.2 | Red to Yellow | Provides a distinct color change in a slightly more acidic range than Chlorophenol Red. | Can be affected by temperature and the presence of organic solvents. |
Understanding Cross-Reactivity and Interference
The accuracy of pH measurements using this compound can be compromised by several factors:
-
Protein Error: Sulfonephthalein dyes, including Chlorophenol Red, are known to exhibit "protein error," where the presence of proteins can shift the indicator's pH transition range, leading to inaccurate readings.[2][7] This is particularly relevant in biochemical assays and cell culture applications.
-
Detergents: Non-ionic detergents can interfere with the color development of some pH indicators, affecting the accuracy of the measurement.[3][8] This is a critical consideration in experiments involving cell lysis or solubilization steps.
-
Salt Effects and Ionic Strength: High concentrations of salts can alter the activity of hydrogen ions and influence the pKa of the indicator, leading to shifts in the color transition range.
-
Organic Solvents: The presence of organic solvents can affect the solubility and the dissociation constant of the indicator, thereby altering its pH-indicating properties.
-
Indicator Impurities: Commercially available indicator dyes can contain impurities from their synthesis, which may exhibit their own pH-dependent color changes and interfere with accurate measurements.[9][10]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of pH measurements, it is crucial to validate the performance of this compound in the specific experimental matrix. The following is a generalized protocol for assessing potential cross-reactivity.
Objective: To determine the effect of a specific chemical compound on the accuracy of pH measurement using this compound.
Materials:
-
This compound solution (e.g., 0.1% w/v in 20% ethanol)
-
A series of standard buffer solutions with known pH values (e.g., pH 4.0, 5.0, 6.0, 7.0)
-
The chemical compound to be tested for interference
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions:
-
For each standard buffer solution, prepare two sets of samples in volumetric flasks.
-
To the first set (Control), add a known volume of the standard buffer and the Chlorophenol Red indicator solution.
-
To the second set (Test), add the same volumes of the standard buffer and indicator solution, plus the chemical compound of interest at the desired concentration.
-
Prepare a blank solution for each set containing the buffer and the test compound (if applicable) but without the indicator.
-
-
pH Measurement:
-
Calibrate the pH meter using standard buffers.
-
Measure and record the pH of all control and test solutions.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance for the acidic and basic forms of Chlorophenol Red (approximately 433 nm and 572 nm, respectively).
-
Measure and record the absorbance of all control and test solutions at both wavelengths.
-
-
Data Analysis:
-
Compare the pH values of the control and test solutions measured with the pH meter. A significant difference indicates that the test compound directly alters the pH of the buffer.
-
Compare the absorbance spectra of the control and test solutions. A change in the absorbance spectrum in the presence of the test compound, without a corresponding change in the pH meter reading, indicates direct interference with the indicator's color.
-
Calculate the apparent pH of the test solutions based on the ratio of absorbances at the two wavelengths and compare it to the pH meter readings.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: A generalized workflow for assessing the cross-reactivity of a chemical compound with this compound.
Signaling Pathway of pH Indication
The color change of Chlorophenol Red is a result of a change in its molecular structure in response to the hydrogen ion concentration (pH) of the solution. This process can be visualized as a simple signaling pathway.
Caption: The signaling pathway illustrating the pH-dependent color change of Chlorophenol Red.
By understanding the potential for cross-reactivity and employing rigorous validation protocols, researchers can confidently use this compound for accurate and reliable pH measurements in a wide range of scientific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. preclaboratories.com [preclaboratories.com]
- 3. Protein error of pH indicators in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple but Effective Combination of pH Indicators for Plant Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scribd.com [scribd.com]
- 8. alconox.com [alconox.com]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
Navigating High-Salt Environments: A Comparative Guide to pH Indicator Performance
For researchers, scientists, and drug development professionals working with high-salt solutions, accurate pH measurement is a critical, yet often challenging, necessity. The performance of common pH indicators can be significantly affected by high ionic strength, leading to potential inaccuracies in experimental results. This guide provides a comprehensive evaluation of Chlorophenol Red sodium salt and compares its performance with common alternatives in high-salt environments, supported by experimental data and detailed protocols.
The presence of high concentrations of salts in a solution can alter the activity of hydrogen ions and affect the equilibrium of pH indicators, a phenomenon known as the "salt error." This is particularly relevant for sulfonephthalein indicators, such as Chlorophenol Red, where the alkaline form of the indicator often carries a double negative charge, making it more susceptible to changes in ionic strength. Understanding and quantifying this salt effect is crucial for selecting the appropriate indicator and ensuring the accuracy of pH measurements in saline and hypersaline media.
Comparative Analysis of pH Indicator Performance in High-Salt Solutions
To evaluate the performance of this compound against other commonly used sulfonephthalein indicators in high-salt solutions, a review of available experimental data on their acid dissociation constants (pKa) at varying ionic strengths is presented. The pKa is a critical parameter as a shift in its value directly translates to an error in the pH reading.
| Indicator | pH Range (Low Ionic Strength) | pKa at Low Ionic Strength (approx.) | pKa in 0.1 M NaCl | pKa in 1.0 M NaCl |
| This compound | 4.8 - 6.8 | 6.0 | Data not available | Data not available |
| Bromothymol Blue | 6.0 - 7.6 | 7.0 | 1.48 (apparent pKa1)[1][2] | 1.00 (apparent pKa1)[1][2] |
| Cresol Red | 7.2 - 8.8 | 8.3 | Data not available | Data not available |
| Thymol Blue | 1.2 - 2.8 & 8.0 - 9.6 | 1.6 & 8.9 | 1.54 (apparent pKa1)[3] | 1.45 (apparent pKa1)[3] |
| Phenol Red | 6.4 - 8.2 | 7.9 | Data not available | Data not available |
Experimental Protocol: Spectrophotometric Determination of pKa in High-Salt Solutions
This protocol outlines a detailed methodology for determining the pKa of a pH indicator in a high-salt solution using UV-Vis spectrophotometry. This method allows for the precise measurement of the indicator's response to pH changes under specific ionic strength conditions.
Objective: To determine the acid dissociation constant (pKa) of a pH indicator in a solution of defined high ionic strength.
Materials:
-
pH indicator stock solution (e.g., this compound)
-
High-salt buffer solutions of known pH values covering the expected pKa range of the indicator. These buffers should be prepared with the desired salt concentration (e.g., 1 M NaCl).
-
Acidic and basic solutions with the same high salt concentration to determine the absorbance of the fully protonated (HIn) and deprotonated (In-) forms of the indicator.
-
UV-Vis spectrophotometer
-
Calibrated pH meter and electrode
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with varying pH values but constant high ionic strength.
-
Prepare a highly acidic solution (e.g., pH < 2) and a highly alkaline solution (e.g., pH > 10) with the same salt concentration as the buffer solutions.
-
-
Determination of λmax:
-
Add a small, precise volume of the indicator stock solution to the acidic solution.
-
Scan the absorbance of the solution across the visible spectrum to determine the wavelength of maximum absorbance (λmax) for the acidic form (HIn).
-
Repeat the process with the alkaline solution to determine the λmax for the basic form (In-).
-
-
Absorbance Measurements:
-
For each buffer solution, add the same precise volume of the indicator stock solution.
-
Measure the absorbance of each solution at the two λmax values determined in the previous step.
-
Measure the absorbance of the acidic and basic solutions at both λmax values.
-
-
Data Analysis:
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric measurements: pKa = pH - log(([In-]/[HIn]))
-
The ratio of the concentrations of the basic and acidic forms of the indicator can be determined from the absorbance measurements using the following equation: ([In-]/[HIn]) = (A - A_HIn) / (A_In- - A) where:
-
A is the absorbance of the indicator in a given buffer solution at the λmax of the basic form.
-
A_HIn is the absorbance of the indicator in the acidic solution at the same wavelength.
-
A_In- is the absorbance of the indicator in the basic solution at the same wavelength.
-
-
-
pKa Determination:
-
Plot pH versus log(([In-]/[HIn])). The pKa is the pH at which log(([In-]/[HIn])) = 0.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for evaluating pH indicators in high-salt solutions.
Caption: Experimental workflow for spectrophotometric pKa determination.
References
- 1. Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Sulfonephthalein dyes . I . Spectrophotometric study of xylenol blue and bromoxylenol blue using colorimetric systems | Semantic Scholar [semanticscholar.org]
Literature review comparing Chlorophenol Red sodium salt with other sulfonephthalein indicators
A Comparative Guide to Sulfonephthalein pH Indicators: Chlorophenol Red and Alternatives
For researchers, scientists, and professionals in drug development, the precise measurement of pH is a critical component of experimental accuracy and reproducibility. Sulfonephthalein dyes are a prominent class of pH indicators valued for their distinct and sharp color changes across specific pH ranges.[1] This guide provides a comparative analysis of Chlorophenol Red sodium salt against other commonly used sulfonephthalein indicators, supported by quantitative data and detailed experimental protocols for their evaluation.
The utility of a sulfonephthalein indicator is determined by its pH transition range, which should align with the equivalence point of the chemical reaction being monitored.[1] The color change arises from a structural rearrangement of the molecule in response to varying hydrogen ion concentrations, which alters its light absorption properties.[1][2]
Comparative Data of Common Sulfonephthalein Indicators
The selection of an appropriate indicator is paramount for achieving accurate results. The following table summarizes the key performance characteristics of this compound and other widely used sulfonephthalein indicators.
| Indicator Name | Acid Color | Base Color | pH Transition Range | pKa |
| Chlorophenol Red | Yellow | Red/Violet | 4.8 - 6.8[3][4][5][6] | Not specified |
| Bromocresol Green | Yellow | Blue | 3.8 - 5.4[1][7] | ~4.7[1][8] |
| Bromothymol Blue | Yellow | Blue | 6.0 - 7.6[1][9][10][11] | ~7.1[1][11] |
| Phenol Red | Yellow | Red | 6.4 - 8.2[1][12][13] | ~7.9[1][14] |
Experimental Protocols
To facilitate a direct and objective comparison of indicator performance, the following detailed experimental protocols are provided.
Preparation of Indicator Solutions
Consistent and accurate results depend on the proper preparation of indicator solutions.[1]
Objective: To prepare standardized stock solutions of sulfonephthalein indicators for comparative analysis.
General Protocol:
-
Weigh 0.1 g of the sulfonephthalein indicator powder (e.g., this compound, Bromothymol Blue).
-
Dissolve the powder in 100 mL of 20% ethanol (v/v) in water.[1]
-
For indicators in their sparingly soluble acid form, add a few drops of dilute sodium hydroxide to aid dissolution and confirm the basic color.[1]
-
For indicators that are sodium salts, a drop of dilute acid can be added to a small aliquot to observe the acidic color.[1]
-
Store the final solution in a clearly labeled, sealed bottle and protect it from direct sunlight.[1]
Spectrophotometric Determination of pKa
The acid dissociation constant (pKa) is a critical quantitative measure of an indicator's pH transition point. This protocol outlines the spectrophotometric method for its determination.[11][15]
Objective: To accurately determine the pKa of a sulfonephthalein indicator.
Methodology:
-
Prepare Indicator Stock Solution: Prepare a stock solution of the indicator as described in the protocol above.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, covering the expected transition range of the indicator (e.g., at intervals of 0.5 pH units).[11]
-
Prepare Test Solutions: For each buffer solution, create a test solution by adding a small, constant volume of the indicator stock solution to a known volume of the buffer. Ensure the final concentration of the indicator is identical across all test solutions.[11]
-
Determine Wavelength of Maximum Absorbance (λmax):
-
Spectrophotometric Measurements: Measure the absorbance of each buffered test solution at the determined λmax of the basic form (λmax,base).[11]
-
Data Analysis and pKa Calculation:
-
Plot the absorbance values at λmax,base against the pH of the corresponding buffer solutions.[11]
-
The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.[11]
-
Alternatively, the Henderson-Hasselbalch equation can be used. A plot of pH versus log([In⁻]/[HIn]) will yield a straight line where the y-intercept is equal to the pKa.[11][15]
-
Caption: Workflow for Spectrophotometric pKa Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the molecular structures of sulfonphthalein acid-base indicators? | Chemical Education Xchange [chemedx.org]
- 3. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. gspchem.com [gspchem.com]
- 7. macsenlab.com [macsenlab.com]
- 8. fiveable.me [fiveable.me]
- 9. fiveable.me [fiveable.me]
- 10. Bromothymol Blue CAS#: 76-59-5 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenol_red [chemeurope.com]
- 13. Phenol red - Wikipedia [en.wikipedia.org]
- 14. chembk.com [chembk.com]
- 15. odinity.com [odinity.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Chlorophenol Red Sodium Salt
For researchers and scientists dedicated to advancing drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible disposal of all chemical waste. Chlorophenol red sodium salt, a common pH indicator, requires a structured disposal plan to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for its proper disposal, aligning with the highest standards of laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical safety goggles, nitrile gloves, and a laboratory coat. All handling of this compound, particularly in its solid form, should occur in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust particles.[1] An eyewash station and safety shower should be readily accessible.[2]
In the event of a spill, immediately clean the area while wearing appropriate PPE. For solid spills, sweep up the material carefully to avoid generating dust and place it into a designated, labeled, clean, dry, and closed container for disposal.[2]
Quantitative Data and Physical Properties
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₂Cl₂NaO₅S |
| Molecular Weight | 445.25 g/mol [2] |
| Appearance | Red-brown solid[2] |
| Odor | Odorless[2] |
| pH Indicator Range | 5.2 (yellow) to 6.8 (red) |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as chemical waste in accordance with all federal, state, and local regulations.[2][3] Do not discharge it into drains or the environment.[4] The following protocol outlines a comprehensive approach to its disposal.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure screw-top cap.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the start date of waste accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
-
Container Integrity: Ensure the outside of the waste container remains clean and free of contamination. Keep the container closed at all times except when adding waste.
Experimental Protocol: Preparing for Disposal
For laboratories with established chemical treatment protocols, a chemical degradation step can be considered to reduce the hazard of the dye before collection by a licensed waste disposal service. The following is an adapted protocol for the chemical treatment of indicator dyes. Note: This procedure should only be performed by trained personnel in a controlled laboratory setting. The treated solution must still be disposed of as hazardous waste.
-
Prepare a Treatment Solution: In a chemical fume hood, prepare a solution of the this compound waste.
-
Chemical Degradation (Oxidation): Slowly add a suitable oxidizing agent, such as a sodium hypochlorite solution (household bleach), to the stirring dye solution. The addition should be done dropwise to control the reaction. The objective is to cleave the chromophore, resulting in the decolorization of the solution.
-
Neutralization: After the degradation reaction is complete (indicated by a loss of color), the pH of the solution must be neutralized. Slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) as needed, while monitoring with a pH meter or pH strips, to adjust the pH to a neutral range (6-8).
-
Final Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the names of the original contents and a clear indication that the waste has been treated.
Final Disposal Logistics
-
Professional Disposal Service: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal service.
-
Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected and disposed of as hazardous waste.[6] Subsequent rinses with water can be managed according to your institution's guidelines for non-hazardous wastewater.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Chlorophenol Red sodium salt
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of Chlorophenol Red sodium salt, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a dark red to brown powder that may cause skin, eye, and respiratory tract irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] | [1][3] |
| Skin Protection | Wear appropriate gloves to prevent skin exposure. | [1][3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] | [1][3][4] |
Operational and Handling Procedures
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Use with adequate ventilation to keep airborne concentrations low.[1][3]
-
Minimize dust generation and accumulation.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible substances such as strong oxidizing agents.[1][5]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[5][7] Get medical attention.[1][5] | [1][5][7] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash off with soap and plenty of water.[4][5] Get medical advice/attention if skin irritation occurs.[5] | [1][4][5] |
| Inhalation | Remove from exposure to fresh air immediately.[1] If not breathing, give artificial respiration.[1][5] If breathing is difficult, give oxygen.[1] Get medical aid.[1] | [1][5] |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel.[1] Never give anything by mouth to an unconscious person.[1][4] Rinse mouth with water.[4] Call a poison control center or get medical aid.[1] | [1][4] |
Spills and Disposal Plan
Accidental Release Measures:
In case of a spill, immediately clean it up while observing the precautions in the Protective Equipment section.[1]
-
Ensure adequate ventilation.[1]
-
Avoid generating dusty conditions.[1]
-
Sweep up or absorb the material.[1]
-
Place the material into a suitable clean, dry, closed container for disposal.[1]
Disposal:
Dispose of waste and residues in accordance with local, state, and federal regulations.[1] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[4] Do not let the product enter drains.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Chlorophenol Red Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
